DAOS
Beschreibung
Eigenschaften
CAS-Nummer |
83777-30-4 |
|---|---|
Molekularformel |
C13H21NO6S |
Molekulargewicht |
319.38 g/mol |
IUPAC-Name |
3-(N-ethyl-3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonic acid |
InChI |
InChI=1S/C13H21NO6S/c1-4-14(8-11(15)9-21(16,17)18)10-5-12(19-2)7-13(6-10)20-3/h5-7,11,15H,4,8-9H2,1-3H3,(H,16,17,18) |
InChI-Schlüssel |
BTIDJAQNJLWPTI-UHFFFAOYSA-N |
Isomerische SMILES |
CCN(CC(CS(=O)(=O)[O-])O)C1=CC(=CC(=C1)OC)OC.[Na+] |
Kanonische SMILES |
CCN(CC(CS(=O)(=O)[O-])O)C1=CC(=CC(=C1)OC)OC.[Na+] |
Piktogramme |
Irritant |
Synonyme |
2-DAOS N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Technical Guide to DAOS: A Chromogenic Substrate for Peroxidase-Based Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of DAOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt), a highly sensitive and water-soluble chromogenic substrate. Its primary application lies in the enzymatic determination of hydrogen peroxide (H₂O₂), which serves as a cornerstone for the quantitative analysis of a multitude of analytes in clinical diagnostics and biochemical research.
Core Principles and Chemical Properties
This compound is a member of the Trinder's reagents, a class of aniline (B41778) derivatives that yield intensely colored dyes upon oxidative coupling.[1][2][3] The cornerstone of its utility is the peroxidase-catalyzed reaction between this compound and a coupling agent, typically 4-aminoantipyrine (B1666024) (4-AAP), in the presence of hydrogen peroxide.[3][4] This reaction produces a stable, water-soluble quinone-imine dye with a distinct blue or purple color, the intensity of which is directly proportional to the initial concentration of H₂O₂.
The high water solubility and stability of this compound, coupled with the high molar absorptivity of the resulting dye, contribute to the sensitivity and accuracy of assays employing this substrate.[4][5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Full Chemical Name | N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt | [4] |
| CAS Number | 83777-30-4 | [1][4] |
| Molecular Formula | C₁₃H₂₀NNaO₆S | [4] |
| Molecular Weight | 341.36 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [4] |
| Water Solubility | > 50 mg/mL | [4] |
| Storage Conditions | 0-5°C, protected from light and moisture | [4] |
The Signaling Pathway: Enzymatic Cascade for Analyte Quantification
The versatility of this compound as a chromogenic substrate stems from its ability to be integrated into various enzymatic pathways that generate hydrogen peroxide. By coupling the activity of specific oxidases to the this compound/4-AAP/peroxidase system, a wide range of analytes can be accurately quantified.
Caption: General signaling pathway for analyte quantification using this compound.
Quantitative Data Summary
The quantitative performance of this compound-based assays is critical for their application in research and clinical settings. The key parameters are the maximum absorption wavelength (λmax) and the molar absorptivity (ε) of the final colored product.
Table 2: Spectrophotometric Properties of the this compound-derived Chromogen
| Parameter | Value | Reference(s) |
| Maximum Absorption Wavelength (λmax) | 591.7 nm | [5] |
| Molar Absorptivity (ε) | 1.7 x 10⁴ L·mol⁻¹·cm⁻¹ | [5] |
| Typical Measurement Wavelength Range | 590 - 600 nm | [2][7] |
Experimental Protocols
The following sections provide detailed methodologies for the quantification of key analytes using this compound as the chromogenic substrate. These protocols are intended as a guide and may require optimization based on specific experimental conditions and sample types.
General Reagent Preparation
-
Buffer: Phosphate buffer (50-100 mM, pH 6.5-7.5) is commonly used. The optimal pH should be determined for the specific enzyme system.
-
This compound Stock Solution: Prepare a 10-20 mM stock solution in deionized water. Store protected from light at 2-8°C.
-
4-AAP Stock Solution: Prepare a 10-20 mM stock solution in deionized water. Store protected from light at 2-8°C.
-
Peroxidase (POD) Stock Solution: Prepare a stock solution of 100-500 U/mL in buffer. Store at 2-8°C.
Glucose Assay
This assay is based on the glucose oxidase-catalyzed oxidation of glucose to gluconic acid and hydrogen peroxide.
Experimental Workflow Diagram
Caption: Experimental workflow for a typical this compound-based glucose assay.
Methodology:
-
Prepare the Glucose Working Reagent:
-
To the appropriate buffer, add glucose oxidase (GOD, e.g., 10 U/mL), peroxidase (POD, e.g., 1 U/mL), 4-aminoantipyrine (e.g., 0.5 mM), and this compound (e.g., 0.5 mM). The final concentrations may require optimization.
-
-
Sample and Standard Preparation:
-
Prepare a series of glucose standards of known concentrations in the appropriate buffer or a matrix that mimics the sample.
-
Dilute samples as necessary to fall within the linear range of the assay.
-
-
Assay Procedure (Microplate Format):
-
Pipette 2-5 µL of each standard and sample into the wells of a 96-well microplate.
-
Add 200 µL of the Glucose Working Reagent to each well.
-
Mix gently and incubate at 37°C for 5-10 minutes.
-
Measure the absorbance at approximately 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (reagent without glucose) from all readings.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the glucose concentration in the samples by interpolating their absorbance values from the standard curve.
-
Cholesterol Assay
This assay measures total cholesterol after enzymatic hydrolysis of cholesterol esters by cholesterol esterase, followed by the oxidation of free cholesterol by cholesterol oxidase to produce H₂O₂.[7][8]
Methodology:
-
Prepare the Cholesterol Working Reagent:
-
To the appropriate buffer, add cholesterol esterase (e.g., 0.2 U/mL), cholesterol oxidase (e.g., 0.1 U/mL), peroxidase (POD, e.g., 1 U/mL), 4-aminoantipyrine (e.g., 0.5 mM), and this compound (e.g., 0.5 mM).
-
-
Sample and Standard Preparation:
-
Prepare cholesterol standards of known concentrations.
-
Dilute serum or other biological samples as required.
-
-
Assay Procedure (Microplate Format):
-
Data Analysis:
-
Follow the same procedure as described for the glucose assay to calculate the cholesterol concentration.
-
Triglyceride Assay
This assay involves the hydrolysis of triglycerides to glycerol (B35011) and free fatty acids by lipase (B570770). The glycerol is then phosphorylated by glycerol kinase and subsequently oxidized by glycerol-3-phosphate oxidase to produce H₂O₂.[2]
Methodology:
-
Prepare the Triglyceride Working Reagent:
-
To the appropriate buffer, add lipoprotein lipase (LPL), glycerol kinase (GK), glycerol-3-phosphate oxidase (GPO), ATP, peroxidase (POD), 4-aminoantipyrine (4-AAP), and this compound. Specific enzyme concentrations can be found in commercially available kits.
-
-
Sample and Standard Preparation:
-
Prepare triglyceride standards of known concentrations.
-
Use serum or plasma samples, diluted if necessary.
-
-
Assay Procedure (Microplate Format):
-
Data Analysis:
-
Calculate the triglyceride concentration using a standard curve as previously described.
-
Conclusion
This compound is a robust and versatile chromogenic substrate that enables sensitive and reliable quantification of a wide array of biologically significant molecules. Its favorable chemical and physical properties, combined with its integration into various enzymatic cascades, make it an indispensable tool for researchers, scientists, and professionals in the field of drug development and clinical diagnostics. The provided protocols and technical data serve as a comprehensive resource for the successful implementation of this compound-based assays.
References
- 1. Good Quality this compound 83777-30-4 Chromogenic Substrate Purity Higher Than 99 - Good Quality this compound and Chromogenic Substrate [deshengbio.en.made-in-china.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. This compound Chromogen Substrate Manufacturer China, CAS 83777-30-4 | New Desheng [hbdsbio.com]
- 4. N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt (83777-30-4) for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Ethyl-N-(2-Hydroxy-3-sulfopropyl)-3,5-Dimethoxyanilin Natriumsalz | Sigma-Aldrich [sigmaaldrich.com]
- 7. Cholesterol Assay Kits | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
The Core Principle of DAOS Reagent in Enzymatic Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (DAOS), a highly sensitive and stable chromogenic substrate used in a variety of enzymatic assays. Its superior water solubility and the high molar absorptivity of its final colored product make it an invaluable tool in clinical diagnostics and drug development.
The Fundamental Principle: The Trinder Reaction
The utility of this compound is rooted in the Trinder reaction, a widely used method for the colorimetric determination of hydrogen peroxide (H₂O₂). In this reaction, this compound acts as a hydrogen donor, coupling with 4-aminoantipyrine (B1666024) (4-AAP) in an oxidative process catalyzed by peroxidase (POD). This reaction yields a stable, water-soluble purple quinoneimine dye. The intensity of the color produced is directly proportional to the concentration of hydrogen peroxide in the sample.
The reaction can be summarized as follows:
H₂O₂ + 4-AAP + this compound ---(Peroxidase)--> Purple Quinoneimine Dye + H₂O
This principle is ingeniously applied to a multitude of enzymatic assays where the analyte of interest is a substrate for an oxidase enzyme. These oxidases specifically catalyze the oxidation of their respective substrates, producing a stoichiometric amount of hydrogen peroxide. This H₂O₂ then drives the color-forming Trinder reaction, effectively linking the concentration of the analyte to the intensity of the purple dye.
Applications in Key Enzymatic Assays
The this compound-based Trinder reaction is a cornerstone of several common clinical chemistry assays. Below are the principles and methodologies for the determination of three key analytes: cholesterol, glucose, and uric acid.
Cholesterol Assay
In cholesterol assays, the initial step involves the enzymatic hydrolysis of cholesterol esters to free cholesterol by cholesterol esterase (CHE). Subsequently, cholesterol oxidase (COD) catalyzes the oxidation of total cholesterol, producing cholest-4-en-3-one and hydrogen peroxide. The generated H₂O₂ then reacts with this compound and 4-AAP in the presence of peroxidase to form the colored product.[1][2]
Glucose Assay
The determination of glucose follows a similar enzymatic cascade. Glucose oxidase (GOD) specifically catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide. The resulting H₂O₂ is then quantified using the this compound and 4-AAP colorimetric system. A key advantage of using this compound in glucose assays is that the resulting chromogen's maximum absorption is at a higher wavelength (around 592 nm), which minimizes interference from common blood components like bilirubin (B190676).[1]
Uric Acid Assay
For uric acid determination, the enzyme uricase is employed to catalyze the oxidation of uric acid to allantoin, carbon dioxide, and hydrogen peroxide. The subsequent reaction of H₂O₂ with this compound and 4-AAP, catalyzed by peroxidase, allows for the colorimetric quantification of uric acid.
Quantitative Data Summary
The performance of this compound-based enzymatic assays is characterized by their sensitivity, linearity, and low limits of detection and quantification. The following tables summarize key quantitative parameters for cholesterol, glucose, and uric acid assays utilizing the this compound reagent.
| Parameter | Cholesterol Assay with this compound | Reference |
| Linear Range | 0 - 15 mmol/L | [1] |
| Sensitivity | 0.070 A/mmol/L | [1] |
| Limit of Detection (LOD) | 0.03 mmol/L | [1] |
| Limit of Quantification (LOQ) | 0.09 mmol/L | [1] |
| Wavelength of Max. Absorbance | ~592 nm | [1] |
| Parameter | Glucose Assay with this compound | Reference |
| Linear Range | 1 - 20 mmol/L | [1] |
| Recovery | 96.3% - 97.7% | [1] |
| Wavelength of Max. Absorbance | ~592 nm | [1] |
| Parameter | Uric Acid Assay (Trinder-type) | Reference(s) |
| Linear Range | Up to 20 mg/dL | |
| Wavelength of Max. Absorbance | ~520 - 550 nm |
Detailed Experimental Protocols
The following are representative protocols for the enzymatic determination of cholesterol, glucose, and uric acid using the this compound reagent. Note that specific reagent concentrations and incubation times may vary between different commercial kits and optimized laboratory procedures.
Cholesterol Assay Protocol
-
Reagent Preparation:
-
Working Reagent: Prepare a solution containing:
-
PIPES Buffer (e.g., 100 mmol/L, pH 7.0)
-
Phenol (e.g., 1 g/L)
-
4-Aminoantipyrine (e.g., 0.5 mmol/L)
-
This compound
-
Cholesterol Esterase (CHE) (e.g., ≥ 150 U/L)
-
Cholesterol Oxidase (COD) (e.g., ≥ 100 U/L)
-
Peroxidase (POD) (e.g., ≥ 500 U/L)
-
-
Standard: Cholesterol standard (e.g., 200 mg/dL)
-
-
Assay Procedure:
-
Pipette 1000 µL of the Working Reagent into a cuvette.
-
Add 10 µL of the sample (serum or plasma) or standard.
-
Mix and incubate for 5 minutes at 37°C.
-
Measure the absorbance at approximately 592 nm against a reagent blank.
-
-
Calculation:
-
Cholesterol Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
-
Glucose Assay Protocol
-
Reagent Preparation:
-
Working Reagent: Prepare a solution containing:
-
Phosphate Buffer (e.g., 100 mmol/L, pH 7.4)
-
This compound
-
4-Aminoantipyrine
-
Glucose Oxidase (GOD)
-
Peroxidase (POD)
-
-
Standard: Glucose standard of a known concentration.
-
-
Assay Procedure:
-
Pipette 1.0 mL of the Working Reagent into a test tube.
-
Add 10 µL of the sample (serum or plasma) or standard.
-
Mix and incubate for 10 minutes at 37°C.
-
Measure the absorbance at approximately 592 nm against a reagent blank.
-
-
Calculation:
-
Glucose Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
-
Uric Acid Assay Protocol
-
Reagent Preparation:
-
Working Reagent: Prepare a solution containing:
-
Good's Buffer (e.g., 100 mmol/L, pH 7.8)
-
This compound
-
4-Aminoantipyrine (e.g., 0.5 mmol/L)
-
Uricase (e.g., ≥ 25 IU/L)
-
Peroxidase (POD) (e.g., ≥ 140 IU/L)
-
-
Standard: Uric acid standard (e.g., 6 mg/dL)
-
-
Assay Procedure:
-
Pipette 1000 µL of the Working Reagent into a cuvette.
-
Add 25 µL of the sample (serum or urine) or standard.
-
Mix and incubate for 5 minutes at 37°C.
-
Measure the absorbance at approximately 550 nm against a reagent blank.
-
-
Calculation:
-
Uric Acid Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
-
Visualizing the Core Principle and Workflow
To better illustrate the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: General signaling pathway of this compound-based enzymatic assays.
Caption: General experimental workflow for this compound-based enzymatic assays.
Advantages and Considerations of this compound
The use of this compound as a chromogenic substrate in enzymatic assays offers several distinct advantages:
-
High Sensitivity: The resulting quinoneimine dye has a high molar extinction coefficient, leading to greater sensitivity in measurements.
-
Good Water Solubility: this compound is readily soluble in aqueous buffers, simplifying reagent preparation.
-
Strong Stability: The reagent itself and the final colored product exhibit good stability, allowing for more consistent and reproducible results.[2][3]
-
Reduced Interference: The higher absorption wavelength of the this compound-derived chromogen minimizes interference from endogenous substances in biological samples, such as bilirubin and hemoglobin.[1]
Despite its advantages, it is crucial to be aware of potential interfering substances that can affect the accuracy of Trinder-based assays. These include reducing agents like ascorbic acid and certain drugs that can react with hydrogen peroxide, leading to falsely low results. Therefore, proper sample handling and consideration of the patient's medication history are important for accurate diagnostic testing.
References
- 1. researchgate.net [researchgate.net]
- 2. The New Trinderâs reagent this compound detection road and "stumbling block" [vacutaineradditives.com]
- 3. The mysterious member of those testing projects, the new Trinder's reagent this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
DAOS Substrate for Hydrogen Peroxide Detection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt, commonly known as DAOS, is a highly water-soluble aniline (B41778) derivative that serves as a chromogenic substrate in enzymatic assays. As a member of the Trinder's reagents, this compound is extensively used in the quantitative determination of hydrogen peroxide (H₂O₂) in various biochemical and clinical applications. Its utility lies in its participation in a highly sensitive and specific colorimetric reaction catalyzed by peroxidase. This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of this compound in hydrogen peroxide detection.
This compound is particularly valuable in coupled enzyme assays where the activity of a hydrogen peroxide-producing enzyme, such as diamine oxidase (DAO), is determined by quantifying the H₂O₂ generated. The high water solubility and stability of this compound make it an excellent choice for a wide range of assay conditions, including those in automated clinical chemistry analyzers.
Chemical and Physical Properties of this compound
This compound is a white to off-white crystalline powder with excellent solubility in water. Its chemical structure is designed to facilitate the oxidative coupling reaction while the sulfopropyl group enhances its aqueous solubility.
| Property | Value | Reference |
| CAS Number | 83777-30-4 | |
| Molecular Formula | C₁₃H₂₀NNaO₆S | |
| Molecular Weight | 341.36 g/mol | |
| Appearance | White to off-white powder | |
| Storage | 2-8°C, protected from light |
Principle of Hydrogen Peroxide Detection
The detection of hydrogen peroxide using this compound is based on the Trinder reaction, an oxidative coupling reaction catalyzed by horseradish peroxidase (HRP). In the presence of HRP, hydrogen peroxide oxidizes this compound, which then couples with a coupling agent, most commonly 4-aminoantipyrine (B1666024) (4-AAP), to form a stable, water-soluble purple quinone-imine dye. The intensity of the color produced is directly proportional to the concentration of hydrogen peroxide in the sample. The reaction can be monitored spectrophotometrically, with the quinone-imine dye exhibiting a maximum absorbance at approximately 555 nm.
Signaling Pathway of the this compound-based H₂O₂ Detection Reaction
Caption: Oxidative coupling of this compound and 4-AAP catalyzed by HRP in the presence of H₂O₂.
Experimental Protocols
General Assay for Hydrogen Peroxide Quantification
This protocol provides a general method for the direct measurement of hydrogen peroxide using the this compound substrate.
Materials:
-
This compound (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt)
-
4-Aminoantipyrine (4-AAP)
-
Horseradish Peroxidase (HRP), Type VI, ~250-330 units/mg solid
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Phosphate (B84403) Buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Spectrophotometer or microplate reader
Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a solution of 100 mM sodium phosphate and adjust the pH to 7.4.
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in the phosphate buffer. Store protected from light at 2-8°C.
-
4-AAP Stock Solution (20 mM): Dissolve an appropriate amount of 4-AAP in the phosphate buffer. Store protected from light at 2-8°C.
-
HRP Stock Solution (1 mg/mL): Dissolve HRP in the phosphate buffer. Prepare fresh daily.
-
Working Reagent: Prepare a working reagent by mixing the stock solutions in the phosphate buffer to achieve final concentrations of:
-
1 mM this compound
-
0.5 mM 4-AAP
-
5 units/mL HRP
-
This working reagent should be prepared fresh and protected from light.
-
-
Hydrogen Peroxide Standards: Prepare a series of H₂O₂ standards (e.g., 0-100 µM) by diluting a stock solution of H₂O₂ in the phosphate buffer. The concentration of the stock solution should be determined spectrophotometrically (ε₂₄₀ = 43.6 M⁻¹cm⁻¹).
Assay Procedure:
-
Pipette 50 µL of each hydrogen peroxide standard or sample into separate wells of a 96-well microplate.
-
Add 150 µL of the Working Reagent to each well.
-
Incubate the plate at room temperature (20-25°C) for 15-30 minutes, protected from light.
-
Measure the absorbance at 555 nm using a microplate reader.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the hydrogen peroxide concentration in the samples from the standard curve.
Assay for Diamine Oxidase (DAO) Activity
This protocol describes the measurement of DAO activity by quantifying the H₂O₂ produced from the enzymatic oxidation of a substrate, such as putrescine.
Materials:
-
All materials from the general H₂O₂ assay
-
Diamine Oxidase (DAO) enzyme source (e.g., purified enzyme, cell lysate, or serum sample)
-
Putrescine dihydrochloride (B599025) (or other suitable DAO substrate)
Reagent Preparation:
-
DAO Substrate Solution (e.g., 10 mM Putrescine): Dissolve putrescine dihydrochloride in the phosphate buffer.
-
Detection Reagent: Prepare a detection reagent containing:
-
1 mM this compound
-
0.5 mM 4-AAP
-
5 units/mL HRP
-
in 100 mM phosphate buffer, pH 7.4.
-
Assay Procedure:
-
Pipette 20 µL of the DAO enzyme source into the wells of a 96-well microplate.
-
Add 160 µL of the Detection Reagent to each well.
-
To initiate the reaction, add 20 µL of the DAO Substrate Solution to each well. For a blank control, add 20 µL of phosphate buffer instead of the substrate.
-
Immediately start monitoring the increase in absorbance at 555 nm over time (e.g., every minute for 30 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
DAO activity can be calculated using the molar extinction coefficient of the quinone-imine dye and the stoichiometry of the reaction.
Quantitative Data and Performance
The performance of the this compound substrate in hydrogen peroxide detection is characterized by its sensitivity, linearity, and the molar absorptivity of the resulting dye.
| Parameter | Typical Value | Notes |
| Wavelength of Max. Absorbance (λmax) | ~555 nm | For the quinone-imine dye formed from this compound and 4-AAP. |
| Molar Extinction Coefficient (ε) | 25,000 - 35,000 M⁻¹cm⁻¹ | This value can vary depending on the exact buffer conditions and pH. |
| Detection Limit | 0.1 - 1 µM H₂O₂ | Dependent on assay conditions and instrumentation. |
| Linear Range | ~1 - 100 µM H₂O₂ | Can be adjusted by varying reagent concentrations. |
| Optimal pH | 6.5 - 7.5 | The peroxidase enzyme activity is optimal in this range. |
Comparison with Other Chromogenic Substrates
This compound offers several advantages over other commonly used chromogenic substrates for HRP.
| Substrate | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Key Advantages | Key Disadvantages |
| This compound | ~555 | 25,000 - 35,000 | High water solubility, stable end-product, good sensitivity. | Less commonly cited than TMB. |
| TMB | 652 (blue), 450 (yellow, after stop) | 39,000 (blue), 59,000 (yellow) | Highest sensitivity, widely used. | Insoluble product in some forms, requires a stop solution for endpoint assays. |
| OPD | 492 (orange-brown) | 11,000 | Good sensitivity. | Potential mutagen, light sensitive. |
| ABTS | 415 (green) | 36,000 | Soluble product, wide dynamic range. | Lower sensitivity compared to TMB. |
Experimental Workflow and Signaling Pathways
Workflow for Measuring DAO Activity in Serum
The following diagram illustrates the workflow for determining the activity of diamine oxidase (DAO) in a serum sample using the this compound substrate. This is a common application in clinical diagnostics, for example, in the investigation of histamine (B1213489) intolerance.
Caption: Workflow for the determination of Diamine Oxidase (DAO) activity in a serum sample.
Conclusion
This compound is a robust and sensitive chromogenic substrate for the quantification of hydrogen peroxide in a multitude of research and diagnostic settings. Its high water solubility, stable end-product, and good sensitivity make it a valuable tool, particularly for coupled enzymatic assays. This guide has provided the fundamental principles, detailed protocols, and comparative data to enable researchers, scientists, and drug development professionals to effectively implement this compound-based assays in their work. The provided workflows and diagrams offer a clear visual representation of the underlying processes, facilitating a deeper understanding and practical application of this versatile substrate.
Diamine Oxidase (DAO) in Clinical Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diamine oxidase (DAO), also known as histaminase, is a critical enzyme in the metabolism of histamine (B1213489) and other biogenic amines. Primarily located in the small intestine, kidneys, and placenta, DAO plays a pivotal role in maintaining histamine homeostasis, particularly by degrading histamine ingested from food sources.[1][2] Deficiencies in DAO activity have been linked to a condition known as histamine intolerance, which manifests with a wide array of symptoms mimicking allergic reactions. This guide provides a comprehensive technical overview of DAO, including its biochemical function, clinical significance, detailed experimental protocols for its measurement, and its role in various physiological and pathological states.
Introduction to Diamine Oxidase (DAO)
DAO (EC 1.4.3.22), encoded by the AOC1 gene, is a copper-containing enzyme that catalyzes the oxidative deamination of primary amines, converting them into aldehydes, ammonia, and hydrogen peroxide.[1][3] Its primary substrate in the context of clinical chemistry is histamine, a biogenic amine involved in allergic responses, gastric acid secretion, and neurotransmission.[2]
Unlike histamine N-methyltransferase (HNMT), which metabolizes histamine intracellularly, DAO acts extracellularly, primarily in the gastrointestinal tract.[1][4] This makes it the first line of defense against histamine absorbed from the diet.[2]
Clinical Significance of DAO
Reduced DAO activity can lead to an accumulation of histamine in the body, resulting in histamine intolerance. This condition is characterized by a wide range of non-specific symptoms, often affecting the gastrointestinal, nervous, cardiovascular, and dermatological systems.[5][6]
Common Symptoms Associated with DAO Deficiency:
-
Gastrointestinal: Bloating, abdominal pain, diarrhea, and constipation.[7]
-
Neurological: Headaches and migraines.[6]
-
Dermatological: Urticaria (hives) and flushing.[8]
-
Cardiovascular: Tachycardia (rapid heart rate) and hypotension.[5]
-
Respiratory: Nasal congestion and sneezing.[5]
Beyond histamine intolerance, DAO levels are also investigated as a potential biomarker for the integrity of the intestinal mucosa and have been studied in the context of pregnancy, where levels significantly increase.[9]
Quantitative Data on DAO Activity
The measurement of DAO activity in serum or plasma is a key diagnostic tool for histamine intolerance. Activity is often reported in Histamine Degrading Units per milliliter (HDU/mL) or Units per milliliter (U/mL).
| Parameter | Value | Reference |
| Normal DAO Activity | > 80 HDU/mL | [1][10] |
| Borderline/Reduced DAO Activity | 40 - 80 HDU/mL | [1][10] |
| Highly Reduced DAO Activity (indicative of DAO deficiency) | < 40 HDU/mL | [1][10] |
| DAO Activity in Patients with Histamine Intolerance Symptoms (Mean ± SD) | 7.04 ± 6.90 U/mL | [6][11] |
| DAO Activity in Healthy Controls (Mean ± SD) | 39.50 ± 18.16 U/mL | [6][11] |
| DAO Activity in Migraine Patients (Mean ± SD) | 64.5 ± 33.5 HDU/mL | |
| DAO Activity in Healthy Volunteers (Mean ± SD) | 91.9 ± 44.3 HDU/mL | |
| DAO Activity in Patients with Celiac Disease and Ulcerative Colitis | Significantly lower than in healthy patients. | [7] |
Signaling and Metabolic Pathways
Histamine Metabolism
Histamine is primarily metabolized through two distinct pathways: one mediated by DAO and the other by HNMT. The DAO pathway is crucial for the degradation of extracellular histamine, particularly from dietary sources.
Figure 1: Simplified overview of the two primary histamine metabolism pathways.
Experimental Protocols
Accurate measurement of DAO activity is crucial for clinical diagnosis and research. Several methods are available, each with its own advantages and limitations.
Sample Preparation (Serum)
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot at room temperature for 30 minutes to 2 hours, or overnight at 4°C.
-
Centrifuge at 1,000 x g for 10-15 minutes.[12]
-
Carefully collect the serum supernatant.
-
Assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[12]
Colorimetric Assay for DAO Activity
This method is based on the DAO-catalyzed oxidation of a substrate (e.g., cadaverine (B124047) or putrescine), which produces hydrogen peroxide. The hydrogen peroxide then reacts with a chromogen in the presence of peroxidase to produce a colored product, the absorbance of which is proportional to the DAO activity.
Materials:
-
Substrate solution (e.g., 30 mM cadaverine in 25 mM PIPES buffer, pH 7.2, with 0.5% Triton X-100).[5][13]
-
Color solution (e.g., 100 µM DA-67, 6 U/mL peroxidase, and 5 U/mL ascorbate (B8700270) oxidase in 25 mM MES buffer, pH 5.4, with 0.5% Triton X-100).[5][13]
-
Stop solution (e.g., 30 mM sodium diethyldithiocarbamate).[5][13]
-
Spectrophotometer.
Procedure:
-
Pre-incubate 1.5 mL of the substrate solution at 37°C for 5 minutes.[5][13]
-
Add 400 µL of the serum sample to the pre-incubated substrate solution.[5][13]
-
Add 1.5 mL of the color solution and incubate at 37°C for 1 hour.[5][13]
-
Add 50 µL of the stop solution to terminate the reaction.[5][13]
-
Calculate DAO activity based on a standard curve prepared with known concentrations of DAO.
Figure 2: General workflow for a colorimetric DAO activity assay.
Enzyme-Linked Immunosorbent Assay (ELISA) for DAO Concentration
ELISA kits are commercially available for the quantitative determination of DAO protein concentration in serum and plasma. These assays typically utilize a sandwich ELISA format.
General Principle:
-
A microtiter plate is pre-coated with a capture antibody specific for DAO.
-
Standards and samples are added to the wells, and the DAO present binds to the capture antibody.
-
A biotin-conjugated detection antibody specific for DAO is added, which binds to the captured DAO.
-
Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated detection antibody.
-
A substrate solution (e.g., TMB) is added, which is converted by HRP to a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
The concentration of DAO is determined by comparison to a standard curve.
Simplified Protocol (based on a typical kit):
-
Prepare all reagents, standards, and samples as per the kit instructions.
-
Add 100 µL of standard or sample to each well. Incubate for 1-2 hours at 37°C.[9][14]
-
Aspirate and add 100 µL of biotin-conjugated detection antibody. Incubate for 1 hour at 37°C.[14]
-
Aspirate and wash the wells multiple times with wash buffer.
-
Add 100 µL of HRP-avidin solution. Incubate for 1 hour at 37°C.[14]
-
Aspirate and wash the wells.
-
Add 90 µL of TMB substrate. Incubate for 15-30 minutes at 37°C in the dark.[14]
-
Add 50 µL of stop solution.
-
Read the absorbance at 450 nm within 5 minutes.[14]
References
- 1. Testing for Diamine Oxidase Levels: What You Need to Know - Creative Enzymes [creative-enzymes.com]
- 2. The Use of DAO as a Marker for Histamine Intolerance: Measurements and Determinants in a Large Random Population-Based Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adrianaduelo.com [adrianaduelo.com]
- 4. seebeyondshop.com [seebeyondshop.com]
- 5. repositorio.uchile.cl [repositorio.uchile.cl]
- 6. adrianaduelo.com [adrianaduelo.com]
- 7. Advances in the Clinical Application of Histamine and Diamine Oxidase (DAO) Activity: A Review [mdpi.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. cloud-clone.com [cloud-clone.com]
- 10. medicinabiologica.es [medicinabiologica.es]
- 11. researchgate.net [researchgate.net]
- 12. assaygenie.com [assaygenie.com]
- 13. Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cosmobiousa.com [cosmobiousa.com]
An In-depth Technical Guide to DAOS: Chemical Structure and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (DAOS), a highly sensitive and water-soluble chromogenic probe. This compound is a key component in many diagnostic and biochemical assays due to its reactivity in peroxidase-mediated reactions.
Chemical Structure and Properties
This compound is an aniline (B41778) derivative belonging to the class of compounds known as Trinder's reagents.[1][2] Its high water solubility and stability make it an ideal reagent for various aqueous-based biochemical assays.[3]
Chemical Structure:
-
Systematic Name: N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt[1]
-
CAS Number: 83777-30-4[1]
-
Molecular Formula: C₁₃H₂₀NNaO₆S[1]
-
Appearance: White to slightly blue solid powder[4]
The structure consists of a dimethoxyaniline core functionalized with an N-ethyl group and an N-(2-hydroxy-3-sulfopropyl) group, which confers its high water solubility.
| Property | Value | Reference |
| CAS Number | 83777-30-4 | [1] |
| Molecular Weight | 341.36 g/mol | [1][5] |
| Molecular Formula | C₁₃H₂₀NNaO₆S | [1] |
| Appearance | White solid powder | [3] |
| Solubility | High water solubility | [3] |
| Storage | Store at 0-5°C in a dry, dark place | [4][6] |
Reactivity and Core Mechanism: The Trinder Reaction
The primary reactivity of this compound is its participation in the Trinder reaction, an oxidative coupling reaction used for the colorimetric determination of hydrogen peroxide (H₂O₂).[7] This reaction is fundamental to assays for numerous analytes that can be made to produce H₂O₂ in a preceding enzymatic reaction.
In the presence of a peroxidase, such as horseradish peroxidase (HRP), H₂O₂ oxidizes this compound, which then couples with another chromogen, typically 4-aminoantipyrine (B1666024) (4-AAP), to form a stable, colored quinoneimine dye.[3][6] The intensity of the resulting color is directly proportional to the initial concentration of H₂O₂, and by extension, the analyte of interest.[7] The color is typically measured spectrophotometrically at wavelengths around 505-540 nm.[7]
Applications in Biochemical Assays
This compound is a versatile reagent used in the quantitative determination of various clinically significant analytes. The general workflow involves an initial enzyme-catalyzed reaction that generates H₂O₂, followed by the this compound-based colorimetric detection of the produced H₂O₂.
Common Applications:
-
Blood Glucose: Glucose oxidase catalyzes the oxidation of glucose to gluconic acid and H₂O₂.[3]
-
Total Cholesterol: Cholesterol esterase hydrolyzes cholesterol esters, and the resulting cholesterol is oxidized by cholesterol oxidase to produce H₂O₂.[6]
-
Triglycerides: Lipoprotein lipase (B570770) hydrolyzes triglycerides to glycerol (B35011) and fatty acids. The glycerol is then phosphorylated and oxidized by glycerol-3-phosphate oxidase to generate H₂O₂.[3][6]
-
High-Density Lipoprotein (HDL): this compound is used in dual-reagent systems that selectively measure HDL-cholesterol after masking other lipoproteins.[3][6]
Experimental Protocols
The following provides a generalized methodology for the determination of an analyte (e.g., glucose) using a this compound-based Trinder reaction. Concentrations and incubation times may need optimization depending on the specific application and reagents used.
A. Reagent Preparation
-
Buffer Solution: Prepare a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0).
-
Analyte Standard Solutions: Prepare a series of standard solutions of the analyte (e.g., glucose) of known concentrations in the buffer solution.
-
Color Reagent Stock:
-
Dissolve this compound and 4-aminoantipyrine (4-AAP) in the buffer solution.
-
Note: The final concentrations in the reaction mixture are typically in the millimolar range.
-
-
Enzyme Solution:
-
Dissolve the specific oxidase (e.g., glucose oxidase) and horseradish peroxidase (HRP) in the buffer solution.
-
-
Working Reagent: Combine the Color Reagent Stock and the Enzyme Solution. This reagent should be protected from light and can be stable for a limited time.
B. Assay Procedure
-
Pipetting: To a 96-well microplate, add a small volume (e.g., 10 µL) of the sample, standards, and a buffer blank to their respective wells.
-
Reaction Initiation: Add a larger volume (e.g., 200 µL) of the Working Reagent to all wells to start the reaction.
-
Incubation: Incubate the microplate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow for complete color development.
-
Measurement: Measure the absorbance of each well using a microplate reader at the wavelength of maximum absorbance (λmax) for the formed quinoneimine dye (typically between 505 nm and 540 nm).[7]
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples and standards.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the analyte in the samples by interpolating their absorbance values on the standard curve.
-
| Parameter | Typical Value / Range |
| Sample Volume | 5 - 20 µL |
| Working Reagent Volume | 100 - 250 µL |
| Incubation Temperature | 37°C |
| Incubation Time | 5 - 20 minutes |
| Measurement Wavelength (λmax) | 505 - 540 nm |
Note: The table provides typical values. Specific parameters should be optimized for each assay.
References
- 1. Trinder Reagent this compound | CAS 83777-30-4 Dojindo [dojindo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The mysterious member of those testing projects, the new Trinder's reagent this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt|lookchem [lookchem.com]
- 5. scbt.com [scbt.com]
- 6. The New Trinderâs reagent this compound detection road and "stumbling block" [vacutaineradditives.com]
- 7. Trinder glucose activity test - Wikipedia [en.wikipedia.org]
The Advent of New Trinder's Reagents: A Paradigm Shift in Diagnostic Assays
A comprehensive technical guide for researchers, scientists, and drug development professionals on the evolving landscape of chromogenic assays.
Introduction
In the realm of in vitro diagnostics, the quest for enhanced sensitivity, specificity, and stability of assays is perpetual. A significant leap in this direction has been the development and application of "new Trinder's reagents." These highly water-soluble aniline (B41778) derivatives have revolutionized colorimetric assays, offering substantial advantages over their traditional counterparts. This technical guide delves into the core principles, applications, and methodologies associated with these novel chromogenic substrates, providing a valuable resource for professionals in the field.
The foundational Trinder reaction, first described in 1969, involves the enzymatic generation of hydrogen peroxide (H₂O₂), which then reacts with a chromogenic agent and 4-aminoantipyrine (B1666024) (4-AAP) in the presence of peroxidase (POD) to produce a stable, colored quinoneimine dye. The intensity of this color, measured spectrophotometrically, is directly proportional to the concentration of the analyte of interest.[1]
Traditional Trinder's reagents, such as phenols and anilines, were hampered by limitations like poor water solubility, a narrow absorption wavelength range, and the need for acidic conditions, which could limit enzyme activity.[2] The advent of new Trinder's reagents has effectively addressed these shortcomings, paving the way for more robust and reliable diagnostic tests.
Advantages of New Trinder's Reagents
The superiority of new Trinder's reagents stems from several key physicochemical properties:
-
Enhanced Water Solubility: Facilitates the preparation of stable, ready-to-use liquid reagents.[1]
-
Higher Molar Absorptivity: Leads to greater sensitivity in detecting low concentrations of analytes.
-
Broader UV Absorption Range: The resulting quinoneimine dyes exhibit maximum absorbance (λmax) at longer wavelengths, minimizing interference from endogenous substances in biological samples.[2]
-
Wider pH Range for Reaction: Allows for optimal enzyme activity, leading to more accurate and efficient assays.[2]
-
Increased Stability: The colored products of the reaction are more stable, providing a wider window for accurate measurement.[2]
Core Signaling Pathway: The Trinder Reaction
The underlying principle of diagnostic assays employing new Trinder's reagents is the enzymatic cascade that culminates in a measurable color change. This multi-step reaction can be generalized as follows:
-
Analyte-Specific Enzymatic Reaction: An oxidase enzyme specific to the analyte of interest catalyzes its oxidation, producing hydrogen peroxide as a byproduct.
-
Peroxidase-Mediated Color Formation: In the presence of peroxidase, the newly formed hydrogen peroxide reacts with a new Trinder's reagent and 4-aminoantipyrine (4-AAP) to form a colored quinoneimine dye.
Quantitative Data on New Trinder's Reagents
The selection of a new Trinder's reagent is often dictated by the specific requirements of the assay, such as the desired sensitivity and the potential for interfering substances. The table below summarizes key performance characteristics of several commonly used new Trinder's reagents.
| Reagent | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | λmax (nm) | Key Characteristics |
| TOOS | ~32,000 - 40,000 | 555 | High sensitivity, good color stability.[2] |
| TOPS | ~30,000 - 38,000 | 546 | High sensitivity, often used for analytes at low concentrations.[3][4] |
| ADOS | Not specified | 555 | Good color stability.[2] |
| HDAOS | Not specified | 593 | Higher absorption wavelength to minimize interference. |
| ALPS | Not specified | 555 | High color sensitivity, suitable for low analyte concentrations.[2] |
| MADB | Not specified | >600 | High absorption wavelength, reduced interference, suitable for high-accuracy tests.[2] |
| MAOS | Not specified | 550 - 600 | High absorption wavelength, strong anti-interference capability.[1] |
Note: Molar absorptivity values can vary depending on the specific reaction conditions.
Applications in Diagnostics
New Trinder's reagents are integral to a wide array of quantitative diagnostic tests. Below are detailed experimental protocols for some of the most common applications.
Glucose Determination
The determination of blood glucose is crucial for the diagnosis and management of diabetes.
Experimental Workflow for Glucose Assay
References
An In-Depth Technical Guide to the Molar Absorptivity and Spectral Properties of DAOS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molar absorptivity and spectral properties of N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (DAOS), a highly water-soluble aniline (B41778) derivative. This compound is a key component in many chromogenic assays, particularly as a Trinder's reagent for the enzymatic determination of various analytes. This guide details the underlying chemistry, experimental protocols for determining its optical characteristics, and presents key data in a structured format to aid in research and assay development.
Introduction to this compound and its Chromogenic Reaction
This compound is a stable and highly sensitive chromogenic reagent used in spectrophotometric assays. Its primary application lies in the quantification of hydrogen peroxide (H₂O₂) produced in enzyme-catalyzed reactions. The fundamental principle involves the oxidative coupling of this compound with a coupling agent, typically 4-aminoantipyrine (B1666024) (4-AAP), in the presence of H₂O₂ and a peroxidase, such as horseradish peroxidase (HRP). This reaction yields a highly colored quinone-imine dye, and the intensity of the color, measured by its absorbance, is directly proportional to the concentration of H₂O₂.
This reaction mechanism forms the basis for a wide range of biochemical assays, including the determination of glucose, cholesterol, triglycerides, and uric acid, where the analyte is first acted upon by a specific oxidase to produce H₂O₂.
Spectral Properties of this compound and its Chromogen
The unreacted this compound molecule exhibits absorption maxima in the ultraviolet region. However, the key spectral feature for its application is the strong absorbance of the resulting quinone-imine dye in the visible spectrum. The dye formed from the oxidative coupling of this compound and 4-AAP typically exhibits a maximum absorbance (λmax) in the range of 550 nm to 600 nm. This wavelength is advantageous as it minimizes interference from common biological components like bilirubin.
Table 1: Spectral Properties of this compound and the this compound-4-AAP Chromogen
| Compound | Absorption Maxima (λmax) | Molar Absorptivity (ε) | Conditions |
| This compound | ~255 nm and ~295 nm | Not typically relevant for assays | Neutral aqueous solution |
| This compound-4-AAP Chromogen | 593 nm | 3.90 x 10⁴ L·mol⁻¹·cm⁻¹ | pH 7.4 |
Molar Absorptivity of the this compound Chromogen
The molar absorptivity (or molar extinction coefficient, ε) is a critical parameter that relates the absorbance of a substance to its concentration, as defined by the Beer-Lambert Law (A = εbc). An accurate determination of the molar absorptivity of the this compound-4-AAP chromogen is essential for the precise quantification of analytes in this compound-based assays.
Factors Influencing Molar Absorptivity
The molar absorptivity and the λmax of the quinone-imine dye can be influenced by several factors, most notably the pH of the reaction medium. The electronic structure of the dye molecule is pH-dependent, which in turn affects its light-absorbing properties. Therefore, it is crucial to control the pH of the assay buffer to ensure reproducible and accurate results. Generally, a neutral to slightly alkaline pH (around 7.0 to 8.0) is optimal for the peroxidase-catalyzed oxidative coupling reaction.
Experimental Protocols
Determination of the Molar Absorptivity of the this compound-4-AAP Chromogen
This protocol outlines the steps to experimentally determine the molar absorptivity of the quinone-imine dye formed from this compound and 4-AAP. The principle of this method is to generate a known concentration of the chromogen by reacting this compound and 4-AAP with a known limiting concentration of hydrogen peroxide and then measuring the absorbance.
Materials:
-
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (this compound)
-
4-Aminoantipyrine (4-AAP)
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Spectrophotometer
-
Calibrated micropipettes
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of Reagents:
-
This compound Solution: Prepare a stock solution of this compound (e.g., 10 mM) in the desired buffer.
-
4-AAP Solution: Prepare a stock solution of 4-AAP (e.g., 10 mM) in the same buffer.
-
HRP Solution: Prepare a solution of HRP (e.g., 10 U/mL) in the buffer.
-
Hydrogen Peroxide Standard Solutions:
-
Prepare a concentrated stock solution of H₂O₂ (e.g., 1 M) by diluting the 30% commercial solution. The exact concentration of this stock solution must be accurately determined by titration with a standard potassium permanganate (B83412) solution or by measuring its absorbance at 240 nm (ε = 43.6 M⁻¹cm⁻¹).
-
From the standardized stock solution, prepare a series of working standard solutions of H₂O₂ with known concentrations (e.g., ranging from 1 µM to 50 µM) in the buffer.
-
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, this compound solution, 4-AAP solution, and HRP solution in a suitable vessel. Ensure that the concentrations of this compound and 4-AAP are in excess relative to the highest concentration of H₂O₂ to be tested. A typical reaction mixture might contain:
-
0.5 mM this compound
-
0.5 mM 4-AAP
-
1 U/mL HRP
-
in 0.1 M phosphate buffer, pH 7.4.
-
-
To a series of cuvettes, add a fixed volume of the reaction mixture.
-
Initiate the reaction by adding a known volume of each of the H₂O₂ standard solutions to the respective cuvettes. Include a blank cuvette containing the reaction mixture and buffer without H₂O₂.
-
Incubate the cuvettes at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to allow the color development to reach completion (e.g., 15-30 minutes).
-
Measure the absorbance of each solution at the λmax of the quinone-imine dye (e.g., 593 nm) against the blank.
-
-
Calculation of Molar Absorptivity:
-
Plot a graph of absorbance versus the concentration of hydrogen peroxide.
-
According to the Beer-Lambert Law, the slope of the resulting linear graph will be equal to the molar absorptivity (ε) multiplied by the path length of the cuvette (typically 1 cm).
-
Therefore, ε (in L·mol⁻¹·cm⁻¹) = Slope / path length (in cm).
-
Signaling Pathways and Experimental Workflows
The application of this compound in biochemical assays typically follows a coupled enzyme reaction pathway. The general workflow involves the generation of hydrogen peroxide by a specific oxidase, which is then quantified using the this compound/4-AAP/HRP system.
Caption: General workflow for analyte quantification using a this compound-based chromogenic assay.
Logical Relationship for Molar Absorptivity Determination
The determination of the molar absorptivity of the this compound chromogen is based on a logical progression from preparing standard solutions to applying the Beer-Lambert Law.
Caption: Logical workflow for the experimental determination of molar absorptivity.
Conclusion
This compound is a valuable tool for researchers and professionals in drug development and diagnostics due to its high sensitivity and water solubility. A thorough understanding of its spectral properties and the molar absorptivity of its chromogen is paramount for developing accurate and reliable quantitative assays. The experimental protocols and data presented in this guide provide a solid foundation for the effective application of this compound in various biochemical and clinical settings. It is recommended that each laboratory validates the molar absorptivity under their specific experimental conditions to ensure the highest level of accuracy.
An In-depth Technical Guide to the Safety and Handling of DAOS Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for DAOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt), a highly water-soluble aniline (B41778) derivative widely used as a Trinder's reagent in diagnostic and biochemical assays.[1][2] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound is a white to pale blueish white, odorless solid powder.[3] Its properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 83777-30-4 | [4] |
| Molecular Formula | C₁₃H₂₀NNaO₆S | [4] |
| Molecular Weight | 341.36 g/mol | [3][4] |
| Appearance | White to pale blueish white powder | [3] |
| Odor | Odorless | [3] |
| Solubility | Soluble in water | [1] |
| Storage Temperature | Room temperature; Protect from light | [3] |
Toxicological and Hazard Data
| Hazard Information | Description |
| Acute Toxicity | No specific data available. Treat as a potentially hazardous substance. |
| Inhalation | Dust may cause respiratory irritation.[3] Expected to be an inhalation hazard.[3] |
| Skin Contact | None under normal conditions. Dust may cause irritation in skin folds or with tight clothing.[3] |
| Eye Contact | None under normal conditions. Dust may cause eye irritation.[3] |
| Ingestion | None under normal conditions.[3] |
| Chronic Exposure | No data available. |
Experimental Protocols: Safe Handling and Use
A risk assessment should be conducted before handling this compound powder. The following PPE is recommended as a minimum:
-
Hand Protection: Protective gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Skin and Body Protection: A lab coat and, if handling large quantities, additional protective clothing may be necessary.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities of powder, wear suitable respiratory equipment (e.g., N95 respirator).[3]
This protocol is designed to minimize dust generation and exposure when weighing this compound powder and preparing solutions.
-
Preparation:
-
Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated balance enclosure.
-
Decontaminate the weighing area before and after use.
-
Prepare all necessary equipment (weighing paper/boat, spatula, container for the solution, solvent).
-
-
Weighing the Powder:
-
Wear appropriate PPE as described in section 3.1.
-
Tare the weighing vessel on the balance.
-
Carefully transfer the desired amount of this compound powder to the weighing vessel using a clean spatula. Avoid creating dust clouds.
-
Close the primary container of this compound powder immediately after use.
-
-
Preparing the Solution:
-
Transfer the weighed powder to a suitable container for dissolution.
-
Slowly add the desired solvent (e.g., deionized water, buffer) to the powder to avoid splashing.
-
Mix gently until the powder is fully dissolved.
-
Label the container with the chemical name, concentration, date, and your initials.
-
-
Storage: Store this compound powder at room temperature in a tightly closed container, protected from light.[3] For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended (ensure the container is sealed and protected from moisture).[1]
-
Disposal: Dispose of this compound waste according to local, state, and federal regulations.[3] Avoid release to the environment.[3] Contaminated materials should be disposed of as chemical waste.
Emergency Procedures
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, gently cover the powder with an absorbent material to avoid raising dust. For larger spills, dike the area.
-
Clean-up:
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep or vacuum (with HEPA filter) the spilled material into a labeled waste container. Avoid generating dust.
-
Clean the spill area with a wet cloth or sponge and a suitable detergent.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Report: Report the spill to your institution's environmental health and safety department.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.[3]
Visualized Workflows and Logical Relationships
The following diagrams illustrate key workflows for the safe handling of this compound powder.
Caption: Standard workflow for handling this compound powder.
Caption: Emergency response workflow for a this compound powder spill.
Caption: Decision tree for first aid response to this compound exposure.
References
Methodological & Application
Application Notes and Protocols for DAOS Assay in Glucose Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of glucose concentration in biological samples is a cornerstone of metabolic research and clinical diagnostics. The DAOS assay is a highly sensitive and specific colorimetric method for the quantification of glucose. This method is a modification of the classic Trinder glucose oxidase-peroxidase (GOD-POD) assay. It utilizes N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline (this compound) as a chromogenic substrate, which offers excellent water solubility and stability, leading to a robust and reliable assay.
The principle of the this compound assay is a two-step enzymatic reaction. First, glucose oxidase (GOD) catalyzes the oxidation of glucose to D-gluconic acid and hydrogen peroxide (H₂O₂). Subsequently, in the presence of peroxidase (POD), the newly formed H₂O₂ reacts with this compound and 4-aminoantipyrine (B1666024) (4-AAP) to produce a stable blue-purple quinoneimine dye. The intensity of the color produced is directly proportional to the glucose concentration in the sample and can be quantified spectrophotometrically.
Principle of the Method
The enzymatic reactions involved in the this compound assay for glucose measurement are as follows:
-
Glucose Oxidation: β-D-Glucose + O₂ + H₂O --(Glucose Oxidase)--> D-Gluconic Acid + H₂O₂
-
Colorimetric Reaction: H₂O₂ + this compound + 4-Aminoantipyrine --(Peroxidase)--> Quinoneimine Dye + 2H₂O
The absorbance of the resulting quinoneimine dye is measured at a specific wavelength, typically between 550 nm and 600 nm, to determine the glucose concentration.
Signaling Pathway Diagram
Caption: Enzymatic reaction cascade of the this compound assay for glucose measurement.
Experimental Protocols
This section provides a detailed methodology for the determination of glucose using the this compound assay.
Reagents and Materials
-
Glucose Oxidase (GOD): from Aspergillus niger
-
Peroxidase (POD): from horseradish
-
This compound (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline)
-
4-Aminoantipyrine (4-AAP)
-
Phosphate (B84403) Buffer: 0.1 M, pH 7.0
-
Glucose Standard Stock Solution: 1 mg/mL
-
Test Samples: Serum, plasma, cell culture supernatants, etc.
-
Microplate Reader or Spectrophotometer
-
96-well microplates or cuvettes
-
Pipettes and tips
-
Incubator
Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 7.0): Prepare by mixing appropriate volumes of 0.1 M monobasic and dibasic sodium phosphate solutions to achieve a pH of 7.0.
-
Glucose Standard Solutions: Prepare a series of glucose standards by diluting the 1 mg/mL stock solution with phosphate buffer to final concentrations ranging from 0 to 200 µg/mL.
-
Working Chromogen Reagent:
-
Dissolve 4-AAP to a final concentration of 0.5 mM in 0.1 M phosphate buffer (pH 7.0).
-
Dissolve this compound to a final concentration of 0.5 mM in the same buffer.
-
Dissolve POD to a final activity of 1 U/mL.
-
Dissolve GOD to a final activity of 10 U/mL.
-
Mix the components thoroughly. This working reagent should be prepared fresh and protected from light.
-
Assay Procedure
-
Sample Preparation: Centrifuge biological samples to remove any particulate matter. Dilute samples as necessary with phosphate buffer to ensure the glucose concentration falls within the linear range of the assay.
-
Assay Setup:
-
Pipette 20 µL of each standard, sample, and a blank (phosphate buffer) into separate wells of a 96-well microplate.
-
Add 200 µL of the Working Chromogen Reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measurement: Measure the absorbance at 555 nm using a microplate reader.
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot a standard curve of the net absorbance versus the glucose concentration of the standards.
-
Determine the glucose concentration of the samples from the standard curve.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the this compound glucose assay.
Data Presentation
The following table summarizes the typical performance characteristics of a glucose oxidase-based colorimetric assay. While this data was generated using a similar Trinder-type method, it provides a reasonable expectation for the performance of the this compound assay.[1]
| Parameter | Value | Description |
| Linearity Range | 0.017 - 0.478 mmol/L | The range of glucose concentrations where the assay response is directly proportional to the analyte concentration. |
| Limit of Detection (LOD) | 2.376 µmol/L | The lowest concentration of glucose that can be reliably detected by the assay. |
| Limit of Quantification (LOQ) | 7.923 µmol/L | The lowest concentration of glucose that can be quantitatively measured with acceptable precision and accuracy. |
| Precision (Intra-day) | 0.98 - 1.4% (CV) | The variation of results within the same day for the same sample. |
| Precision (Inter-day) | 1.33 - 2.89% (CV) | The variation of results on different days for the same sample. |
| Recovery | 96.6 - 102% | The accuracy of the assay in measuring a known amount of glucose added to a sample matrix. |
| Wavelength | 555 nm | The optimal wavelength for measuring the absorbance of the final colored product. |
CV: Coefficient of Variation
Conclusion
The this compound assay for glucose measurement is a robust, sensitive, and specific method suitable for a wide range of research and diagnostic applications. The detailed protocol and performance characteristics provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to accurately quantify glucose in various biological samples. The use of this compound as the chromogenic substrate offers advantages in terms of solubility and stability, contributing to the reliability and reproducibility of the assay.
References
Application Notes and Protocols for Enzymatic Determination of Total Cholesterol in Serum
Audience: Researchers, scientists, and drug development professionals.
Introduction: The determination of serum cholesterol levels is a critical diagnostic parameter in clinical and research settings, primarily for assessing the risk of cardiovascular diseases.[1] Enzymatic methods offer high specificity and sensitivity for the quantification of total cholesterol (both free cholesterol and cholesteryl esters) in serum samples.[2][3] This document provides detailed application notes and protocols for the enzymatic determination of total cholesterol in serum using a coupled enzyme assay involving cholesterol esterase, cholesterol oxidase, and peroxidase.
The principle of this widely used method is a three-step enzymatic reaction. First, cholesterol esterase hydrolyzes cholesterol esters to free cholesterol.[1][2] Next, cholesterol oxidase catalyzes the oxidation of total free cholesterol, producing cholest-4-en-3-one and hydrogen peroxide (H₂O₂).[1] Finally, in the presence of peroxidase, the hydrogen peroxide reacts with a chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and phenol) to produce a colored quinoneimine dye, or with a fluorogenic substrate (e.g., homovanillic acid) to produce a highly fluorescent compound.[2][4] The intensity of the color or fluorescence is directly proportional to the total cholesterol concentration in the sample.[2]
I. Principle of the Assay
The enzymatic determination of total cholesterol follows a coupled reaction pathway. The key enzymatic steps are:
-
Hydrolysis of Cholesterol Esters: Cholesterol Esterase (CE) hydrolyzes cholesterol esters into free cholesterol and fatty acids.[1]
-
Oxidation of Cholesterol: Cholesterol Oxidase (CO) oxidizes the free cholesterol (both initially present and generated from esters) to cholest-4-en-3-one and hydrogen peroxide (H₂O₂).[1]
-
Detection of Hydrogen Peroxide: Peroxidase (POD) catalyzes the reaction of H₂O₂ with a chromogenic or fluorogenic substrate to produce a detectable signal.[2][4]
A common chromogenic system involves the oxidative coupling of 4-aminoantipyrine and phenol (B47542) to form a quinoneimine dye with an absorbance maximum around 500-520 nm.[2][5]
II. Visualization of Reaction Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reaction pathway for cholesterol determination and a general experimental workflow.
Caption: Enzymatic reaction pathway for total cholesterol determination.
Caption: General experimental workflow for the enzymatic cholesterol assay.
III. Experimental Protocols
This section provides a detailed protocol for the colorimetric determination of total cholesterol in serum.
A. Materials and Reagents
-
Cholesterol Esterase (from porcine pancreas or recombinant)
-
Cholesterol Oxidase (from Streptomyces sp. or recombinant)
-
Horseradish Peroxidase (POD)
-
4-Aminoantipyrine (4-AAP)
-
Phenol
-
Cholesterol standard
-
Triton X-100
-
Sodium Cholate
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)
-
Serum samples
-
Spectrophotometer capable of measuring absorbance at 500 nm
-
Water bath or incubator set to 37°C[6]
-
Cuvettes or 96-well microplate
B. Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 7.0): Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 7.0.
-
Cholesterol Standard Stock Solution (e.g., 5 mg/mL): Dissolve 500 mg of cholesterol in 100 mL of a solution containing 5 mL of Triton X-100 and 4 g of sodium cholate. Heat gently to dissolve the cholesterol in Triton X-100 before adding water and sodium cholate. This stock solution is stable for about a week at room temperature.
-
Working Cholesterol Standards: Prepare a series of working standards by diluting the stock solution with the phosphate buffer to achieve concentrations in the desired linear range (e.g., 50, 100, 200, 400, 600 mg/dL).
-
Working Reagent: Prepare a single working reagent containing all the enzymes and substrates. The final concentrations in the reaction mixture should be optimized, but typical concentrations are provided in the table below.
| Reagent | Typical Concentration in Working Solution |
| Phosphate Buffer | 0.1 M, pH 7.0 |
| 4-Aminoantipyrine | 0.5 - 0.7 mM |
| Phenol | 5.0 mM |
| Sodium Cholate | 0.4% (w/v) |
| Triton X-100 | 0.5% (v/v) |
| Cholesterol Esterase | ~200 U/L |
| Cholesterol Oxidase | ~300 U/L |
| Peroxidase | ~1000 U/L |
C. Assay Procedure
-
Sample Preparation: Serum samples should be brought to room temperature before use. If necessary, dilute samples with high cholesterol levels with phosphate buffer.
-
Reaction Setup:
-
Pipette a small volume of serum sample or cholesterol standard (e.g., 5-10 µL) into a cuvette or microplate well.
-
Add a larger volume of the working reagent (e.g., 1 mL for cuvettes or 200 µL for microplates).
-
Prepare a reagent blank using phosphate buffer instead of a sample.
-
-
Incubation: Mix gently and incubate the reaction mixture at 37°C for a specified time (e.g., 5-10 minutes) to allow the enzymatic reactions to go to completion.[6]
-
Measurement: After incubation, measure the absorbance of the samples, standards, and blank at 500 nm using a spectrophotometer.
-
Calculation:
-
Subtract the absorbance of the reagent blank from the absorbance of all standards and samples.
-
Plot a standard curve of absorbance versus cholesterol concentration for the standards.
-
Determine the cholesterol concentration of the samples from the standard curve.
-
IV. Data Presentation
The performance of the enzymatic cholesterol assay can be summarized by several key parameters.
| Parameter | Typical Value/Range | Reference(s) |
| Wavelength of Detection | 500 - 520 nm (Colorimetric)[2][5], 405 nm (alternative chromogen)[6][7], Fluorescence (Ex/Em specific)[4] | [2][4][5][6][7] |
| Linearity | Up to 4 g/L (400 mg/dL)[4][7] or 600 mg/dL[2] | [2][4][7] |
| Incubation Temperature | 37°C | [6] |
| Incubation Time | 5 - 15 minutes | [6][8] |
| Precision (CV%) | Within-day: <1.5%; Between-day: <4.0% | [5] |
| Correlation with other methods | High correlation (r > 0.98) with methods like Abell-Kendall and other automated enzymatic assays.[4][6][7] | [4][6][7] |
Potential Interferences:
| Substance | Effect | Reference(s) |
| Bilirubin | No significant interference up to 200 mg/L.[6][7] | [6][7] |
| Uric Acid | No significant interference up to 200 mg/L.[6][7] | [6][7] |
| Hemoglobin | No significant interference up to 1 g/L.[6][7] | [6][7] |
| Ascorbic Acid | Can cause positive interference by reacting with H₂O₂.[6][7] | [6][7] |
| Lipemia | Lipemic samples may yield slightly lower values compared to reference methods.[6][7] | [6][7] |
V. Troubleshooting and Considerations
-
Reagent Stability: The working reagent, especially with enzymes, should be prepared fresh daily and stored on ice.
-
Standard Curve: A new standard curve should be generated for each assay run to ensure accuracy.
-
Sample Quality: Use non-hemolyzed serum for best results. Grossly lipemic samples may require special handling or dilution.
-
Interfering Substances: Be aware of potential interference from high levels of reducing agents like ascorbic acid, which can consume the H₂O₂ and lead to underestimation of cholesterol levels.[6][7]
These application notes and protocols provide a comprehensive guide for the enzymatic determination of total cholesterol in serum. For specific applications, further optimization of reagent concentrations and incubation times may be necessary to achieve desired performance characteristics.
References
- 1. serva.de [serva.de]
- 2. academic.oup.com [academic.oup.com]
- 3. Enzymatic determination of total serum cholesterol: Significance and symbolism [wisdomlib.org]
- 4. Fluorometric enzymatic determination of total cholesterol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of total cholesterol in serum by cholesterol esterase and cholesterol oxidase immobilized and co-immobilized on to arylamine glass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic rate method for measuring cholesterol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes: Quantitative Determination of Uric Acid using a DAOS-Based Colorimetric Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uric acid is the final product of purine (B94841) metabolism in humans. Abnormal levels of uric acid in serum and urine are associated with several pathological conditions, including gout, hyperuricemia, and kidney disease. Consequently, the accurate and sensitive quantification of uric acid is crucial for clinical diagnosis and in drug development for therapies targeting purine metabolism. This application note describes a robust and sensitive colorimetric method for the quantitative analysis of uric acid using N,N-diethyl-2-hydroxy-3,5-dimethoxyaniline (DAOS), a highly sensitive Trinder's reagent.
The assay is based on the enzymatic oxidation of uric acid by uricase, which produces allantoin (B1664786) and hydrogen peroxide (H₂O₂). In the presence of peroxidase (POD), the newly formed H₂O₂ reacts with 4-aminoantipyrine (B1666024) (4-AAP) and this compound to yield a stable blue-purple quinoneimine dye. The intensity of the color produced is directly proportional to the uric acid concentration in the sample and can be measured spectrophotometrically.
Principle of the Method
The quantitative analysis of uric acid is performed via a coupled enzymatic reaction, often referred to as a Trinder reaction. The reaction proceeds in two steps:
-
Uricase-catalyzed oxidation of uric acid: Uricase specifically catalyzes the oxidation of uric acid to allantoin, producing hydrogen peroxide as a byproduct.
-
Peroxidase-catalyzed color reaction: The hydrogen peroxide produced in the first step reacts with 4-aminoantipyrine and this compound in a reaction catalyzed by peroxidase. This oxidative coupling reaction forms a highly colored and stable quinoneimine dye.
The absorbance of the resulting colored solution is then measured at the wavelength of maximum absorbance (λmax), which is typically around 550-600 nm for the this compound-based chromophore. The concentration of uric acid in the sample is determined by comparing its absorbance to that of a known standard.
Signaling Pathway Diagram
Caption: Enzymatic cascade for the colorimetric detection of uric acid using this compound.
Performance Characteristics
The use of this compound as the chromogenic substrate in the Trinder reaction for uric acid quantification offers several advantages, including high sensitivity, good stability of the final colored product, and excellent water solubility. The performance of this assay is comparable or superior to methods employing other Trinder's reagents.
Table 1: Performance Characteristics of Uric Acid Assays with Different Trinder's Reagents
| Parameter | This compound (Representative) | DCBS (Dichlorophenol sulfonate)[1][2] | DCHB (3,5-dichloro-2-hydroxybenzenesulfonic acid)[3] |
| Linearity Range | Up to 30 mg/dL | Up to 30 mg/dL | Up to 25 mg/dL |
| Limit of Detection (LOD) | ~0.03 mg/dL | 0.03 mg/dL | ~0.36 mg/dL |
| Wavelength (λmax) | 550 - 600 nm | ~520 nm | ~505 nm |
| Sensitivity | High | Good | Good |
| Color Stability | Excellent | Good | Good |
Note: The performance characteristics for the this compound-based assay are representative and may vary depending on the specific experimental conditions.
Experimental Protocols
Reagents and Materials
-
Uric Acid Standard (e.g., 1 mg/mL)
-
Uricase (from Candida sp. or Aspergillus flavus)
-
Peroxidase (from horseradish)
-
4-Aminoantipyrine (4-AAP)
-
N,N-diethyl-2-hydroxy-3,5-dimethoxyaniline (this compound)
-
Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.8)
-
Tris-HCl Buffer (can also be used, pH 7.0-8.5)
-
Microplate reader capable of measuring absorbance at 550-600 nm
-
96-well microplates
-
Precision pipettes and tips
-
Deionized water
Preparation of Reagents
-
Uric Acid Standard Stock Solution (1 mg/mL): Dissolve 10 mg of uric acid in 10 mL of 0.1 M NaOH. This stock solution can be stored at 4°C for several weeks.
-
Working Uric Acid Standards: Prepare a series of working standards by diluting the stock solution with deionized water to final concentrations ranging from 0.1 to 10 mg/dL.
-
Phosphate Buffer (100 mM, pH 7.8): Prepare by mixing appropriate volumes of 100 mM monobasic and dibasic sodium phosphate solutions to achieve a pH of 7.8.
-
Working Reagent: Prepare a fresh working reagent before use. The final concentrations of the components in the reaction mixture should be optimized, but a representative formulation is as follows:
-
Phosphate Buffer: 100 mM, pH 7.8
-
4-Aminoantipyrine (4-AAP): 0.5 mM
-
This compound: 1.0 mM
-
Uricase: ≥ 0.5 U/mL
-
Peroxidase (POD): ≥ 1.0 U/mL
Note: The optimal concentrations of 4-AAP and this compound may need to be determined empirically. It is recommended to prepare a concentrated stock of the working reagent that can be diluted with the sample.
-
Assay Procedure
-
Sample Preparation: Serum or plasma samples can be used directly. Urine samples should be diluted 1:10 to 1:20 with phosphate buffer.
-
Assay Protocol (96-well plate format): a. Pipette 20 µL of each standard, sample, and a blank (deionized water or buffer) into separate wells of a 96-well microplate. b. Add 200 µL of the freshly prepared Working Reagent to each well. c. Mix the contents of the wells gently by tapping the plate. d. Incubate the plate at 37°C for 10-15 minutes, or at room temperature for 20-30 minutes. Protect the plate from direct light. e. Measure the absorbance of each well at the optimal wavelength for the this compound-4-AAP chromophore (typically between 550 nm and 600 nm) using a microplate reader.
Data Analysis
-
Subtract the absorbance of the blank from the absorbance of all standards and samples.
-
Plot a standard curve of the corrected absorbance values of the standards versus their known concentrations.
-
Determine the concentration of uric acid in the samples by interpolating their corrected absorbance values on the standard curve.
-
Multiply the calculated concentration by the dilution factor if the samples were diluted.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the quantitative analysis of uric acid.
Troubleshooting and Considerations
-
Interference: Substances that can interfere with the assay include high concentrations of reducing agents like ascorbic acid (Vitamin C) and bilirubin. Some commercial reagent formulations include ascorbate (B8700270) oxidase to minimize interference from ascorbic acid.
-
Reagent Stability: The Working Reagent should be prepared fresh daily and protected from light to ensure optimal performance.
-
Sample Handling: Proper sample collection and storage are crucial for accurate results. Serum and plasma should be separated from cells promptly.
-
Linearity: If the absorbance of a sample is higher than the highest point on the standard curve, the sample should be diluted and re-assayed.
Conclusion
The quantitative analysis of uric acid using a this compound-based colorimetric assay provides a sensitive, reliable, and high-throughput method suitable for various research and clinical applications. The excellent performance characteristics of this compound contribute to the accuracy and robustness of the assay. The detailed protocol provided in this application note serves as a comprehensive guide for researchers, scientists, and drug development professionals.
References
Application Notes and Protocols for DAOS-Based Kinetic Assay for Peroxidase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxidases are a class of enzymes that catalyze the oxidation of a wide variety of substrates by hydrogen peroxide (H₂O₂). The kinetic analysis of peroxidase activity is crucial in various fields, including biochemistry, clinical diagnostics, and drug development, for applications such as enzyme characterization, inhibitor screening, and the development of diagnostic kits. The DAOS-based assay is a colorimetric method for measuring peroxidase activity. This compound (N,N-dimethyl-1,4-phenylenediamine sulfate) is a Trinder's reagent, a class of water-soluble aniline (B41778) derivatives that are used in peroxidase-coupled reactions. In the presence of peroxidase and hydrogen peroxide, this compound is oxidatively coupled with a phenolic compound, such as 4-aminoantipyrine (B1666024) (4-AAP), to produce a stable, colored product whose formation can be monitored spectrophotometrically.
Principle of the Assay
The this compound-based peroxidase assay is a coupled-enzyme reaction. The fundamental principle involves the peroxidase-catalyzed transfer of electrons from the chromogenic substrates (this compound and a coupling agent like 4-AAP) to hydrogen peroxide, resulting in the formation of a colored product. The rate of color formation is directly proportional to the peroxidase activity in the sample. The reaction proceeds as follows:
-
Enzyme Activation: Horseradish peroxidase (HRP) reacts with hydrogen peroxide (H₂O₂) to form an activated enzyme intermediate (Compound I).
-
Substrate Oxidation: The activated enzyme complex then oxidizes the chromogenic substrates (this compound and 4-AAP), which in turn get coupled.
-
Color Formation: This oxidative coupling reaction produces a colored product (a quinone-imine dye) that can be quantified by measuring the increase in absorbance at a specific wavelength.
The rate of the increase in absorbance is used to determine the kinetic parameters of the peroxidase reaction, such as the initial velocity (V₀), Michaelis-Menten constant (Kₘ), and maximum velocity (Vₘₐₓ).
Signaling Pathway Diagram
Caption: Signaling pathway of the this compound-based peroxidase assay.
Data Presentation: Representative Kinetic Parameters
| Substrate | Michaelis-Menten Constant (Kₘ) | Maximum Velocity (Vₘₐₓ) |
| o-dianisidine | 0.06 mM | 8.5 µM·s⁻¹ |
| Hydrogen Peroxide | 2.73 mM - 5.7 mM | Varies with o-dianisidine conc. |
Note: The provided Kₘ and Vₘₐₓ values are for a representative HRP-catalyzed reaction and should be determined experimentally for the specific this compound assay conditions.
Experimental Protocols
This section provides a detailed protocol for a representative peroxidase kinetic assay using phenol (B47542) and 4-aminoantipyrine. This protocol can be adapted for use with this compound.
Reagent Preparation
-
Phosphate (B84403) Buffer (0.1 M, pH 7.0): Prepare a solution of 0.1 M potassium phosphate buffer and adjust the pH to 7.0.
-
Horseradish Peroxidase (HRP) Stock Solution (1 mg/mL): Dissolve 10 mg of HRP in 10 mL of cold phosphate buffer. Store in aliquots at -20°C.
-
Working HRP Solution: Dilute the HRP stock solution with cold phosphate buffer to the desired concentration (e.g., 1-5 µg/mL). The optimal concentration should be determined experimentally.
-
Hydrogen Peroxide (H₂O₂) Stock Solution (100 mM): Prepare a 100 mM solution of H₂O₂ in deionized water. The concentration should be verified spectrophotometrically (ε₂₄₀ = 43.6 M⁻¹cm⁻¹).
-
4-Aminoantipyrine (4-AAP) Stock Solution (100 mM): Dissolve the appropriate amount of 4-AAP in deionized water.
-
Phenol Stock Solution (100 mM): Prepare a 100 mM solution of phenol in deionized water.
Experimental Workflow Diagram
Caption: Experimental workflow for the kinetic analysis of peroxidase activity.
Assay Procedure
-
Reaction Mixture Preparation: In a spectrophotometer cuvette, prepare the reaction mixture by adding the following in order:
-
Phosphate Buffer (0.1 M, pH 7.0)
-
4-AAP solution
-
Phenol solution (or this compound solution)
-
HRP working solution
-
-
Equilibration: Mix the contents of the cuvette gently and incubate at a constant temperature (e.g., 25°C) for 5 minutes to allow for temperature equilibration.
-
Reaction Initiation: Initiate the reaction by adding the H₂O₂ solution to the cuvette. Mix immediately and start the measurement.
-
Data Acquisition: Measure the increase in absorbance at the optimal wavelength for the colored product (typically around 500-510 nm for the phenol/4-AAP system) over a period of 3-5 minutes, taking readings at regular intervals (e.g., every 15 seconds).
Data Analysis
-
Calculate Initial Velocity (V₀): Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot. Convert the change in absorbance per minute (ΔA/min) to the rate of product formation (in µM/min) using the Beer-Lambert law (V₀ = (ΔA/min) / (ε × l)), where ε is the molar extinction coefficient of the colored product and l is the path length of the cuvette.
-
Michaelis-Menten Plot: Perform the assay with varying concentrations of one substrate (e.g., this compound) while keeping the concentration of the other substrate (H₂O₂) constant and saturating. Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations.
-
Determine Kₘ and Vₘₐₓ: Fit the data from the Michaelis-Menten plot to the Michaelis-Menten equation using a non-linear regression software to determine the values of Kₘ and Vₘₐₓ. Alternatively, a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]), can be used.
Conclusion
The this compound-based kinetic assay provides a sensitive and continuous method for the determination of peroxidase activity. While specific kinetic parameters for this compound with HRP require experimental determination, the principles and representative protocols outlined in these application notes offer a robust framework for researchers, scientists, and drug development professionals to establish and optimize this assay for their specific needs. Accurate determination of kinetic parameters is essential for understanding enzyme function and for the development of enzyme-based technologies.
Revolutionizing Diagnostics: A Detailed Guide to DAOS Reagent Preparation and Application
For Immediate Release
[City, State] – [Date] – In a significant step forward for researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the preparation and application of the N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (DAOS) reagent. As a highly water-soluble and stable Trinder's reagent, this compound is a critical component in a multitude of diagnostic and biochemical assays. These application notes and protocols offer a detailed, step-by-step methodology for the preparation of this compound reagent, ensuring accuracy, reproducibility, and optimal performance in various experimental settings.
Introduction
This compound is a novel aniline (B41778) derivative widely employed in colorimetric assays for the quantification of various analytes, including glucose, cholesterol, triglycerides, and uric acid.[1] Its superior water solubility, high sensitivity, and stability make it an advantageous alternative to traditional chromogenic substrates.[1][2] The underlying principle of this compound-based assays is the Trinder reaction, where in the presence of hydrogen peroxide (H₂O₂) and a peroxidase (most commonly horseradish peroxidase, HRP), this compound couples with 4-aminoantipyrine (B1666024) (4-AAP) to form a stable, colored quinoneimine dye. The intensity of the resulting color is directly proportional to the concentration of H₂O₂ generated by an initial oxidase-specific reaction, allowing for the precise quantification of the target analyte.[1][3]
Chemical and Physical Properties
This compound is a white to off-white crystalline powder with the chemical formula C₁₃H₂₀NNaO₆S and a molecular weight of 341.36 g/mol . Its high water solubility is a key feature, facilitating its use in aqueous buffer systems common in biochemical assays.
Data Summary
The following table summarizes the key quantitative data for the preparation and use of this compound reagent in a typical colorimetric assay.
| Parameter | Value | Reference |
| This compound Stock Solution | ||
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [4] |
| Stock Concentration | 100 mM | Inferred from common lab practice |
| Storage Temperature | -20°C or -80°C | [4] |
| Shelf Life (at -20°C) | 1 month | [4] |
| Shelf Life (at -80°C) | 6 months | [4] |
| Working Reagent | ||
| Buffer pH | 7.0 | [5] |
| Incubation Temperature | 37°C | [5] |
| Incubation Time | 30 minutes | [5] |
| Assay Parameters | ||
| H₂O₂ Concentration | 0.7 mM | [5] |
| Peroxidase (HRP) Concentration | 1 U/mL | [5] |
| Wavelength of Max. Absorbance | ~590-600 nm | [6] |
| Limit of Detection (H₂O₂) | 136 µM | [5] |
| Limit of Quantitation (H₂O₂) | 411 µM | [5] |
Experimental Protocols
I. Preparation of 100 mM this compound Stock Solution
Materials:
-
This compound powder (MW: 341.36 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Accurately weigh 34.14 mg of this compound powder.
-
Transfer the powder to a sterile 1.5 mL or 2.0 mL microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the this compound powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
II. Preparation of a General-Purpose this compound Working Reagent for In Vitro Colorimetric Assays
This protocol describes the preparation of a working reagent for the detection of hydrogen peroxide. This reagent can be used in conjunction with specific oxidase enzymes (e.g., glucose oxidase, cholesterol oxidase) to quantify their respective substrates.
Materials:
-
100 mM this compound stock solution (from Protocol I)
-
4-Aminoantipyrine (4-AAP)
-
Horseradish Peroxidase (HRP)
-
Phosphate (B84403) buffer (100 mM, pH 7.0)
-
Calibrated micropipettes
-
50 mL conical tube
Procedure:
-
Prepare 100 mM 4-AAP Stock Solution: Dissolve 203.2 mg of 4-AAP in 10 mL of deionized water. Store in the dark at 4°C.
-
Prepare HRP Stock Solution (1000 U/mL): Reconstitute lyophilized HRP in phosphate buffer to a final concentration of 1000 U/mL. Aliquot and store at -20°C.
-
Prepare the this compound Working Reagent: In a 50 mL conical tube, combine the following components in the order listed to prepare 10 mL of working reagent. This volume is sufficient for approximately 100 reactions in a 96-well plate format.
| Component | Stock Concentration | Volume to Add | Final Concentration |
| 100 mM Phosphate Buffer (pH 7.0) | 100 mM | 9.7 mL | ~97 mM |
| 100 mM 4-AAP | 100 mM | 100 µL | 1 mM |
| 100 mM this compound | 100 mM | 100 µL | 1 mM |
| 1000 U/mL HRP | 1000 U/mL | 10 µL | 1 U/mL |
-
Mix the solution gently by inversion. Protect the working reagent from light and use it within a few hours of preparation for optimal performance.
III. General Protocol for Analyte Quantification using this compound Working Reagent
Procedure:
-
Add 50 µL of sample (containing the analyte and the corresponding oxidase) to the wells of a 96-well microplate.
-
Add 100 µL of the freshly prepared this compound Working Reagent to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.[5]
-
Measure the absorbance of the resulting colored product at a wavelength between 590 nm and 600 nm using a microplate reader.[6]
-
The concentration of the analyte in the sample can be determined by comparing its absorbance to a standard curve generated with known concentrations of the analyte.
Visualizations
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: Signaling pathway of the this compound-based Trinder reaction for analyte detection.
References
- 1. The mysterious member of those testing projects, the new Trinder's reagent this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. researchgate.net [researchgate.net]
- 3. The New Trinderâs reagent this compound detection road and "stumbling block" [vacutaineradditives.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimized enzymatic colorimetric assay for determination of hydrogen peroxide (H2O2) scavenging activity of plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application of Diamine Oxidase (DAO) in Automated Clinical Chemistry Analyzers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diamine oxidase (DAO) is a crucial enzyme primarily responsible for the metabolism of extracellular histamine (B1213489), a biogenic amine involved in numerous physiological and pathological processes, including allergic reactions, inflammation, and gastric acid secretion.[1][2] A deficiency in DAO activity can lead to an imbalance between histamine intake and its degradation, resulting in a condition known as histamine intolerance, which manifests with a wide array of symptoms.[3][4] Consequently, the quantitative determination of DAO activity in clinical samples, such as serum and plasma, is a valuable tool for diagnosing and managing histamine intolerance and other related conditions.[5] This document provides detailed application notes and protocols for the automated determination of DAO activity on clinical chemistry analyzers.
Principle of the Assay
The automated determination of DAO activity is typically based on a colorimetric or fluorometric method. The general principle involves the enzymatic oxidation of a substrate (e.g., putrescine or cadaverine) by DAO, which produces hydrogen peroxide (H₂O₂).[6][7] This H₂O₂ is then utilized in a subsequent reaction, often catalyzed by horseradish peroxidase (HRP), to oxidize a chromogenic or fluorogenic substrate, leading to a measurable change in absorbance or fluorescence. The rate of this change is directly proportional to the DAO activity in the sample.[7][8]
Histamine Metabolism Signaling Pathway
The following diagram illustrates the central role of Diamine Oxidase (DAO) in the degradation of histamine. Histamine is synthesized from the amino acid L-histidine by the enzyme L-histidine decarboxylase (HDC). Once formed, histamine can be metabolized through two primary pathways. The main pathway for the breakdown of extracellular histamine is oxidative deamination by DAO, which converts histamine to imidazole (B134444) acetaldehyde. This product is further metabolized to imidazole acetic acid. The second major pathway, primarily for intracellular histamine, involves methylation by histamine-N-methyltransferase (HNMT).
Caption: Histamine Metabolism Pathway.
Experimental Protocols
Sample Collection and Handling
-
Sample Type: Serum or heparinized plasma. EDTA plasma should be avoided as DAO is a copper-dependent enzyme.[7]
-
Collection: Collect blood samples using standard venipuncture techniques.
-
Processing: Centrifuge samples to separate serum or plasma from blood cells.
-
Storage: Samples should be stored at 2-8°C if analyzed within a few hours. For longer storage, samples should be frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Automated Colorimetric Assay Protocol
This protocol is a general guideline and may require optimization for specific automated clinical chemistry analyzers.
Reagents:
-
R1 (Substrate Reagent): A buffered solution containing a DAO substrate (e.g., putrescine dihydrochloride (B599025) or cadaverine).
-
R2 (Chromogen Reagent): A buffered solution containing horseradish peroxidase (HRP), a chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and a phenolic compound), and stabilizers.
-
Calibrators: At least two levels of calibrators with known DAO activity.
-
Quality Control (QC) Materials: At least two levels of QC materials (normal and low/high).
Instrument Parameters (Example):
| Parameter | Setting |
| Reaction Type | Kinetic |
| Wavelength | Primary: ~500-550 nm, Secondary: ~650-700 nm |
| Sample Volume | 3-10 µL |
| R1 Volume | 100-150 µL |
| R2 Volume | 30-50 µL |
| Incubation Time | 5-10 minutes at 37°C |
| Measurement Interval | 30-60 seconds |
| Calibration | 2-point or multi-point |
Assay Procedure:
-
The automated analyzer pipettes a defined volume of the sample (calibrator, QC, or patient sample) into a reaction cuvette.
-
Reagent 1 (R1) is added, and the mixture is incubated.
-
Reagent 2 (R2) is added to initiate the color development reaction.
-
The absorbance is measured kinetically at the specified wavelengths.
-
The analyzer calculates the rate of change in absorbance, which is proportional to the DAO activity in the sample.
Experimental Workflow for Automated DAO Assay
The following diagram outlines the typical workflow for the automated determination of DAO activity in a clinical laboratory setting.
Caption: Automated DAO Assay Workflow.
Performance Characteristics
The performance of an automated DAO assay should be thoroughly validated. The following tables summarize typical performance characteristics based on available literature and product inserts for similar assays.[7][9][10]
Table 1: Precision
| Level 1 (Low) | Level 2 (Normal) | |
| Intra-assay CV (%) | < 5% | < 3% |
| Inter-assay CV (%) | < 10% | < 5% |
Table 2: Linearity and Detection Limits
| Parameter | Value |
| Linearity Range | 0.5 - 50 U/L |
| Limit of Detection (LOD) | ~0.5 U/L |
| Limit of Quantitation (LOQ) | ~1.0 U/L |
Table 3: Method Comparison
| Automated Method vs. Manual ELISA | |
| Correlation Coefficient (r) | > 0.95 |
| Slope | 0.9 - 1.1 |
| Intercept | Near 0 |
Potential Interferences
Several endogenous and exogenous substances can potentially interfere with DAO assays.
-
Other Biogenic Amines: High concentrations of other biogenic amines such as putrescine, cadaverine, and tyramine (B21549) can act as competitive substrates for DAO, potentially leading to an underestimation of histamine-degrading capacity.
-
Medications: Certain drugs are known to inhibit DAO activity.
-
Hemolysis, Icterus, and Lipemia: Grossly hemolyzed, icteric, or lipemic samples may interfere with the colorimetric or fluorometric measurements and should be avoided.
Conclusion
The automated determination of diamine oxidase activity on clinical chemistry analyzers offers a rapid, reliable, and high-throughput method for the assessment of histamine metabolism. Proper validation of the assay, including the characterization of its performance and potential interferences, is essential for ensuring accurate and clinically meaningful results. The protocols and data presented in this document provide a comprehensive guide for the implementation and utilization of automated DAO assays in research, drug development, and clinical diagnostic settings.
References
- 1. Histamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum diamine oxidase activity as a diagnostic test for histamine intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Diamine Oxidase (DAO) Activity Assay Kit - Elabscience® [elabscience.com]
- 9. researchgate.net [researchgate.net]
- 10. bioassaysys.com [bioassaysys.com]
Application Notes: Spectrophotometric Determination of Triglycerides using DAOS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triglycerides are a major class of lipids that serve as a vital energy source in biological systems. The quantification of triglyceride levels is a critical parameter in various research and clinical applications, including metabolic studies, cardiovascular disease research, and drug development. This application note describes a robust and sensitive spectrophotometric method for the determination of triglycerides in serum and other biological samples. The assay is based on a series of coupled enzymatic reactions that culminate in the formation of a colored product, which is quantified using a spectrophotometer. The use of N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline (DAOS) as a chromogenic substrate in the final reaction step provides high sensitivity and specificity.
Principle of the Method
The determination of triglycerides is based on the following enzymatic reactions[1][2][3]:
-
Hydrolysis of Triglycerides: Lipoprotein lipase (B570770) (LPL) catalyzes the hydrolysis of triglycerides into glycerol (B35011) and free fatty acids.
-
Glycerol Phosphorylation: In the presence of adenosine (B11128) triphosphate (ATP), glycerol kinase (GK) catalyzes the phosphorylation of glycerol to produce glycerol-3-phosphate (G-3-P) and adenosine diphosphate (B83284) (ADP).
-
Oxidation of Glycerol-3-Phosphate: Glycerol-3-phosphate oxidase (GPO) oxidizes G-3-P to dihydroxyacetone phosphate (B84403) (DHAP) and hydrogen peroxide (H₂O₂).
-
Colorimetric Reaction: Peroxidase (POD) catalyzes the oxidative coupling of 4-aminoantipyrine (B1666024) (4-AAP) and this compound in the presence of hydrogen peroxide. This reaction produces a stable blue quinoneimine dye with a maximum absorbance at approximately 590-600 nm. The intensity of the color produced is directly proportional to the triglyceride concentration in the sample.[1]
Signaling Pathway Diagram
Caption: Enzymatic cascade for triglyceride determination.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | ~600 nm | [1] |
| Linear Range | Up to 1000 mg/dL | [4][5] |
| Detection Limit | 5 mg/dL | [4] |
| Sample Volume | 5 µL | [4] |
| Incubation Time | 10 - 20 minutes | [4] |
| Incubation Temperature | Room Temperature or 37°C | [4][6] |
Experimental Protocols
Reagents and Materials
-
Triglyceride Assay Reagent 1 (R1): Buffer solution containing ATP, glycerol kinase (GK), glycerol-3-phosphate oxidase (GPO), peroxidase (POD), and 4-aminoantipyrine (4-AAP).
-
Triglyceride Assay Reagent 2 (R2): Buffer solution containing lipoprotein lipase (LPL) and this compound.
-
Triglyceride Standard: A solution of known triglyceride concentration (e.g., 200 mg/dL).
-
Samples: Serum, plasma, or other biological fluids.
-
Equipment:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm.
-
Micropipettes and tips.
-
96-well microplates (for microplate reader).
-
Incubator (optional, for temperature-controlled assays).
-
Assay Procedure
-
Reagent Preparation:
-
Allow all reagents to come to room temperature before use.
-
Prepare a working reagent by mixing R1 and R2 according to the kit manufacturer's instructions. If provided as separate reagents, they may be added sequentially in the assay.
-
-
Standard Curve Preparation:
-
Prepare a series of triglyceride standards by diluting the stock standard with a suitable buffer (e.g., phosphate-buffered saline). A typical concentration range for the standard curve is 0 to 400 mg/dL.
-
-
Sample Preparation:
-
Serum or plasma samples can typically be used directly.
-
If the expected triglyceride concentration is high, dilute the sample with a suitable buffer.
-
-
Assay Protocol:
-
Pipette a small volume of each standard and sample (e.g., 5 µL) into separate wells of a 96-well plate or individual cuvettes.
-
Add the prepared working reagent (e.g., 200 µL) to each well or cuvette.
-
Mix gently by pipetting or orbital shaking.
-
Incubate the reaction mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C or room temperature).
-
Measure the absorbance of each well or cuvette at 600 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (a well containing only the working reagent) from the absorbance of all standards and samples.
-
Plot the corrected absorbance values of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the triglyceride concentration of the samples by interpolating their absorbance values from the standard curve.
-
If samples were diluted, multiply the calculated concentration by the dilution factor.
-
Experimental Workflow Diagram
Caption: Experimental workflow for triglyceride measurement.
Conclusion
The spectrophotometric determination of triglycerides using this compound as a chromogenic substrate is a reliable, sensitive, and straightforward method suitable for a wide range of research and drug development applications. The detailed protocol and workflow provided in this application note will enable researchers to accurately quantify triglyceride levels in their samples. Adherence to the protocol and careful preparation of standards are crucial for obtaining accurate and reproducible results.
References
- 1. Triglyceride Assay Kits | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. vitroscient.com [vitroscient.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. abcam.com [abcam.com]
- 6. Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DAOS Working Solution: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability and storage of 10-(carboxymethyl)-3,7-bis(dimethylamino)phenothiazin-5-ium (DAOS) working solutions, a highly water-soluble aniline (B41778) derivative widely used as a chromogenic substrate in diagnostic and biochemical assays. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
I. This compound Working Solution Stability
The stability of the this compound working solution is critical for the reliability of colorimetric assays. Spontaneous aspecific coloration can occur over time, a process accelerated by elevated temperatures and exposure to light[1]. The following tables summarize the known stability of this compound solutions under various conditions.
Table 1: Storage and Stability of this compound Stock Solution
| Storage Condition | Concentration | Solvent | Duration | Notes |
| -80°C | High (e.g., 20.8 mg/mL) | DMSO | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | High (e.g., 20.8 mg/mL) | DMSO | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Table 2: Stability of this compound Working Solution and Chromogenic Reagents
| Storage Condition | Reagent | Duration | Notes |
| Room Temperature | Final colored product (Quinoneimine dye) | Stable for 30-60 minutes | Stability can be assay-dependent. |
| -20°C | Reconstituted Chromogen Substrate (containing this compound) | Up to 2 months | As per manufacturer's instructions for some kits. Keep protected from light. |
| Refrigerated (2-8°C) | Working Reagent (containing this compound) | Varies; prepare fresh for best results. | Spontaneous coloration can occur. Addition of chelating agents like EDTA may improve stability[1]. |
Factors Influencing Stability:
-
pH: The optimal pH for the enzymatic reaction utilizing this compound is typically in the neutral to slightly acidic range (pH 6.0-7.4). Stability of the this compound solution itself can be pH-dependent.
-
Temperature: Higher temperatures accelerate the degradation of this compound and can lead to increased background absorbance[1]. It is recommended to prepare and use working solutions at room temperature and store stock solutions frozen.
-
Light: Exposure to light can cause spontaneous coloration of the this compound reagent[1]. All this compound solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.
-
Buffer Composition: The choice of buffer can influence the stability of the reagents. Phosphate and MES buffers are commonly used in assays involving this compound. The addition of chelating agents such as EDTA or DTPA has been shown to inhibit spontaneous coloration in Trinder's reagents[1].
II. Experimental Protocols
A. Preparation of this compound Stock and Working Solutions
1. This compound Stock Solution (e.g., 10 mg/mL in DMSO):
- Weigh out the desired amount of this compound powder.
- Dissolve in high-quality, anhydrous DMSO to the desired concentration.
- Vortex briefly to ensure complete dissolution.
- Aliquot into small, single-use volumes in amber microcentrifuge tubes.
- Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
2. General Chromogenic Working Reagent: This is a general protocol and concentrations may need to be optimized for specific assays.
- Prepare a suitable buffer (e.g., 50-100 mM Phosphate Buffer, pH 7.0).
- To the buffer, add 4-Aminoantipyrine (4-AAP) to a final concentration of 0.1-0.5 mM.
- Add this compound from the stock solution to a final concentration of 0.1-1.0 mM.
- Add Horseradish Peroxidase (HRP) to a final concentration of 1-5 U/mL.
- (Optional) Add a stabilizing agent such as 0.5 mM EDTA.
- Mix gently by inversion. This working reagent should ideally be prepared fresh before each experiment and protected from light.
B. Protocol: Enzymatic Assay for Cholesterol using this compound
This protocol is adapted from a commercially available cholesterol assay kit that utilizes this compound.
1. Reagent Preparation:
- Buffer Solution: 50 mmol/L MES buffer.
- Chromogen Substrate (reconstituted):
- Cholesterol esterase: ~1.6 units/mL
- Cholesterol oxidase: ~0.31 units/mL
- Peroxidase (HRP): ~5.2 units/mL
- This compound: ~0.95 mmol/L
- 4-Aminoantipyrine: ~0.19 mmol/L
- Ascorbate oxidase: ~4.4 units/mL
- Standard Solution: 200 mg/dL Cholesterol.
2. Assay Procedure (Microplate Format):
- Pipette 3 µL of Standard, sample (serum), and blank (distilled water) into separate wells of a 96-well microplate.
- Add 300 µL of the Chromogen Substrate working solution to each well.
- Mix thoroughly.
- Incubate at 37°C for 5 minutes.
- Measure the absorbance at 600 nm using a microplate reader.
3. Calculation:
- Cholesterol Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
C. Protocol: Enzymatic Assay for Uric Acid using this compound (Conceptual)
This protocol is based on the principle of uricase-peroxidase coupled reactions, adapting it for this compound as the chromogen.
1. Reagent Preparation:
- Uric Acid Assay Buffer: 100 mM Phosphate buffer, pH 7.4.
- Enzyme Reagent:
- Uricase: ~0.5 U/mL
- Peroxidase (HRP): ~2 U/mL
- Chromogen Reagent:
- 4-Aminoantipyrine (4-AAP): 0.5 mM in Assay Buffer.
- This compound: 1.0 mM in Assay Buffer.
- Uric Acid Standard: Prepare a series of dilutions from a stock solution (e.g., 1 mg/mL) in Assay Buffer.
2. Assay Procedure (Microplate Format):
- Pipette 25 µL of each Uric Acid Standard, sample, and a blank (Assay Buffer) into separate wells of a 96-well microplate.
- Prepare a master mix containing the Enzyme Reagent and Chromogen Reagent.
- Add 200 µL of the master mix to each well.
- Incubate for 15-20 minutes at 37°C, protected from light.
- Measure the absorbance at approximately 590-600 nm.
3. Calculation:
- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- Determine the uric acid concentration of the samples from the standard curve.
III. Visualizations
Caption: Signaling pathway of the Trinder reaction using this compound.
Caption: General experimental workflow for a this compound-based colorimetric assay.
References
Application Notes and Protocols for DAOS Colorimetric Assays
Introduction
N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (DAOS) is a highly sensitive and water-soluble aniline (B41778) derivative used as a chromogenic reagent in colorimetric assays. It is a popular choice for the spectrophotometric determination of hydrogen peroxide (H₂O₂) produced in enzyme-catalyzed reactions. In the presence of horseradish peroxidase (HRP) and a coupling agent, typically 4-aminoantipyrine (B1666024) (4-AAP), this compound undergoes oxidative coupling to form a highly colored quinoneimine dye. The intensity of this color, measured by its absorbance, is directly proportional to the concentration of the analyte being measured. These assays are widely used in diagnostics and research for quantifying various biological analytes.[1][2][3]
Principle of the Assay
The core of the this compound colorimetric assay is a two-step enzymatic reaction. First, an oxidase enzyme specific to the target analyte catalyzes a reaction that produces hydrogen peroxide. In the second step, the generated H₂O₂ is used by horseradish peroxidase (HRP) to catalyze the oxidative condensation of this compound and 4-aminoantipyrine. This reaction yields a stable, colored quinoneimine dye. The concentration of the analyte is determined by measuring the absorbance of the final colored product at its maximal absorption wavelength (λmax).
References
Application of Diamine Oxidase (DAOS) in Food Industry Enzyme Assays
Application Note & Protocol
Introduction
Diamine oxidase (DAO), also known as histaminase, is a crucial enzyme in the metabolism of biogenic amines, particularly histamine (B1213489).[1][2] In the food industry, the monitoring and control of biogenic amines are paramount due to their potential to cause adverse physiological effects in sensitive individuals, a condition often referred to as histamine intolerance.[2][3] High concentrations of histamine and other biogenic amines in food can be indicative of microbial spoilage and poor quality.[4][5] Consequently, enzyme assays utilizing DAOS are becoming increasingly important for food quality control, safety assessment, and the development of novel food products with reduced biogenic amine content.[1][6][7]
This document provides detailed application notes and protocols for the use of this compound enzyme assays in the food industry, targeted towards researchers, scientists, and drug development professionals.
Principle of this compound-Based Assays
This compound catalyzes the oxidative deamination of primary amines, such as histamine and putrescine, to their corresponding aldehydes, ammonia, and hydrogen peroxide (H₂O₂).[1] The detection of either the consumption of the substrate (e.g., histamine) or the generation of one of the products (e.g., H₂O₂) forms the basis of this compound assays.[1][8]
The general reaction is as follows:
R-CH₂-NH₂ + H₂O + O₂ → R-CHO + NH₃ + H₂O₂
These assays can be employed for two primary purposes in the food industry:
-
Quantification of Biogenic Amines: By using a known amount of this compound, the concentration of biogenic amines in a food sample can be determined by measuring the rate of the reaction.[1]
-
Determination of this compound Activity: By providing a known amount of substrate (e.g., histamine), the activity of a this compound enzyme preparation can be quantified. This is relevant for evaluating the efficacy of this compound supplements or this compound-rich ingredients used to reduce biogenic amines in food products.[8][9]
Applications in the Food Industry
-
Quality Control of Raw Materials: Assessing the levels of biogenic amines in raw materials like fish, meat, and milk to ensure freshness and quality.[4][10]
-
Monitoring Fermentation Processes: Tracking and controlling the formation of biogenic amines during the fermentation of products like cheese, wine, and sauerkraut.[2]
-
Validation of Food Processing Techniques: Evaluating the effectiveness of processing methods aimed at reducing biogenic amine content.
-
Development of "Low-Histamine" Products: Utilizing this compound as a food additive to break down histamine and other biogenic amines, creating products suitable for individuals with histamine intolerance.[6][7]
-
Biosensor Development: Immobilized this compound can be used as the biological recognition element in biosensors for the rapid and on-site detection of biogenic amines in food.[1][11]
Data Presentation
Table 1: Comparative this compound Activity from Different Sources
| Source | Specific Activity (mU/mg) | Reference |
| Lyophilized Pea Sprouts | 0.40 ± 0.01 | [8] |
| Porcine Kidney Protein Extracts | 0.23 ± 0.01 | [8] |
| Commercial DAO Supplements | 0.09 ± 0.06 | [8] |
| Wheatgrass (Crude Extract) | 10.18 (U/mg) | [7] |
| Wheatgrass (After Dialysis) | 207.6 (U/mg) | [7] |
Table 2: Histamine Levels in Various Food Products
| Food Product | Histamine Concentration | Reference |
| Canned Tuna | 20 mg/100g | [4] |
| Cheddar, Cooleney, Edam, Emmental, Brie Cheese | 0.2 to 4.3 mg/100g | [4] |
| Cheddar Cheese | 44.46 ± 0.83 µg/g (Tyramine as major BA) | [10] |
| Delicatessen Sausages | Significantly higher than other sausages | [10] |
| Fermented Cabbage (Sauerkraut) | 37.01 mg/kg | [5] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for this compound Activity
This protocol is a generalized method for determining this compound activity based on the detection of hydrogen peroxide (H₂O₂) produced during the enzymatic reaction. This is often coupled with a peroxidase reaction that generates a colored product.
Materials:
-
Diamine Oxidase (from sample or standard)
-
Phosphate (B84403) Buffer (e.g., 0.05 M, pH 7.2)
-
Histamine Dihydrochloride (Substrate)
-
Horseradish Peroxidase (HRP)
-
Chromogenic Substrate for HRP (e.g., 4-Aminoantipyrine/N,N-dimethylaniline)
-
Spectrophotometer
-
96-well microplate (optional, for high-throughput)
Procedure:
-
Sample Preparation:
-
Homogenize 1 to 20 mg of the food matrix (e.g., lyophilized pea sprouts, porcine kidney extract) in 20 mL of phosphate buffer.[12]
-
Centrifuge the homogenate to remove solid debris and collect the supernatant containing the this compound enzyme.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing phosphate buffer, HRP, and the chromogenic substrate.
-
-
Enzymatic Reaction:
-
Add the this compound-containing sample or standard to the wells of a microplate.
-
Add the reaction mixture to each well.
-
To initiate the reaction, add the histamine substrate solution.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 550 nm) at time zero and after a specific incubation period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).[13]
-
-
Calculation of this compound Activity:
-
The change in absorbance over time is directly proportional to the this compound activity.
-
Calculate the activity based on a standard curve generated with known concentrations of H₂O₂ or a this compound standard.
-
One unit (U) of this compound activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.
-
Protocol 2: UHPLC-FL Method for Determination of Histamine Degradation
This protocol offers high specificity and is based on the direct measurement of histamine degradation by this compound.[8][9]
Materials:
-
This compound-containing sample
-
Phosphate Buffer (e.g., 0.05 M, pH 7.2)
-
Histamine Dihydrochloride (Substrate)
-
Perchloric Acid (to stop the reaction)
-
Derivatizing agent (e.g., o-phthalaldehyde, OPA)
-
UHPLC system with a fluorescence detector
-
C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Prepare the enzyme extract from the food matrix as described in Protocol 1.
-
-
Enzymatic Reaction:
-
Mix the enzyme extract with a known concentration of histamine solution in phosphate buffer.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding perchloric acid.
-
-
Derivatization:
-
Derivatize the remaining histamine in the sample with OPA to form a fluorescent derivative.
-
-
UHPLC-FL Analysis:
-
Inject the derivatized sample into the UHPLC system.
-
Separate the histamine-OPA derivative using a C18 column with a suitable mobile phase gradient.
-
Detect the fluorescent derivative using the fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm).
-
-
Quantification:
-
Quantify the amount of remaining histamine by comparing the peak area to a standard curve of histamine-OPA derivatives.
-
The this compound activity is calculated based on the amount of histamine degraded during the incubation period.
-
Visualizations
Caption: General reaction catalyzed by Diamine Oxidase (this compound).
Caption: Workflow for the spectrophotometric this compound assay.
Caption: Workflow for the UHPLC-FL based this compound assay.
References
- 1. seebeyondshop.com [seebeyondshop.com]
- 2. Histamine intolerance [imd-berlin.de]
- 3. DAO activity test: DAO Enzyme and Histamine Intolerance – Synlab [synlab-sd.com]
- 4. The analysis of biogenic amines by standard and novel methods - DORAS [doras.dcu.ie]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. Recent advances in the application of microbial diamine oxidases and other histamine-oxidizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro determination of diamine oxidase activity in food matrices by an enzymatic assay coupled to UHPLC-FL. [diposit.ub.edu]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Analysis of Biogenic Amines in Raw and Processed Foods of Animal Origin on Korean Domestic Market -Asian-Australasian Journal of Animal Sciences | Korea Science [koreascience.or.kr]
- 11. Applications of Biosensors in Food Safety and Quality Control • Food Safety Institute [foodsafety.institute]
- 12. DSpace [diposit.ub.edu]
- 13. bioassaysys.com [bioassaysys.com]
Troubleshooting & Optimization
how to prevent DAOS reagent degradation
Welcome to the technical support center for DAOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt) reagent. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability and handling of this compound to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound reagent and what is it used for?
A1: this compound is a highly water-soluble aniline (B41778) derivative and a type of Trinder's reagent.[1][2] It is primarily used as a chromogenic substrate in biochemical assays for the colorimetric determination of hydrogen peroxide (H₂O₂).[1][2] This reaction, catalyzed by peroxidase, is often coupled with other enzymatic reactions to quantify various analytes such as glucose, cholesterol, and triglycerides in biological samples.[2]
Q2: What are the main causes of this compound reagent degradation?
A2: As an aniline derivative, this compound is susceptible to degradation through several pathways:
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of colored impurities, causing a gradual darkening of the reagent solution.[3] This is a common issue with aniline compounds.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the molecule.[4]
-
Moisture: this compound is hygroscopic. Improper storage can lead to moisture absorption, which may affect its stability.
-
Temperature Fluctuations: Repeated freeze-thaw cycles can compromise the stability of this compound solutions. High temperatures accelerate the degradation process.
Q3: How should I properly store this compound reagent?
A3: Proper storage is critical to prevent degradation.
-
Solid Form: Store the solid this compound powder at 2-8°C in a dry, dark place.
-
Stock Solutions: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Ensure the containers are sealed tightly to protect from moisture.
Q4: Can I do anything to improve the stability of my this compound working solutions?
A4: Yes. Spontaneous color development in Trinder's reagents can be a significant issue. This is often due to trace metal ions that can catalyze oxidative reactions. The addition of a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA) or Diethylenetriaminepentaacetic acid (DTPA), can help to sequester these metal ions and improve the stability of the reagent solution.[5] A typical concentration to test would be between 1 mM and 10 mM.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound reagent.
| Problem | Possible Causes | Recommended Solutions |
| High background signal or spontaneous color development in blank wells. | 1. This compound degradation: The reagent may have been improperly stored (exposed to light, high temperature, or moisture).2. Contamination: The buffer or water used for dilution may be contaminated with oxidizing agents or metal ions. | 1. Use a fresh aliquot of this compound stock solution. If the problem persists, prepare a new stock solution from solid reagent.2. Use high-purity water and fresh buffer. Consider adding a chelating agent like EDTA (1-10 mM) to your working solution to sequester metal ions.[5] |
| Low sensitivity or weak signal in your assay. | 1. Loss of this compound reactivity: The reagent may have degraded over time.2. Incorrect pH: The pH of the reaction buffer may not be optimal for the peroxidase-catalyzed reaction.3. Expired Reagents: Other components of your assay system (e.g., peroxidase, primary enzyme) may have lost activity. | 1. Verify the integrity of your this compound reagent by running a positive control with a known concentration of H₂O₂.2. Ensure the reaction buffer pH is within the optimal range for horseradish peroxidase (typically pH 6.0-7.5).3. Check the expiration dates of all reagents and use fresh components. |
| Inconsistent or non-reproducible results. | 1. Improper reagent handling: Inconsistent thawing of frozen aliquots or prolonged exposure of working solutions to light and room temperature.2. Pipetting errors. 3. Variability in incubation times. | 1. Thaw this compound aliquots completely and mix gently before use. Prepare the final working solution fresh before each experiment and protect it from light.2. Ensure your pipettes are calibrated and use proper pipetting techniques.[5]3. Use a timer to ensure consistent incubation times for all samples. |
Data on this compound Reagent Stability
To ensure the reliability of your results, it is crucial to understand the stability of this compound under various conditions. The following table summarizes illustrative data from an accelerated stability study.
Table 1: Illustrative Accelerated Stability Data for this compound Solution (1 mg/mL in 0.1 M Phosphate (B84403) Buffer, pH 7.0)
| Storage Condition | Time Point | % Remaining this compound (Illustrative) | Appearance |
| 2-8°C (Protected from light) | 0 days | 100% | Colorless |
| 7 days | 99.5% | Colorless | |
| 14 days | 99.1% | Colorless | |
| 30 days | 98.2% | Colorless | |
| Room Temperature (~25°C, exposed to ambient light) | 0 days | 100% | Colorless |
| 7 days | 95.3% | Faint Yellow | |
| 14 days | 90.1% | Yellow | |
| 30 days | 82.5% | Yellow-Brown | |
| 40°C (Protected from light) | 0 days | 100% | Colorless |
| 7 days | 92.0% | Faint Yellow | |
| 14 days | 85.6% | Yellow | |
| 30 days | 75.4% | Brownish |
Note: This data is for illustrative purposes to demonstrate the principles of a stability study. Actual degradation rates may vary based on specific buffer components, purity of the reagent, and exposure conditions.
Experimental Protocols
Protocol for Evaluating this compound Reagent Stability
This protocol outlines a method to assess the stability of a this compound reagent solution over time using spectrophotometry.
1. Objective: To determine the degradation rate of a this compound solution under specific storage conditions (e.g., temperature, light exposure).
2. Materials:
-
This compound reagent
-
4-aminoantipyrine (4-AP)
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂) 30% solution
-
Phosphate buffer (0.1 M, pH 7.0)
-
Spectrophotometer and cuvettes/microplate reader
-
Calibrated pipettes
-
Amber and clear storage vials
3. Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of 0.1 M phosphate buffer (pH 7.0).
-
Working Solutions: Aliquot the stock solution into amber vials (for light protection) and clear vials (for light exposure testing). Prepare enough vials for each time point and condition.
-
4-AP Solution (10 mM): Prepare a fresh solution of 4-AP in distilled water.
-
HRP Solution (100 units/mL): Prepare a solution of HRP in phosphate buffer.
-
H₂O₂ Standard (1 mM): Prepare a fresh 1 mM solution of H₂O₂ by diluting the 30% stock.
-
-
Stability Study Setup:
-
Store the prepared this compound aliquots under different conditions (e.g., 4°C protected from light, 25°C exposed to ambient light, 40°C protected from light).
-
-
Sampling and Analysis:
-
At designated time points (e.g., Day 0, 1, 3, 7, 14, 30), take one vial from each storage condition.
-
For each sample, perform the following colorimetric reaction in a 1 mL final volume:
-
800 µL of 0.1 M Phosphate Buffer (pH 7.0)
-
50 µL of the stored this compound solution
-
50 µL of 10 mM 4-AP solution
-
50 µL of 100 units/mL HRP solution
-
-
Mix and incubate for 2 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of 1 mM H₂O₂.
-
Immediately measure the absorbance at the optimal wavelength for the this compound/4-AP chromophore (typically around 590-600 nm) over 5 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (change in absorbance per minute) for each sample.
-
The percentage of remaining active this compound can be estimated by comparing the reaction rate of the stored sample to the reaction rate of the sample at Day 0.
-
% Remaining this compound = (Rate_Time(t) / Rate_Time(0)) * 100
-
Visualizations
This compound-Based Assay Workflow
The following diagram illustrates a typical experimental workflow for quantifying an analyte using a this compound-based colorimetric assay.
Caption: Workflow for a typical this compound-based colorimetric assay.
Logical Troubleshooting Flow for High Background
This diagram provides a logical path for troubleshooting unexpectedly high background signals in a this compound assay.
Caption: Troubleshooting flowchart for high background in this compound assays.
References
- 1. This compound sodium salt 83777-30-4 color development principle and its application [vacutaineradditives.com]
- 2. China What exactly is the color reagent this compound used to detect 83777-30-4 [chinachemnet.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. chelating agent | Energy Glossary [glossary.slb.com]
- 5. bioassaysys.com [bioassaysys.com]
Technical Support Center: Diamine Oxidase (DAO) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues of interference in diamine oxidase (DAO) assays when working with biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference in DAO assays when using biological samples?
Interference in DAO assays can arise from various endogenous and exogenous substances present in biological samples, as well as from the sample matrix itself. Common sources include:
-
Endogenous Substances: Other biogenic amines (e.g., histamine (B1213489), putrescine, cadaverine) that can act as competing substrates for the DAO enzyme.[1][2][3] Ascorbic acid (Vitamin C) is another common interferent, particularly in assays where hydrogen peroxide detection is part of the methodology.[4][5]
-
Exogenous Substances: Certain drugs and their metabolites can inhibit DAO activity, leading to inaccurate measurements.[6][7]
-
Sample Matrix Effects: Components of biological matrices like serum and plasma can interfere with the assay chemistry.[8][9][10] This can include proteins, lipids, and other small molecules that may quench fluorescent signals or interfere with colorimetric reactions.
-
Sample Collection and Handling: The choice of anticoagulant can significantly impact DAO activity. For instance, EDTA should be avoided as DAO is a copper-dependent enzyme.[11] Hemolysis, the rupture of red blood cells, can release interfering substances into the sample.[12][13][14] Improper sample storage can lead to degradation of the enzyme.[6]
Q2: How does hemolysis affect DAO assay results?
Hemolysis can interfere with DAO assays through several mechanisms:[12]
-
Release of Interfering Substances: Damaged red blood cells release their contents, including proteases and other enzymes, which can degrade DAO or interfere with the assay reagents.
-
Spectral Interference: The release of hemoglobin can interfere with colorimetric and fluorometric assays by absorbing light at the measurement wavelengths.[12][14]
-
Chemical Interference: Components released from red blood cells can react with the assay reagents, leading to inaccurate results.[12]
It is crucial to use non-hemolyzed samples for accurate DAO activity measurement. Visual inspection for a pink or red tinge in the plasma or serum is a primary indicator of hemolysis.
Q3: Can the choice of anticoagulant affect my DAO assay?
Yes, the choice of anticoagulant is critical. Since DAO is a copper-containing enzyme, anticoagulants that chelate metal ions, such as EDTA, should be avoided as they can inhibit enzyme activity.[11] Heparinized plasma or serum are generally recommended for DAO assays.[4] However, it's important to be aware that heparin can also interact with DAO.[15] When in doubt, it is best to consult the specific instructions of the assay kit being used.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your DAO assay experiments.
Problem 1: Lower than expected DAO activity.
| Potential Cause | Recommended Solution |
| DAO Inhibition by Sample Components | Certain drugs or other endogenous molecules may be inhibiting the enzyme.[7] Consider performing a sample cleanup step like protein precipitation or filtration of small molecules.[16][17] |
| Presence of Competing Substrates | Other biogenic amines in the sample can compete with the assay substrate, leading to an underestimation of DAO activity.[2][3] Sample dilution may help reduce the concentration of these competing substrates.[9][18] |
| Improper Sample Handling | DAO is an enzyme and can lose activity if not handled correctly. Ensure samples are stored properly (e.g., at -80°C for long-term storage) and avoid repeated freeze-thaw cycles.[17] |
| Incorrect Anticoagulant Used | Use of EDTA can inhibit DAO activity.[11] Always use recommended anticoagulants such as heparin, or preferably, use serum.[4] |
Problem 2: High background signal or assay interference.
| Potential Cause | Recommended Solution |
| Interference from Ascorbic Acid | Ascorbic acid can interfere with assays that measure hydrogen peroxide.[4][5] Some protocols recommend the addition of ascorbate (B8700270) oxidase to the reaction mixture to eliminate this interference.[4][5] |
| Matrix Effects | Components in the serum or plasma are interfering with the assay signal.[8][10] Preparing a sample background control by omitting the DAO substrate can help quantify and subtract the background signal.[17] Sample dilution can also mitigate matrix effects.[9][18] |
| Hemolysis | Hemolyzed samples can lead to high background due to spectral interference from hemoglobin.[12][14] It is highly recommended to use fresh, non-hemolyzed samples. |
Experimental Protocols
Protocol 1: Sample Preparation to Minimize Interference
-
Sample Collection: Collect whole blood in tubes containing heparin or no anticoagulant (for serum). Avoid using EDTA tubes.[11]
-
Plasma/Serum Separation: Centrifuge the blood sample according to standard laboratory procedures to separate plasma or serum.
-
Protein Precipitation (Optional): For samples with high protein content that may interfere with the assay, a protein precipitation step can be performed. This should be validated to ensure it does not affect DAO activity.[16]
-
Filtration (Optional): To remove small molecule interferents, samples can be filtered using appropriate molecular weight cut-off filters.[17]
-
Storage: Use fresh samples whenever possible. For storage, aliquot the serum or plasma and store at -80°C. Avoid repeated freeze-thaw cycles.[17]
Protocol 2: Running a Sample Background Control
To account for non-specific signals from the sample matrix, it is recommended to run a parallel background control for each sample.
-
Prepare two wells for each sample in a 96-well plate.
-
In the "Sample" well, add the sample and the complete reaction mix (including the DAO substrate) as per the assay kit protocol.[17]
-
In the "Sample Background" well, add the sample and a reaction mix that omits the DAO substrate.[17]
-
Incubate both wells according to the protocol.
-
Measure the signal in both wells.
-
Subtract the signal from the "Sample Background" well from the "Sample" well to obtain the corrected sample signal.[17]
Visualizations
Caption: General workflow for a typical diamine oxidase (DAO) activity assay.
Caption: A logical flowchart for troubleshooting common interference issues in DAO assays.
Caption: Major sources of interference affecting diamine oxidase (DAO) assays.
References
- 1. Advances in the Clinical Application of Histamine and Diamine Oxidase (DAO) Activity: A Review | MDPI [mdpi.com]
- 2. The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. seebeyondshop.com [seebeyondshop.com]
- 7. Evaluation of the inhibitory effect of various drugs / active ingredients on the activity of human diamine oxidase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. sundiagnostics.us [sundiagnostics.us]
- 13. Effects of hemolysis interferences on routine biochemistry parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of hemolysis on routine clinical chemistry testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Heparin-binding motif mutations of human diamine oxidase allow the development of a first-in-class histamine-degrading biopharmaceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 16. seebeyondshop.com [seebeyondshop.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background in DAOS Colorimetric Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in Diamine Oxidase (DAO) colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is a DAOS colorimetric assay and how does it work?
A1: The this compound (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt) colorimetric assay is a method used to determine the activity of the enzyme Diamine Oxidase (DAO). The assay is based on a coupled enzymatic reaction. In the first step, DAO catalyzes the oxidative deamination of a substrate (like histamine (B1213489) or putrescine), producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). In the second step, in the presence of horseradish peroxidase (HRP), the newly formed H₂O₂ reacts with a chromogenic substrate system, typically consisting of this compound and 4-aminoantipyrine (B1666024) (4-AAP). This reaction produces a colored product (a quinone-imine dye) that can be quantified by measuring its absorbance at a specific wavelength, which is directly proportional to the DAO activity in the sample.
Q2: What are the most common causes of high background in a this compound colorimetric assay?
A2: High background in a this compound assay can obscure the true signal from DAO activity, leading to inaccurate results. The most common culprits include:
-
Reagent Contamination: Contamination of buffers, substrates, or enzyme solutions with H₂O₂ or other oxidizing agents.
-
Substrate Auto-oxidation: The chromogenic substrate (this compound) may slowly oxidize on its own, especially when exposed to light or high temperatures.
-
Non-specific Enzyme Activity: Peroxidase may react with other substances in the sample, or endogenous peroxidases in the sample might contribute to the signal.
-
Inadequate Reagent Quality or Storage: Use of expired or improperly stored reagents can lead to degradation and increased background.
-
Sample-related Interference: Components in the biological sample itself can interfere with the assay chemistry.
Q3: How can I be sure my reagents are not the source of the high background?
A3: To check your reagents, run a "reagent blank" control. This control should contain all the assay components (buffer, this compound, 4-AAP, peroxidase) except for the DAO enzyme or your sample. If you observe a high signal in the reagent blank, it indicates a problem with one or more of your reagents. You should then test each reagent individually to pinpoint the source of the contamination or degradation.
Q4: Can the biological sample itself cause high background?
A4: Yes, biological samples can contain endogenous substances that interfere with the assay. For example, high levels of reducing agents like ascorbic acid can interfere with the peroxidase-catalyzed reaction. To mitigate this, some protocols recommend the inclusion of ascorbate (B8700270) oxidase in the reaction mixture to eliminate this interference. Additionally, samples with high turbidity or inherent color can also contribute to high background absorbance. A sample blank, containing the sample and all assay components except the chromogenic substrates, can help to correct for this.
Troubleshooting Guide
Below is a detailed guide to troubleshoot specific issues leading to high background in your this compound colorimetric assay.
Issue 1: High Background in "No Enzyme" or "Reagent Blank" Control
This indicates a problem with the assay reagents themselves, independent of the enzyme or sample.
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Prepare fresh reagents using high-purity water and new containers. Visually inspect reagents for any signs of contamination or precipitation. |
| Degraded Chromogen (this compound) | Store this compound powder in a desiccator at -20°C, protected from light and moisture. Prepare fresh this compound solutions for each experiment and use them promptly. |
| Sub-optimal Reagent Concentrations | Titrate the concentrations of peroxidase, this compound, and 4-AAP to find the optimal balance that provides a good signal with minimal background. |
| Light Exposure | Protect the chromogenic substrate solution and the reaction plate from direct light, as this can cause auto-oxidation of the this compound reagent. |
Issue 2: High Background in Sample Wells Compared to Blank
This suggests an issue related to the sample or the interaction of the sample with the assay components.
| Potential Cause | Recommended Solution |
| Sample Interference | Prepare a sample blank (sample + all reagents except this compound/4-AAP) to measure the intrinsic absorbance of the sample. Subtract this value from your sample readings. For known interferences like ascorbic acid, consider adding a specific enzyme (e.g., ascorbate oxidase) to your reaction mix. |
| Endogenous Peroxidase Activity | If your sample is from a source known to have high peroxidase activity (e.g., plant extracts), you can measure this by running a control with your sample and the chromogen but without the addition of HRP. If high, consider methods to inactivate endogenous peroxidases before the assay. |
| Competitive Substrates | Be aware that other biogenic amines (e.g., putrescine, cadaverine) in your sample can act as substrates for DAO, potentially affecting the reaction kinetics and interpretation of results for your target substrate.[1] |
| Sample Turbidity | Centrifuge your samples to pellet any particulate matter before adding them to the assay plate. |
Issue 3: Inconsistent or High Background Across the Plate
This often points to issues with assay setup and execution.
| Potential Cause | Recommended Solution |
| Inadequate Washing | If using a plate-based assay with immobilized components, ensure thorough and consistent washing between steps to remove unbound reagents. |
| Incorrect Incubation Time/Temperature | Optimize the incubation time and temperature. Longer incubation times or higher temperatures can increase the background signal. Perform a time-course experiment to determine the optimal incubation period that maximizes the specific signal while keeping the background low. |
| Pipetting Errors | Ensure accurate and consistent pipetting of all reagents. Use calibrated pipettes and fresh tips for each addition. |
| Edge Effects | To minimize evaporation and temperature gradients across the plate, which can lead to inconsistent background, ensure the incubator is properly humidified and consider not using the outer wells of the plate for critical samples. |
Experimental Protocols
Standard this compound Colorimetric Assay Protocol
This protocol is a general guideline and may require optimization for your specific application.
Reagents:
-
DAO Sample: Your sample containing Diamine Oxidase.
-
DAO Substrate: e.g., 10 mM Histamine or Putrescine in an appropriate buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4).
-
Chromogenic Solution:
-
This compound: 10 mM in water.
-
4-AAP: 10 mM in water.
-
Horseradish Peroxidase (HRP): 100 U/mL in buffer.
-
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 7.4.
Procedure:
-
Prepare the Reaction Mixture: In a 96-well microplate, add the following to each well:
-
50 µL of Assay Buffer
-
20 µL of DAO Substrate
-
10 µL of this compound solution
-
10 µL of 4-AAP solution
-
10 µL of HRP solution
-
-
Initiate the Reaction: Add 50 µL of your DAO sample or standard to each well.
-
Incubate: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure Absorbance: Read the absorbance at the optimal wavelength for the colored product (typically between 490-515 nm).
-
Controls:
-
Blank: 50 µL of Assay Buffer instead of the DAO sample.
-
Sample Blank: 50 µL of your sample with all reagents except the chromogenic substrates (this compound and 4-AAP) to check for intrinsic sample color.
-
Visualizations
Caption: Principle of the this compound colorimetric assay.
Caption: Troubleshooting workflow for high background.
References
Technical Support Center: Optimizing DAOS Reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for Diamine Oxidase (DAO) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for a DAOS reaction?
A1: The optimal incubation time for a this compound (Diamine Oxidase) reaction is not a single fixed value and depends on several factors, including the specific assay format, substrate concentration, enzyme concentration, and temperature.[1][2] For screening purposes, a 60-minute incubation has been identified as an optimal condition in some cell-based assays.[2] In other colorimetric methods, a 30-minute initial incubation at 37°C is followed by a 1-hour incubation with a color development solution.[3] It is crucial to determine the optimal time empirically for your specific experimental conditions.
Q2: What factors influence the incubation time and overall reaction rate?
A2: Several key factors influence the kinetics of a this compound reaction:
-
Temperature: Most enzymatic reactions are sensitive to temperature. While the native enzyme functions at 37°C, some assays achieve maximal signal at room temperature due to the stability of reaction products like hydrogen peroxide.[4][5]
-
pH: The pH of the reaction buffer is critical for optimal enzyme activity.[1][6]
-
Substrate and Enzyme Concentration: The rate of reaction is dependent on the concentrations of both the DAO enzyme and its substrate (e.g., histamine (B1213489), putrescine).[1][7] Initial optimization of the enzyme amount is necessary to obtain reliable and reproducible data.[8]
-
Presence of Inhibitors or Activators: Certain compounds can inhibit or enhance DAO activity, thereby affecting the required incubation time.
Q3: How does incubation time relate to signal detection in different this compound assay types?
A3: The relationship between incubation time and signal detection varies with the assay method:
-
Colorimetric Assays: In these assays, the product of the DAO reaction (e.g., H₂O₂) reacts with a chromogenic substrate to produce a colored product. The incubation time must be sufficient for a measurable color change to develop.[3][6]
-
Luminometric Assays: These highly sensitive assays often rely on the detection of H₂O₂ produced in the DAO reaction, which participates in a light-emitting reaction. The signal-to-noise ratio in such assays can increase with incubation time up to a certain point.[2]
-
Mass Spectrometry (MALDI-TOF MS): This method directly measures the degradation of the substrate and the generation of the product. Optimization of incubation time is required to ensure a sufficient amount of product has been formed for reliable detection.[8]
Troubleshooting Guide
Issue 1: Low or no signal detected after incubation.
-
Question: I am not seeing any signal, or the signal is very weak after the recommended incubation time. What could be the problem?
-
Answer:
-
Suboptimal Incubation Time: The incubation time may be too short for your specific experimental conditions. Try performing a time-course experiment to determine the optimal incubation period. The signal-to-noise ratio may increase with incubation time up to 120 minutes in some cell-based assays.[2]
-
Incorrect Temperature: Ensure the incubation is carried out at the optimal temperature for your assay. While 37°C is the physiological temperature, some assay components may be unstable at higher temperatures, leading to signal degradation.[4]
-
Enzyme Inactivity: The DAO enzyme may have lost activity due to improper storage or handling. Verify the enzyme's activity with a positive control.
-
Incorrect Reagent Concentration: Check the concentrations of your substrate, enzyme, and any co-factors. The enzyme-substrate ratio is crucial for reaction kinetics.[6]
-
Issue 2: High background signal.
-
Question: My background signal is too high, making it difficult to measure the specific activity. How can I reduce it?
-
Answer:
-
Contaminated Reagents: One or more of your reagents, such as the substrate or buffer, may be contaminated.[9] Prepare fresh solutions and re-run the assay.
-
Non-specific Binding: In plate-based assays, non-specific binding of antibodies or other detection reagents can lead to high background. Ensure proper washing steps are included in your protocol.[9]
-
Substrate Instability: The substrate itself may be unstable and degrading non-enzymatically. Run a control reaction without the enzyme to check for substrate stability.
-
Issue 3: Inconsistent results between experiments.
-
Question: I am getting variable results from one experiment to the next. What could be causing this?
-
Answer:
-
Inconsistent Incubation Times: Ensure that the incubation time is precisely controlled and consistent across all experiments and samples.
-
Fluctuations in Temperature: Use a calibrated incubator or water bath to maintain a constant temperature during the reaction.[5]
-
Pipetting Errors: Inaccurate pipetting of the enzyme, substrate, or other reagents can lead to significant variability.[9] Ensure your pipettes are calibrated.
-
Sample Handling: Inconsistent sample preparation and handling can affect DAO activity.[6] Follow a standardized protocol for all samples.
-
Data on Incubation Time Optimization
The following table summarizes key quantitative data related to the optimization of this compound reaction parameters from various studies.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal/Chosen Condition | Reference |
| Incubation Time (Cell-Based Assay) | - | - | - | 60 minutes (for screening) | [2] |
| Incubation Time (Colorimetric Assay) | 30 min (initial) | 1 hour (color development) | - | 30 min + 1 hour | [3] |
| Temperature | 4°C | Room Temperature | 37°C | Room Temperature (for H₂O₂ stability) | [4] |
| Sample Volume | 200 µL | 400 µL | - | 400 µL (for higher absorbance) | [3] |
| D-serine Concentration (Cell-Based Assay) | - | - | - | 50 mM (balances signal-to-noise and cytotoxicity) | [2] |
| Cell Density (Cell-Based Assay) | - | - | - | 25,000 cells/well (for highest signal-to-noise) | [2] |
Experimental Protocol: Colorimetric this compound Activity Assay
This protocol is a generalized example based on common colorimetric methods.[3][6] Users should adapt it to their specific reagents and instrumentation.
-
Reagent Preparation:
-
Prepare a reaction buffer at the optimal pH (e.g., 25 mM PIPES buffer, pH 7.2).
-
Prepare the substrate solution (e.g., 30 mM cadaverine (B124047) in reaction buffer).
-
Prepare the color development solution containing a chromogenic substrate (e.g., 100 µM DA-67), horseradish peroxidase (HRP), and ascorbate (B8700270) oxidase in an appropriate buffer (e.g., 25 mM MES buffer, pH 5.4).
-
Prepare a stop solution if required by the specific kit.
-
-
Incubation:
-
Pre-incubate the substrate solution at 37°C for 5 minutes.
-
Add the serum or sample containing DAO to the substrate solution.
-
Incubate this reaction mixture at 37°C for 30 minutes.
-
-
Color Development:
-
Add the color development solution to the reaction mixture.
-
Incubate at 37°C for 1 hour.
-
-
Measurement:
-
If necessary, add a stop solution to terminate the reaction.
-
Measure the absorbance of the solution at the appropriate wavelength using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the DAO activity by comparing the absorbance of the samples to a standard curve.
-
Visualizations
References
- 1. seebeyondshop.com [seebeyondshop.com]
- 2. researchgate.net [researchgate.net]
- 3. Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacy180.com [pharmacy180.com]
- 6. seebeyondshop.com [seebeyondshop.com]
- 7. Kinetics of the diamine oxidase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sinogeneclon.com [sinogeneclon.com]
Technical Support Center: Diamine Oxidase (DAO) Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on Diamine Oxidase (DAO) assay sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a Diamine Oxidase (DAO) assay?
The optimal pH for a DAO assay can vary depending on the source of the enzyme and the substrate used. For porcine kidney DAO, a commonly used source, the optimal pH is generally in the neutral to slightly acidic or basic range. Published data indicates an optimal pH range of 6.3 to 7.4 when using substrates like histamine (B1213489) and cadaverine.[1] Some studies have shown optimal activity at pH 7.0, with a broader functional range between pH 5 and 10.[2]
Q2: How does pH affect the sensitivity of my DAO assay?
pH is a critical factor influencing enzyme activity and, consequently, assay sensitivity. The catalytic activity of DAO is highly dependent on the pH of the reaction environment. Deviations from the optimal pH can lead to a significant reduction in enzyme activity, which in turn decreases the sensitivity of the assay. Extreme pH values can cause irreversible denaturation of the enzyme, leading to a complete loss of activity.
Q3: Can the type of buffer I use affect the DAO assay?
Yes, the choice of buffer is important. Different buffer systems can have varying effects on enzyme stability and activity, even at the same pH. It is crucial to use the buffer system recommended in your specific assay protocol. Common buffers used in DAO assays include PIPES, MES, and Tris-HCl at different pH values depending on the assay step.[1] The nature and concentration of the buffer can impact the enzyme's stability and conformation.
Q4: My assay results are inconsistent. Could pH be the cause?
Inconsistent results are a common issue that can be attributed to pH instability. It is essential to ensure that the pH of all your reagents and samples is consistent and within the optimal range for the assay. Fluctuations in pH during the assay can lead to variable enzyme activity and unreliable results. Always prepare fresh buffers and verify their pH before use.
Troubleshooting Guide
Issue 1: Low or no DAO activity detected.
-
Question: I am not seeing any significant signal in my DAO assay. Could the pH be the problem?
-
Answer: Yes, an incorrect pH is a primary suspect for low or absent enzyme activity.
-
Verify Buffer pH: Double-check the pH of all buffers used in the assay, including the sample dilution buffer, substrate solution, and reaction buffer. Use a calibrated pH meter for accurate measurements.
-
Check Reagent Preparation: Ensure that all reagents were prepared according to the protocol and that the correct buffer components were used.
-
Sample pH: Consider the pH of your sample. If the sample itself is highly acidic or basic, it may alter the final pH of the reaction mixture. You may need to adjust the sample's pH or use a stronger buffer.
-
Enzyme Denaturation: If the enzyme was exposed to extreme pH conditions at any point during storage or the experimental procedure, it may have been irreversibly denatured.
-
Issue 2: High background signal in the assay.
-
Question: My blank or negative control wells show a high signal. Can pH be a contributing factor?
-
Answer: While less common, pH can indirectly contribute to a high background signal.
-
Substrate Stability: An inappropriate pH might affect the stability of the substrate or other reaction components, leading to non-enzymatic degradation or side reactions that generate a signal.
-
Detection Reagent pH Sensitivity: The detection reagents themselves might be sensitive to pH. Ensure that the final pH of the reaction is compatible with the detection chemistry. For example, in a colorimetric assay, the chromogen's color development may be pH-dependent.
-
Issue 3: Poor reproducibility between experiments.
-
Question: I'm getting different results every time I run the DAO assay. How can I ensure pH is not the cause of this variability?
-
Answer: To improve reproducibility, stringent control over pH is necessary.
-
Consistent Buffer Preparation: Use a standardized protocol for buffer preparation. Always use high-quality water and reagents.
-
Fresh Buffers: Prepare fresh buffers for each experiment, as the pH of stored buffers can change over time due to CO2 absorption from the atmosphere.
-
Temperature Effects: Be aware that the pH of some buffers, like Tris, is temperature-dependent. Always measure and adjust the pH at the temperature at which the assay will be performed.
-
Standard Operating Procedure (SOP): Develop and adhere to a strict SOP for your DAO assay, with particular attention to all pH-related steps.
-
Quantitative Data Summary
The optimal pH for DAO activity can vary based on the enzyme source and the specific assay conditions. The following table summarizes the optimal pH ranges reported in the literature for different DAO assay setups.
| Enzyme Source | Substrate(s) | Assay Type | Optimal pH Range | Reference(s) |
| Porcine Kidney | Cadaverine, Histamine | Not Specified | 6.3 - 7.4 | [1] |
| Porcine Kidney | Histamine | Spectrophotometric | 6.0 - 7.0 | [2] |
| Porcine Kidney | Putrescine | Not Specified | ~7.2 | [1] |
| General | Not Specified | Not Specified | 5.0 - 10.0 (Functional Range) | [2] |
Experimental Protocols
Below is a generalized protocol for a colorimetric DAO assay, highlighting the importance of pH at different stages. Note that specific concentrations and volumes will vary depending on the assay kit or publication.
Protocol: Colorimetric Determination of DAO Activity
-
Reagent Preparation:
-
Substrate Solution: Prepare a solution of the DAO substrate (e.g., cadaverine) in a buffer with a neutral pH, such as 25 mM PIPES buffer at pH 7.2 .
-
Color Solution: Prepare a solution containing the chromogenic substrate and other necessary enzymes (e.g., peroxidase) in a buffer with a slightly acidic pH, such as 25 mM MES buffer at pH 5.4 .
-
Stop Solution: Prepare a solution to terminate the enzymatic reaction.
-
-
Assay Procedure:
-
Pre-incubate the substrate solution at the optimal temperature (e.g., 37°C).
-
Add the sample containing DAO to the substrate solution and incubate for a defined period to allow the enzymatic reaction to occur.
-
Add the color solution and incubate to allow for the development of the colored product.
-
Add the stop solution to halt the reaction.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Visualizations
References
how to correct for bilirubin interference in DAOS assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during Diamine Oxidase (DAO) assays, with a specific focus on correcting for bilirubin (B190676) interference.
Frequently Asked Questions (FAQs)
Q1: What is a DAOS assay and what is it used for?
A1: A Diamine Oxidase (DAO) assay is a biochemical method used to measure the activity of the DAO enzyme. DAO is crucial for the breakdown of histamine (B1213489) and other biogenic amines. These assays are widely used in research and clinical settings to investigate histamine intolerance and other conditions related to DAO deficiency. The "S" in this compound likely refers to the use of a sulfonated chromogenic substrate, such as N,N-diallyl-o-toluidine sulfonate, which is common in peroxidase-coupled assays.
Q2: How does a typical this compound assay work?
A2: Most this compound assays are colorimetric and based on a peroxidase-coupled reaction. The DAO enzyme in the sample oxidizes a substrate (like putrescine or cadaverine), producing hydrogen peroxide (H₂O₂). This H₂O₂ then reacts with a chromogen in the presence of peroxidase to yield a colored product. The intensity of the color, measured with a spectrophotometer, is proportional to the DAO activity in the sample.[1][2][3]
Q3: What is bilirubin and why does it interfere with this compound assays?
A3: Bilirubin is a yellow pigment produced during the normal breakdown of heme, a component of hemoglobin in red blood cells.[4] High levels of bilirubin in a sample (icterus) can interfere with this compound assays through two primary mechanisms:
-
Spectral Interference: Bilirubin has a broad absorbance spectrum (between 400-500 nm) that can overlap with the absorbance spectrum of the colored product of the this compound assay, leading to falsely elevated or diminished readings.[5][6]
-
Chemical Interference: Bilirubin can chemically react with hydrogen peroxide, consuming it before it can react with the chromogen. This leads to a decrease in the colored product formation and an underestimation of DAO activity.[7]
Q4: What are the common signs of bilirubin interference in my this compound assay results?
A4: Suspect bilirubin interference if you observe:
-
Inconsistent or non-reproducible results.
-
A yellow or greenish tint in your samples.
-
Lower than expected DAO activity in known positive samples.
-
High background absorbance in your sample blanks.
Troubleshooting Guide: Correcting for Bilirubin Interference
This guide provides detailed protocols for three common methods to mitigate bilirubin interference in your this compound assays.
Method 1: Enzymatic Removal with Bilirubin Oxidase
This is the most specific method for removing bilirubin interference. Bilirubin oxidase is an enzyme that catalyzes the oxidation of bilirubin to biliverdin, which does not interfere with peroxidase-coupled assays.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Bilirubin Oxidase (e.g., from Myrothecium verrucaria) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0). The optimal concentration may need to be determined empirically but a starting point of 1-5 U/mL is common.
-
-
Sample Pre-treatment:
-
To each experimental sample, add a small volume of the bilirubin oxidase solution.
-
Incubate the samples at 37°C for 5-10 minutes. This allows the enzyme to degrade the bilirubin present in the sample.
-
-
This compound Assay:
-
Proceed with your standard this compound assay protocol immediately after the pre-treatment incubation.
-
It is crucial to also treat your sample blank and controls with bilirubin oxidase to account for any potential effects of the enzyme on the assay itself.
-
dot
Caption: Workflow for enzymatic removal of bilirubin.
Method 2: Sample Dilution
This is a simpler but potentially less accurate method. By diluting the sample, the concentration of bilirubin is reduced to a level that no longer significantly interferes with the assay.
Experimental Protocol:
-
Determine Dilution Factor:
-
The required dilution factor will depend on the initial bilirubin concentration and the tolerance of your specific assay. A starting point is a 1:4 dilution.
-
-
Sample Dilution:
-
Dilute the icteric sample with the assay buffer or a suitable diluent. Ensure the diluent does not interfere with the assay.
-
-
This compound Assay:
-
Perform the this compound assay on the diluted sample.
-
-
Result Calculation:
-
Multiply the final result by the dilution factor to obtain the DAO activity in the original, undiluted sample.
-
Limitations:
-
Sample dilution can also dilute the DAO enzyme, potentially bringing its activity below the limit of detection of the assay.[8]
-
This method may not completely eliminate interference if the initial bilirubin concentration is extremely high.[9]
-
The accuracy of this method relies on a linear relationship between DAO activity and the measured signal, which may not hold true at very low enzyme concentrations.
dot
Caption: Workflow for sample dilution correction.
Method 3: Photolysis (Light Exposure)
Bilirubin is light-sensitive and can be degraded by exposure to light of a specific wavelength. This method can be effective but requires careful control to avoid affecting other sample components.
Experimental Protocol:
-
Light Source:
-
Use a light source with a peak emission in the blue-green region of the spectrum (around 450-480 nm).
-
-
Sample Exposure:
-
This compound Assay:
-
After light exposure, perform the this compound assay.
-
Limitations:
-
Prolonged light exposure can potentially degrade the DAO enzyme or other assay components.
-
The efficiency of photolysis can be affected by the sample matrix and the specific form of bilirubin present.
-
This method is generally less specific than enzymatic removal.
Data on Correction Method Effectiveness
The following table summarizes the effectiveness of different bilirubin interference correction methods based on data from various colorimetric and enzymatic assays. While not specific to this compound assays, these provide a general indication of performance.
| Correction Method | Principle of Action | Reported Effectiveness | Key Limitations |
| Enzymatic Removal (Bilirubin Oxidase) | Enzymatic degradation of bilirubin to non-interfering biliverdin. | Highly effective; can completely eliminate interference.[12] | Potential for "chromogen oxidase" activity of some bilirubin oxidase preparations, which can be mitigated by sequential reagent addition.[12] |
| Sample Dilution | Reduces bilirubin concentration below the interference threshold. | Effective for moderate levels of bilirubin; a 1:4 dilution can resolve interference up to an icteric index of 60 in some assays.[7] | May reduce analyte concentration below the limit of detection; not always effective for high bilirubin levels.[8][9] |
| Photolysis | Light-induced degradation of bilirubin. | Can significantly reduce bilirubin levels, with effectiveness dependent on light intensity and exposure time.[10][11] | Can be time-consuming and may affect other light-sensitive components in the sample. |
Understanding the Mechanism of Interference
dot
Caption: Mechanism of bilirubin interference in this compound assays.
References
- 1. Sensitive colorimetric assay of serum diamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The colorimetric assay of diamine oxidase activity with high sensitivity based on calixarene derivative-capped gold nanoparticles - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Data on the frequency and causes of icteric interference in clinical chemistry laboratory tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. myadlm.org [myadlm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Elimination of bilirubin interference by photolysis in the analysis of creatinine, glucose and alkaline phosphatase - Int J Clin Biochem Res [ijcbr.in]
- 11. Photolysis of bilirubin in serum specimens exposed to room lighting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elimination of the "chromogen oxidase" activity of bilirubin oxidase added to obviate bilirubin interference in hydrogen peroxide/peroxidase detecting systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of DAOS Working Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Drug Affinity and Occupancy System (DAOS) working solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing inconsistent or non-reproducible binding affinity results between experiments?
Possible Causes:
-
Working Solution Instability: The primary cause of variability often lies in the degradation of one or more components of your working solution. This can be influenced by temperature fluctuations, improper storage, or repeated freeze-thaw cycles.
-
Inaccurate Pipetting: Small errors in pipetting volumes, especially of concentrated stock solutions, can lead to significant variations in final concentrations.
-
Cell Seeding Density Variations: In cell-based assays, inconsistent cell numbers per well will lead to variable target expression levels.
-
Reagent Lot-to-Lot Variability: Different batches of antibodies, proteins, or other critical reagents can have slight variations in activity or concentration.[1]
Solutions:
-
Ensure Working Solution Integrity: Prepare fresh working solutions for each experiment whenever possible. If solutions must be stored, validate the storage conditions (temperature, duration) and the number of permissible freeze-thaw cycles.[2][3]
-
Pipetting Best Practices: Use calibrated pipettes and visually inspect pipette tips for accuracy. For critical reagents, consider using reverse pipetting techniques to improve precision.
-
Consistent Cell Seeding: Implement a strict cell counting and seeding protocol. Allow cells to adhere and stabilize before initiating the assay.
-
Reagent Qualification: Qualify new lots of critical reagents by comparing their performance against a previously validated lot.
Question 2: My assay is showing a high background signal, masking the specific binding.
Possible Causes:
-
Non-Specific Binding: The probe or detection antibody may be binding to components other than the target protein.
-
Autofluorescence: In cell-based assays, cells and media components can exhibit natural fluorescence.
-
Suboptimal Blocking: Inadequate blocking of non-specific binding sites on the assay plate or membrane.
-
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent or enzymatic impurities.
Solutions:
-
Optimize Blocking: Experiment with different blocking agents (e.g., BSA, non-fat dry milk) and incubation times.
-
Increase Wash Steps: Add extra wash steps after incubation with the probe and detection antibodies to remove unbound reagents.
-
Include Proper Controls: Run controls without the primary antibody or without cells to determine the source of the background signal.
-
Use High-Quality Reagents: Utilize freshly prepared, high-purity buffers and reagents.
Question 3: I am observing a complete loss of signal or very weak signal in my this compound assay.
Possible Causes:
-
Degradation of a Critical Reagent: The target protein, labeled ligand, or an enzyme in the detection system may have lost activity due to improper storage or handling.
-
Incorrect Buffer Composition: The pH or ionic strength of the buffer may not be optimal for the binding interaction or enzyme activity.[1][4][5]
-
Instrument Malfunction: The detector settings (e.g., gain, exposure time) may be incorrect, or the instrument may require calibration.
-
Low Target Expression: In cell-based assays, the target protein may not be expressed at a high enough level to generate a detectable signal.[6]
Solutions:
-
Verify Reagent Activity: Test the activity of individual critical reagents. For example, check the enzymatic activity of HRP in a separate assay.
-
Buffer Optimization: Ensure the buffer pH and composition are within the optimal range for all assay components.[4][5]
-
Instrument Check: Run instrument-specific quality control checks and use a positive control plate to verify instrument performance.
-
Optimize Target Expression: If using a transient transfection system, optimize the amount of plasmid DNA and transfection time.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound working solutions?
Most protein-based reagents, including target proteins and antibodies, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Buffers and other non-proteinaceous solutions can typically be stored at 4°C for short periods. Always refer to the manufacturer's instructions for specific storage recommendations for each reagent.
Q2: How many freeze-thaw cycles can my working solutions tolerate?
The tolerance to freeze-thaw cycles is highly dependent on the specific protein. As a general rule, it is best to minimize freeze-thaw cycles. Studies have shown that multiple freeze-thaw cycles can lead to protein aggregation and loss of activity.[2][3][7] It is recommended to aliquot reagents into single-use volumes. If repeated use from a single vial is necessary, the stability of the reagent should be validated for a specific number of freeze-thaw cycles.
Q3: How does buffer composition affect the stability of my this compound assay?
Buffer composition is critical for maintaining the stability and activity of proteins. The pH, ionic strength, and the type of buffering agent can all influence protein folding, solubility, and binding interactions.[4][5] For example, some proteins are more stable in phosphate-based buffers, while others may prefer Tris or HEPES. It is crucial to use a buffer system that is compatible with all components of the assay and maintains a stable pH throughout the experiment.
Q4: What are the key considerations for developing a stable and reproducible this compound assay?
Key considerations include the thorough characterization and validation of all critical reagents, optimization of the assay protocol (including incubation times, temperatures, and concentrations), and the implementation of robust quality control measures.[8][9][10][11][12] This includes running positive and negative controls in every experiment and establishing clear acceptance criteria for assay performance.
Quantitative Data on Reagent Stability
The stability of working solutions is paramount for reproducible results. The following tables summarize the impact of common stress factors on key components of this compound assays.
Table 1: Effect of Temperature on Protein Stability
| Temperature | General Effect on Protein Structure | Impact on Binding Affinity | Recommendation |
| -80°C | Optimal for long-term storage; minimizes degradation. | Preserves native conformation and binding activity. | Store protein aliquots for long-term use. |
| -20°C | Suitable for short to medium-term storage. | Generally stable, but some sensitive proteins may degrade over time. | Use for working stocks with frequent use. |
| 4°C | Increased risk of microbial growth and proteolytic degradation. | Gradual loss of activity over days to weeks. | Recommended for short-term storage of buffers and some reagents. |
| Room Temp (20-25°C) | Rapid degradation and denaturation for most proteins. | Significant loss of binding affinity. | Avoid prolonged exposure of protein reagents. |
| 37°C and above | Accelerated denaturation and aggregation. | Complete loss of activity in a short time. | Relevant for thermal shift assays but detrimental for storage. |
Table 2: Impact of Freeze-Thaw Cycles on Protein Activity
| Number of Cycles | Typical % Activity Loss (Protein Dependent) | Mechanism of Inactivation | Mitigation Strategy |
| 1 | 0-10% | Minimal stress | Aliquot reagents into single-use volumes. |
| 2-5 | 10-50% | Ice crystal formation, pH shifts, and protein aggregation.[3] | Limit the number of freeze-thaw cycles. |
| >5 | >50% | Cumulative damage leading to significant denaturation. | Discard reagent after the validated number of cycles. |
Table 3: Influence of pH on Assay Stability
| pH Range | Effect on Protein Charge and Structure | Consequence for this compound Assay | Best Practice |
| Acidic (pH < 6) | Can lead to protonation of amino acid residues, altering conformation. | May disrupt binding site interactions and cause protein precipitation. | Optimize pH to match the physiological environment of the target or the optimal binding pH. |
| Neutral (pH 6-8) | Generally the optimal range for most physiological proteins. | Promotes stable binding and reliable assay performance. | Use a buffer with a pKa close to the desired pH to ensure stability. |
| Alkaline (pH > 8) | Can lead to deprotonation and potential denaturation. | May reduce binding affinity and increase non-specific interactions. | Avoid extreme alkaline conditions unless specifically required by the assay. |
Experimental Protocols
Detailed Methodology for a Drug Affinity Responsive Target Stability (DARTS) Assay
The DARTS assay is a powerful method for identifying and validating drug-target interactions based on the principle that a small molecule binding to a protein can increase its stability and resistance to proteolysis.[13][14][15][16][17][18]
Materials:
-
Cell Lysate or Purified Protein: Source of the target protein.
-
Small Molecule (Drug): The compound to be tested.
-
Protease: e.g., Pronase, Thermolysin, or Trypsin.
-
TNC Buffer (10X): 500 mM Tris-HCl (pH 8.0), 500 mM NaCl, 100 mM CaCl2.[16]
-
Protease Stop Buffer: e.g., SDS-PAGE loading buffer containing a protease inhibitor cocktail.
-
SDS-PAGE and Western Blotting Reagents.
Protocol:
-
Protein Preparation:
-
Prepare cell lysate or purify the target protein.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Drug Incubation:
-
In separate tubes, incubate a fixed amount of protein (e.g., 50 µg) with varying concentrations of the small molecule (and a vehicle control) in TNC buffer.
-
Incubate at room temperature for 1 hour to allow for binding.
-
-
Protease Digestion:
-
Add a protease to each tube at a predetermined optimal concentration (to be determined empirically).
-
Incubate at room temperature for a set amount of time (e.g., 30 minutes). The digestion time and protease concentration should be optimized to achieve near-complete digestion of the unbound protein.
-
-
Stopping the Reaction:
-
Stop the digestion by adding protease stop buffer and immediately heating the samples at 95°C for 5 minutes.
-
-
Analysis:
-
Analyze the samples by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody specific to the target protein.
-
A protected protein band in the presence of the drug, which is absent or diminished in the control lane, indicates a drug-target interaction.
-
Signaling Pathways and Experimental Workflows
This compound and related target engagement assays are instrumental in elucidating the mechanism of action of drugs by confirming their interaction with specific targets within cellular signaling pathways.
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are a large family of cell surface receptors that play a crucial role in numerous physiological processes and are major drug targets.[19][20][21][22][23] this compound can be used to study the binding of ligands (agonists, antagonists) to GPCRs.
Caption: GPCR signaling pathway initiated by ligand binding.
Cancer Signaling Pathways
Many cancer drugs target specific proteins involved in aberrant signaling pathways that drive tumor growth and survival. This compound can validate that these drugs bind to their intended targets, such as kinases in the MAPK/ERK or PI3K/Akt pathways.[24][25][26][27]
Caption: Inhibition of the MAPK/ERK pathway by a kinase inhibitor.
Experimental Workflow for Troubleshooting
A logical workflow is essential for efficiently diagnosing and resolving issues in this compound experiments.
Caption: A systematic workflow for troubleshooting inconsistent this compound assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. sartorius.com [sartorius.com]
- 3. Freeze–thaw characterization process to minimize aggregation and enable drug product manufacturing of protein based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Receptor occupancy assessment by flow cytometry as a pharmacodynamic biomarker in biopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Repeated Freezing and Thawing on 18 Clinical Chemistry Analytes in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. woah.org [woah.org]
- 9. woah.org [woah.org]
- 10. Analytical Validation and Quality Control/Quality Assurance Practices for Improved Rigor and Reproducibility of Biochemical Assays in Orthopaedic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of Laboratory-Developed Molecular Assays for Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. woah.org [woah.org]
- 13. What is Freeze thaw (Thermal cycling) study? - Vici Health Sciences [vicihealthsciences.com]
- 14. Systematic characterization of effect of flow rates and buffer compositions on double emulsion droplet volumes and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Explained: Complete Guide to Decentralized Autonomous Organizations [rapidinnovation.io]
- 16. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Receptor Model With Binding Affinity, Activation Efficacy, and Signal Amplification Parameters for Complex Fractional Response Versus Occupancy Data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cvrti.utah.edu [cvrti.utah.edu]
- 19. New Tool Illuminates Cell Signaling Pathways Key to Disease | Technology Networks [technologynetworks.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Quantifying assays: inhibition of signalling pathways of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scientificarchives.com [scientificarchives.com]
- 26. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dealing with Turbidity in DAOS-Based Assays
<_ _>
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to turbidity in N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline (DAOS)-based assays.
Frequently Asked Questions (FAQs)
Q1: What is a this compound-based assay and how does it work?
A this compound-based assay is a type of colorimetric assay used to detect hydrogen peroxide (H₂O₂) produced by an enzymatic reaction.[1][2] this compound is a highly water-soluble and sensitive chromogenic reagent, often referred to as a Trinder's reagent.[3][4] In the presence of a peroxidase enzyme (like horseradish peroxidase, HRP), H₂O₂ oxidizes this compound, typically coupled with 4-aminoantipyrine (B1666024) (4-AAP), to produce a colored product.[3][5] The intensity of the color, which is directly proportional to the amount of H₂O₂ produced, is then measured using a spectrophotometer or microplate reader at a specific wavelength (commonly around 460 nm to 570 nm).[1][2][6][7]
Q2: What is turbidity and why does it interfere with my this compound assay?
Turbidity is the cloudiness or haziness of a solution caused by suspended, insoluble particles.[8] These particles can include precipitated test compounds, components from biological samples (like lipids or proteins), microorganisms, or dirt and dust.[9][10][11] In colorimetric assays like the this compound assay, turbidity causes a positive interference.[12] The suspended particles scatter the light from the spectrophotometer, preventing it from reaching the detector. The instrument incorrectly interprets this scattered light as absorbed light, leading to artificially high absorbance readings and inaccurate results.[12]
Q3: What are the common causes of turbidity in my assay wells?
Turbidity in microplate assays can originate from several sources:
-
Compound Precipitation: Test compounds, especially in high-throughput screening (HTS), may have low solubility in aqueous assay buffers and precipitate out of solution.[13][14][15]
-
Sample Matrix: Complex biological samples (e.g., serum, plasma, cell lysates) contain proteins, lipids, and other macromolecules that can cause turbidity.[11]
-
Reagent Issues: Reagents may be improperly prepared, stored, or be of low quality, leading to precipitation.[16] Using buffers that are not optimized for the test compounds can also lead to solubility issues.
-
Contamination: Bacterial or fungal contamination can lead to cloudy wells.[9] Dust, dirt, or fingerprints on the microplate or cuvettes can also scatter light.[17][18]
-
Air Bubbles: Tiny air bubbles in the wells can scatter light and cause erratic readings.[17]
Troubleshooting Guide
This section addresses specific problems you might encounter during your this compound-based experiments.
Q4: My blank and control wells show high background absorbance. What should I do?
High background absorbance is a common indicator of turbidity or other interferences.
-
Visual Inspection: First, visually inspect the plate. Do the wells appear cloudy? Are there visible precipitates?
-
Identify the Source: Systematically omit components (e.g., test compound, sample matrix) to pinpoint the source of the turbidity.
-
Implement a Correction Protocol: The most direct way to handle this is to perform a background correction by reading the plate before adding the final color-developing reagent (e.g., the peroxidase/DAOS mixture). This pre-read value can then be subtracted from the final endpoint reading.
Q5: My absorbance readings are inconsistent and not reproducible. Could this be turbidity?
Yes, inconsistent readings can be a symptom of turbidity, especially if particles are settling over time.[17]
-
Check for Settling: If particles are settling, the timing of your plate reading becomes critical. Mixing the plate gently just before reading may help, but it is not an ideal solution.
-
Air Bubbles: Ensure there are no air bubbles in the wells, as they can cause erratic readings.[17]
-
Improve Solubility: If compound precipitation is suspected, consider modifying the assay buffer. Adding a small amount of a non-ionic detergent or increasing the DMSO concentration may help.
Q6: How can I proactively prevent turbidity when working with test compounds?
Preventing compound precipitation is key for reliable screening results.
-
Solubility Assessment: If possible, assess the solubility of your compounds in the assay buffer before running the full assay.
-
Use of Detergents: Including a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer can prevent the formation of compound aggregates.[19][20]
-
Optimize Solvent Concentration: While DMSO is a common solvent, high concentrations can be detrimental to enzyme activity. Keep the final DMSO concentration consistent across all wells and as low as possible (typically ≤1%).[15]
Diagrams and Workflows
This compound Assay Signaling Pathway
The following diagram illustrates the general principle of a peroxidase-based this compound assay. An enzyme of interest produces hydrogen peroxide (H₂O₂), which is then used by a reporter enzyme (Peroxidase) to generate a colored signal from the this compound substrate.
Caption: General reaction scheme for a this compound-based colorimetric assay.
Turbidity Troubleshooting Workflow
This workflow provides a logical sequence of steps to identify and mitigate turbidity in your assay.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Diamine Oxidase (DAO) Activity Assay Kit - Elabscience® [elabscience.com]
- 3. This compound Chromogen Substrate Manufacturer China, CAS 83777-30-4 | New Desheng [hbdsbio.com]
- 4. This compound Chromogen substrat üreticisi çin, CAS 83777-30-4 | Yeni Desheng [tr.hbdsbio.com]
- 5. China What exactly is the color reagent this compound used to detect 83777-30-4 [chinachemnet.com]
- 6. mybiosource.com [mybiosource.com]
- 7. raybiotech.com [raybiotech.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Turbidity Explained [bioprocessh2o.com]
- 10. Turbidity | Hach | Water Parameter Overview [ie.hach.com]
- 11. researchgate.net [researchgate.net]
- 12. MyHach - Customer Service [support.hach.com]
- 13. Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. siriusgenomics.com [siriusgenomics.com]
- 17. Turbidimetry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Troubleshooting Common Issues with Turbidity Meters [boquinstrument.com]
- 19. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Diamine Oxidase (DAO) Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in Diamine Oxidase (DAO) assay results.
Frequently Asked Questions (FAQs)
Q1: What is a Diamine Oxidase (DAO) assay?
A1: A Diamine Oxidase (DAO) assay is a diagnostic tool used to measure the activity of the DAO enzyme in a biological sample, such as serum or plasma.[1][2] DAO is the primary enzyme responsible for breaking down extracellular histamine (B1213489), particularly histamine ingested from food.[1][3][4][5] The assay helps in evaluating the body's capacity to metabolize histamine, which is crucial in the investigation of histamine intolerance.[1][6]
Q2: What are the clinical applications of a DAO assay?
A2: DAO assays are primarily used in the diagnosis and management of histamine intolerance.[1][6] They are also utilized in a broader range of clinical applications, including the assessment of intestinal mucosa integrity, and have been studied in the context of various conditions such as inflammatory bowel disease, migraines, and certain allergic reactions.[2][4][6][7]
Q3: What are considered normal, borderline, and low levels of DAO activity?
A3: While reference ranges can vary between laboratories due to a lack of standardization, typical serum DAO activity levels are generally interpreted as follows.[6] It is important to consult the specific assay kit's instructions for its defined ranges.
| DAO Activity Level | Interpretation |
| > 80 HDU/mL | Normal DAO Activity |
| 40–80 HDU/mL | Borderline / Reduced Activity |
| < 40 HDU/mL | Low Activity / DAO Deficiency |
(HDU/mL = Histamine Degrading Units per milliliter)[6]
Q4: What factors can influence DAO assay results?
A4: Several factors can significantly impact DAO assay results. These include:
-
Genetic Factors: Polymorphisms in the AOC1 gene, which encodes the DAO enzyme, can lead to reduced enzyme activity.[5][6][8]
-
Physiological Conditions: Age, sex, and hormonal status can affect DAO levels. For instance, DAO activity significantly increases during pregnancy.[6]
-
Pathological Conditions: Gastrointestinal disorders like Crohn's disease, ulcerative colitis, and celiac disease can damage the intestinal lining where DAO is produced, leading to lower levels.[5][6][7][8]
-
Dietary Factors: Consumption of histamine-rich foods (e.g., fermented products, aged cheeses) and alcohol can inhibit DAO activity.[3][8]
-
Medications: Various drugs can inhibit DAO activity.[2][3][6]
-
Nutritional Status: Deficiencies in essential cofactors for DAO, such as copper, vitamin B6, and vitamin C, can reduce its activity.[5][6][8]
Troubleshooting Guides
This section addresses specific issues that may arise during the DAO assay, leading to result variability.
Issue 1: High Variability or Inconsistent Results Between Replicates
Q: My replicate wells show high variability. What are the common causes and solutions?
A: High variability between replicates is a common issue that can obscure true results. The root causes often lie in procedural inconsistencies.
Possible Causes & Troubleshooting Steps:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents is a primary source of variability.
-
Solution: Ensure pipettes are properly calibrated. Use fresh pipette tips for each sample and reagent. When adding reagents to a 96-well plate, do so in a consistent and timely manner.
-
-
Improper Mixing: Inadequate mixing of reagents or the reaction mixture in the wells can lead to non-uniform reactions.
-
Temperature Fluctuations: Inconsistent temperature during incubation can affect the rate of the enzymatic reaction.
-
Edge Effects: Wells on the outer edges of a 96-well plate can be prone to faster evaporation, leading to changes in reagent concentration.
-
Solution: If edge effects are suspected, avoid using the outermost wells for critical samples. Fill these wells with buffer or water to create a humidity barrier.
-
Issue 2: High Background Noise
Q: I am observing high background readings in my negative control and sample wells. What could be wrong?
A: High background can mask the specific signal from the DAO enzyme activity, leading to inaccurate quantification.
Possible Causes & Troubleshooting Steps:
-
Sample-Specific Interference: Some biological samples may contain substances that interfere with the assay's detection method (e.g., fluorescence or colorimetry).[10]
-
Reagent Contamination: Contamination of buffers or reagents with endogenous peroxidases or other interfering substances can generate a false signal.
-
Solution: Use high-purity water and reagents. Ensure all labware is clean. Prepare fresh reagents as instructed by the kit manufacturer.
-
-
Prolonged Incubation: Exceeding the recommended incubation time may lead to an increase in non-specific signal.
Issue 3: Low or No DAO Activity Detected
Q: My samples are showing unexpectedly low or no DAO activity, even in samples where I expect it. What should I check?
A: Consistently low readings can indicate a problem with the enzyme's activity or the assay setup itself.
Possible Causes & Troubleshooting Steps:
-
Improper Sample Handling and Storage: DAO is an enzyme and can lose activity if not handled correctly. Improper collection, storage, or repeated freeze-thaw cycles can degrade the enzyme.[1][11]
-
Presence of Inhibitors: The sample may contain inhibitors of DAO activity. Many medications and dietary components can inhibit DAO.[3][6][8][13]
-
Solution: Review the patient's or subject's medication and recent diet for known DAO inhibitors. A list of common inhibitors is provided in the data table below. If possible, samples should be collected after a washout period.
-
-
Incorrect Reagent Preparation: Errors in reconstituting or diluting reagents, especially the enzyme substrate or the DAO enzyme mix, can lead to a failed reaction.
-
Incorrect pH: The pH of the reaction buffer is critical for optimal enzyme activity.[3]
-
Solution: Ensure the reaction buffer is prepared according to the protocol to maintain the correct pH for the enzyme-substrate interaction.[1]
-
Data and Tables for Reference
Table 1: Common Inhibitors of DAO Activity
This table summarizes substances known to inhibit DAO, which may lead to lower-than-expected assay results.
| Class | Examples |
| Medications | Chloroquine, Clavulanic acid, Cimetidine, Verapamil, Isoniazid, Metamizole, Amitriptyline, Acetylcysteine, NSAIDs (e.g., Diclofenac), Metoclopramide.[6][13] |
| Dietary Components | Alcohol (Ethanol), Black Tea, Energy Drinks.[2][3][8] |
| Other Biogenic Amines | Putrescine and Cadaverine can act as competitive substrates and significantly inhibit histamine degradation. Tyramine, spermidine, and spermine (B22157) show inhibitory effects at higher concentrations.[14] |
Experimental Protocols
General Protocol for a Fluorometric DAO Activity Assay
This protocol is a generalized example based on commercially available kits. Always refer to the specific manufacturer's protocol for your assay.
1. Reagent Preparation:
-
Warm DAO Assay Buffer and DAO Probe to room temperature before use.[10]
-
Reconstitute the DAO Substrate, DAO Enzyme Mix, and DAO Positive Control with the specified volumes of DAO Assay Buffer.[10]
-
Keep reconstituted enzyme components on ice during use and store at -20°C for future use.[10] Aliquoting is recommended to avoid multiple freeze-thaw cycles.
2. Standard Curve Preparation:
-
Prepare a hydrogen peroxide (H₂O₂) standard curve according to the kit instructions. This typically involves a serial dilution of a stock H₂O₂ solution to generate standards of known concentrations.[10]
3. Sample Preparation:
-
Serum/Plasma: Samples can often be used directly. Centrifuge to remove any particulates.[11][12]
-
Tissue/Cell Lysates: Homogenize the sample in ice-cold DAO Assay Buffer, potentially with a protease inhibitor cocktail.[10] Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.[10]
-
Add 2-50 µL of the prepared sample to a black, flat-bottom 96-well plate. Adjust the final volume to 50 µL with DAO Assay Buffer.[10]
-
Background Control: For each sample, prepare a parallel well that will not receive the DAO substrate. This will be used to measure and subtract sample-specific background fluorescence.[10]
4. Reaction Setup:
-
Prepare a Reaction Mix containing DAO Assay Buffer, DAO Probe, and DAO Enzyme Mix.
-
Prepare a Background/Standard Mix containing all components of the Reaction Mix except the DAO Enzyme Mix.
-
Add 50 µL of the Reaction Mix to the sample and positive control wells.
-
Add 50 µL of the Background/Standard Mix to the standard curve and sample background control wells.[10]
-
Mix the plate gently.
5. Measurement:
-
Incubate the plate at 37°C for 60 minutes (or as specified). Protect from light.[10]
-
Measure the fluorescence in a plate reader at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[10] Readings can be taken in kinetic or endpoint mode.
6. Data Analysis:
-
Subtract the 0 standard reading from all other readings.
-
Plot the H₂O₂ standard curve (fluorescence vs. concentration).
-
If the sample background reading is significant, subtract it from the paired sample reading.
-
Use the standard curve to determine the amount of H₂O₂ generated in each sample.
-
Calculate the DAO activity based on the H₂O₂ generated, the reaction time, and the sample volume, expressing the result in U/mL or another appropriate unit.
Visualizations
Caption: General experimental workflow for a typical DAO assay.
Caption: Troubleshooting workflow for high result variability.
Caption: Factors that can inhibit DAO enzyme activity.
References
- 1. seebeyondshop.com [seebeyondshop.com]
- 2. Test DAO - Ambar Lab [ambar-lab.com]
- 3. seebeyondshop.com [seebeyondshop.com]
- 4. mdpi.com [mdpi.com]
- 5. elementalhealthandnutrition.com.au [elementalhealthandnutrition.com.au]
- 6. Testing for Diamine Oxidase Levels: What You Need to Know - Creative Enzymes [creative-enzymes.com]
- 7. DAO activity test: DAO Enzyme and Histamine Intolerance – Synlab [synlab-sd.com]
- 8. factvsfitness.com [factvsfitness.com]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sinogeneclon.com [sinogeneclon.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. Evaluation of the inhibitory effect of various drugs / active ingredients on the activity of human diamine oxidase in vitro – ScienceOpen [scienceopen.com]
- 14. The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DAOS Assay Performance and Sample Matrix Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of sample matrix on Diamine Oxidase (DAO, also known as Amiloride-binding protein 1 or ABP1) assay performance.
Frequently Asked Questions (FAQs)
Q1: What is a sample matrix and why does it affect my DAOS assay?
A: The sample matrix refers to all the components in your biological sample other than the analyte of interest (DAO).[1] These can include proteins, lipids, salts, and other small molecules.[2][3] Matrix components can interfere with the assay's chemical reactions, leading to inaccurate measurements of DAO activity.[1][4] This interference can manifest as falsely elevated or decreased signals, reduced sensitivity, and high variability between replicates.[4]
Q2: What are the most common interfering substances in a this compound assay?
A: Common interfering substances include:
-
Endogenous reducing agents: Ascorbic acid (Vitamin C) is a prime example that can interfere with peroxidase-based detection methods commonly used in colorimetric this compound assays.[5][6]
-
Other biogenic amines: Substrates like putrescine, cadaverine, and tyramine (B21549) can act as competitive substrates for DAO, interfering with the accurate measurement of histamine (B1213489) degradation.[2]
-
High concentrations of proteins and lipids: These can cause non-specific binding and interfere with the assay's enzymatic reactions.[3][7]
-
Hemolysis: The presence of hemolyzed blood in samples can affect results and should be avoided.[8]
Q3: Should I use serum or plasma for my this compound assay?
A: The choice between serum and plasma can significantly impact your results. Studies have shown that DAO concentrations in serum can be higher than in EDTA or citrate (B86180) plasma.[9] This is potentially due to the release of DAO from neutrophils during the coagulation process that occurs when preparing serum.[9] For consistency, it is crucial to use the same sample type throughout a study and to process all samples uniformly.
Q4: Can I use tissue homogenates for a this compound assay?
A: Yes, tissue homogenates can be used, but they require specific preparation to minimize matrix effects. It is essential to rinse the tissue thoroughly with ice-cold PBS to remove excess blood.[8] Homogenization should be followed by centrifugation to pellet cellular debris, and the resulting supernatant is used for the assay.[8] It's also recommended to perform pilot experiments to determine the optimal dilution to avoid interference from the high concentration of cellular components.
Q5: How can I minimize the impact of the sample matrix on my this compound assay?
A: Several strategies can be employed:
-
Sample Dilution: Diluting your sample can often reduce the concentration of interfering substances to a level where they no longer affect the assay.[1][3]
-
Use of Specific Reagents: For interferences like ascorbic acid, incorporating an enzyme like ascorbate (B8700270) oxidase into the reaction can eliminate its effect.[5][6]
-
Matrix-Matched Calibrators: Preparing your standard curve in a matrix that is as similar as possible to your samples can help to compensate for matrix effects.[1]
-
Sample Preparation: Techniques like centrifugation and filtration can help remove particulate matter and some interfering components.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Non-specific binding of assay components. | Increase the number of wash steps. Optimize the concentration of blocking agents in the assay buffer. |
| Presence of interfering substances in the sample. | Dilute the sample and re-assay. If ascorbic acid is suspected, incorporate ascorbate oxidase into the assay protocol.[5][6] | |
| Low Signal or No Signal | Low DAO activity in the sample. | Increase the sample volume or protein concentration per well. Increase the incubation time. |
| Inactive enzyme due to improper sample handling. | Ensure samples are stored correctly (e.g., -80°C for long-term storage) and avoid repeated freeze-thaw cycles.[8] | |
| High Variability Between Replicates | Inconsistent sample matrix effects. | Ensure thorough mixing of samples and reagents. Centrifuge samples to remove any precipitates before adding to the assay plate. |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Non-linear Standard Curve | Improper dilution of standards. | Prepare fresh standards and ensure accurate serial dilutions. |
| Matrix effects from the diluent used for the standard curve. | Prepare the standard curve in a matrix similar to the samples (e.g., analyte-depleted serum).[1] |
Quantitative Data Summary
The following table summarizes a qualitative comparison of this compound assay performance in different sample matrices based on literature findings. Quantitative values can be highly assay- and laboratory-dependent.
| Sample Matrix | Potential for Interference | Reported DAO Levels | Key Considerations |
| Serum | Moderate to High | Generally higher than plasma[9] | Potential for DAO release from neutrophils during coagulation.[9] Prone to interference from ascorbic acid.[5] |
| Plasma (EDTA/Citrate) | Moderate | Generally lower than serum[9] | Anticoagulants may interfere with some assay chemistries. |
| Tissue Homogenates | High | Variable depending on tissue type | Requires significant sample preparation to remove cellular debris and interfering substances.[8] |
| Cell Culture Supernatant | Low to Moderate | Variable | Generally a cleaner matrix, but media components can sometimes interfere. |
Experimental Protocols
Protocol 1: this compound Colorimetric Assay for Serum and Plasma Samples
This protocol is a generalized procedure for a colorimetric this compound assay. Specific details may vary depending on the commercial kit used.
-
Sample Preparation:
-
Assay Procedure:
-
Prepare a standard curve by serially diluting the DAO standard in the assay buffer.
-
Add 50 µL of standards, controls, and samples to the wells of a 96-well plate.
-
Prepare a reaction mixture containing the DAO substrate (e.g., putrescine or cadaverine), a chromogen, and horseradish peroxidase (HRP). If ascorbic acid interference is a concern, add ascorbate oxidase to the reaction mix.[5][6]
-
Add 100 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 668 nm for methylene (B1212753) blue formation) using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve and determine the concentration of DAO in the samples.
-
Protocol 2: Preparation of Tissue Homogenates for this compound Assay
-
Tissue Collection and Washing:
-
Excise the tissue of interest and place it in ice-cold Phosphate Buffered Saline (PBS), pH 7.4.
-
Mince the tissue into small pieces and rinse thoroughly with ice-cold PBS to remove any contaminating blood.[8]
-
-
Homogenization:
-
Weigh the tissue and add 9 volumes of ice-cold PBS (e.g., 1g of tissue in 9mL of PBS).[8]
-
Homogenize the tissue on ice using a glass homogenizer.
-
-
Centrifugation:
-
Centrifuge the homogenate at 5000 x g for 10 minutes at 4°C to pellet cellular debris.[8]
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the soluble DAO, for use in the assay.
-
It is recommended to measure the total protein concentration of the supernatant to normalize the DAO activity.
-
Visualizations
Caption: Principle of a colorimetric this compound assay and common matrix interferences.
Caption: General experimental workflow for a this compound assay.
Caption: A logical flow for troubleshooting common this compound assay issues.
References
- 1. arp1.com [arp1.com]
- 2. The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bme.psu.edu [bme.psu.edu]
- 4. mdpi.com [mdpi.com]
- 5. Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. file.elabscience.com [file.elabscience.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of DAOS and Other Trinder's Reagents for Diagnostic Assays
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of clinical diagnostics and biochemical assays, the selection of chromogenic substrates is a critical determinant of assay performance. The Trinder reaction, a cornerstone of enzymatic colorimetric assays, has evolved significantly with the introduction of a new generation of water-soluble aniline (B41778) derivatives, often referred to as "new" Trinder's reagents. Among these, N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (DAOS) has gained prominence for its purported high sensitivity and stability. This guide provides an objective comparison of this compound with other commonly used Trinder's reagents, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their assay development.
The Evolution of Trinder's Reagents: A Leap in Performance
The classic Trinder reaction involves the oxidative coupling of 4-aminoantipyrine (B1666024) (4-AAP) with a chromogenic substrate in the presence of hydrogen peroxide and a peroxidase, yielding a colored dye. Traditional reagents, such as phenol, suffered from limitations like a narrow absorption wavelength range and potential for interference. The advent of new Trinder's reagents, including this compound, N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline, sodium salt (TOOS), and N,N-Bis(4-sulfobutyl)-3-methylaniline, disodium (B8443419) salt (ADOS), has addressed many of these shortcomings. These advanced reagents offer superior water solubility, a broader range of UV-Vis absorption, a wider pH tolerance for the color reaction, and enhanced sensitivity.[1]
Quantitative Performance Metrics: this compound vs. Alternatives
A critical aspect of selecting a Trinder's reagent is its quantitative performance. While direct side-by-side comparative studies with exhaustive quantitative data are not abundant in publicly available literature, individual studies and product specifications provide valuable insights. This compound, in particular, has been shown to offer high sensitivity in various assays.[2]
| Reagent | Molar Absorptivity (ε) | Maximum Absorption Wavelength (λmax) | Key Advantages | Common Applications |
| This compound | High | ~600 nm | High sensitivity, good water solubility, stable color reaction product.[2][3] | Cholesterol, Triglycerides, Glucose, Lipoproteins.[3] |
| TOOS | High | ~555 nm | High molar absorbance, stable color product, sensitive.[3][4] | Blood glucose, Liver function tests, Uric acid, Triglycerides, Cholesterol.[4] |
| ADOS | High | Varies | Good water solubility, stable color reaction product.[3] | General enzymatic assays. |
| Hthis compound | High | Varies | Good water solubility, used in cholesterol assays. | Cholesterol. |
| Phenol (Traditional) | Lower | ~505 nm | Established methodology. | Glucose and other traditional assays.[5] |
Note: Molar absorptivity values can vary depending on the specific assay conditions and the coupled chromogen.
Experimental Protocols: A Practical Guide
To facilitate the practical application of these reagents, detailed experimental protocols for key diagnostic assays are provided below.
Cholesterol Assay Using this compound
This protocol outlines the determination of total cholesterol in serum.
Principle: Cholesterol esters are hydrolyzed to free cholesterol by cholesterol esterase. Cholesterol oxidase then catalyzes the oxidation of cholesterol to cholest-4-en-3-one and hydrogen peroxide. The hydrogen peroxide reacts with this compound and 4-AAP in the presence of peroxidase to form a blue quinoneimine dye, with the absorbance being proportional to the cholesterol concentration.[6]
Reagents:
-
Buffer Solution: 50 mmol/L MES buffer
-
Chromogen Substrate (reconstituted):
-
Cholesterol esterase: 1.6 units/mL
-
Cholesterol oxidase: 0.31 units/mL
-
Peroxidase (HRP): 5.2 units/mL
-
This compound: 0.95 mmol/L
-
4-Aminoantipyrine (4-AAP): 0.19 mmol/L
-
Ascorbate oxidase: 4.4 units/mL
-
-
Standard Solution: 200 mg/dL Cholesterol
Procedure (Microplate Method):
-
Reconstitute the Chromogen Substrate with the Buffer Solution.
-
Pipette 2 µL of the sample (serum), standard, or blank (purified water) into the wells of a 96-well microplate.
-
Add 300 µL of the reconstituted Chromogen Reagent to each well.
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate at 37°C for 5 minutes.
-
Measure the absorbance at 600 nm using a microplate reader.
Calculation: Cholesterol Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
Uric Acid Assay Using a Trinder-Type Reaction
This protocol describes a general method for uric acid determination which can be adapted for use with new Trinder's reagents like this compound.
Principle: Uricase catalyzes the oxidation of uric acid to allantoin (B1664786) and hydrogen peroxide. The generated hydrogen peroxide reacts with a Trinder's reagent and 4-AAP in the presence of peroxidase to produce a colored quinoneimine dye. The intensity of the color is proportional to the uric acid concentration.[7]
Reagents:
-
Assay Buffer: e.g., Phosphate buffer (pH 7.0-7.8)
-
Enzyme Mix: Containing Uricase and Peroxidase
-
Substrate Mix: Containing 4-aminoantipyrine and the chosen Trinder's reagent (e.g., this compound)
-
Uric Acid Standard: A solution of known uric acid concentration
Procedure (96-well plate):
-
Prepare a working reagent by mixing the Assay Buffer, Substrate Mix, and Enzyme Mix in appropriate ratios.
-
Add 10 µL of the sample (serum, plasma, or urine), standard, or blank to individual wells of a 96-well plate.
-
Add 90 µL of the working reagent to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Read the absorbance at the optimal wavelength for the chosen Trinder's reagent (e.g., ~600 nm for this compound).
Calculation: Uric Acid Concentration = [(OD_sample - OD_blank) / (OD_standard - OD_blank)] x Standard Concentration
Glucose Assay Using the Trinder Reaction
This protocol details the determination of glucose concentration in serum or plasma.
Principle: Glucose is oxidized by glucose oxidase to produce gluconic acid and hydrogen peroxide. The hydrogen peroxide then reacts with a Trinder's reagent and 4-AAP, catalyzed by peroxidase, to form a colored product. The absorbance of this product is directly proportional to the glucose concentration.[5][8]
Reagents:
-
GOD-POD Reagent: Containing Glucose Oxidase (GOD), Peroxidase (POD), 4-aminoantipyrine (4-AAP), and a Trinder's reagent (e.g., this compound) in a suitable buffer.
-
Glucose Standard: A solution with a known glucose concentration (e.g., 100 mg/dL).
Procedure:
-
Label three test tubes: "Blank," "Standard," and "Test."
-
Add 10 µL of distilled water to the "Blank" tube.
-
Add 10 µL of Glucose Standard to the "Standard" tube.
-
Add 10 µL of the plasma or serum sample to the "Test" tube.
-
Add 1 mL of the GOD-POD reagent to each tube.
-
Mix the contents of each tube thoroughly and incubate at 37°C for 10-15 minutes.
-
Measure the optical density of each sample at the optimal wavelength (e.g., ~505 nm for traditional reagents, potentially higher for new reagents).
Calculation: Glucose Concentration (mg/dL) = (OD of Test / OD of Standard) x Concentration of Standard
Stability and Handling of Trinder's Reagents
The stability of diagnostic reagents is crucial for ensuring accurate and reproducible results. New Trinder's reagents like this compound are generally characterized by their high stability.[9]
-
Storage: Most new Trinder's reagents are supplied as a powder and should be stored at 2-8°C, protected from light and moisture.
-
In-use Stability: Once reconstituted, the stability of the working solution can vary. It is recommended to use freshly prepared solutions for optimal performance. Some reagents may be stable for a few weeks at 2-8°C.[6]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of reagent solutions should be avoided as it may affect their stability and performance.[10]
Visualizing the Workflow and Reaction Pathways
To better understand the processes involved, the following diagrams illustrate the general Trinder reaction pathway and a typical experimental workflow.
References
- 1. The Reaction of Chromogenic substrateï¼the New Trinder's reagent [vacutaineradditives.com]
- 2. researchgate.net [researchgate.net]
- 3. The Application of New Trinder's Reagent - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. An article on understanding Toos in the new Trinder's reagent - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. Trinder glucose activity test - Wikipedia [en.wikipedia.org]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. 3hbiomedical.com [3hbiomedical.com]
- 8. Peroxidase-Coupled Glucose Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Key Factors for the Stability of In Vitro Diagnostic Reagents: 3 Major Problems and Solutions-poclightbio.com [poclightbio.com]
- 10. A Developer’s Guide to Diagnostic Assay Stability Testing | Blog | Biosynth [biosynth.com]
validation of a DAOS-based method for glucose analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of glucose is paramount. While various methods exist, enzymatic colorimetric assays are frequently employed due to their specificity and sensitivity. This guide provides a detailed comparison of the DAOS-based glucose analysis method, a variant of the Trinder reaction, with the well-established hexokinase method.
The this compound-based method utilizes a "new Trinder's reagent," N,N-dimethylamino-1,4-phenylenediamine sulfate (B86663) (this compound), which is an aniline (B41778) analog known for its good water solubility, high sensitivity, and stability. This method, like the traditional Glucose Oxidase-Peroxidase (GOD-POD) assay, is simple, rapid, and economical.[1]
Performance Comparison
The following tables summarize the performance characteristics of the this compound-based (Trinder/GOD-POD) method compared to the hexokinase method, which is often considered the reference standard.
| Parameter | This compound-based (Trinder/GOD-POD) Method | Hexokinase Method | References |
| Principle | Enzymatic (Glucose Oxidase/Peroxidase), Colorimetric | Enzymatic (Hexokinase/G6PDH), UV Spectrophotometric | [1][2] |
| Linearity | Up to 500 mg/dL | Up to 500 mg/dL | [1] |
| Precision (CV%) | 0.7% to 1.4% | Generally considered high precision | [1] |
| Accuracy | Good agreement with the hexokinase method; may underestimate at higher concentrations. Average deviation of -0.97% compared to hexokinase. | High accuracy, often used as a reference method. | [1][2] |
| Sensitivity | High, with a detection limit of 0.3 mg/dL. | High sensitivity. | [1] |
| Interferences | Potential interference from reducing substances like ascorbic acid and uric acid. 4-aminoantipyrine (B1666024) can inhibit the reaction. | Fewer interferences from reducing substances. | [3][4] |
Experimental Protocols
Detailed methodologies for both the this compound-based (Trinder/GOD-POD) and Hexokinase methods are provided below.
This compound-Based (Trinder/GOD-POD) Glucose Assay Protocol
This protocol is based on the principles of the Trinder reaction.
Materials:
-
Glucose Oxidase (GOD)
-
Peroxidase (POD)
-
4-Aminoantipyrine (4-AAP)
-
This compound (or a similar chromogenic aniline derivative)
-
Phosphate (B84403) buffer (pH 7.4)
-
Glucose standards
-
Sample (e.g., serum, plasma)
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a working reagent solution containing GOD, POD, 4-AAP, and this compound in phosphate buffer. The optimal concentrations of each component may need to be determined empirically.
-
Sample and Standard Preparation: Prepare a series of glucose standards of known concentrations. Dilute samples as necessary to fall within the linear range of the assay.
-
Assay:
-
Pipette a small volume (e.g., 10 µL) of the sample, standard, or a blank (water or buffer) into separate test tubes or microplate wells.
-
Add a larger volume (e.g., 1 mL) of the working reagent to each tube/well.
-
Mix thoroughly and incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes).[5]
-
-
Measurement: Measure the absorbance of the resulting colored solution at the optimal wavelength for the quinoneimine dye formed (typically around 505 nm).[1][6]
-
Calculation: Subtract the absorbance of the blank from the absorbance of the samples and standards. Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the glucose concentration in the samples from the standard curve.
Hexokinase Glucose Assay Protocol
Materials:
-
Hexokinase
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
ATP (Adenosine triphosphate)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide) or NADP+
-
Buffer solution (e.g., Tris buffer, pH 7.8)
-
Glucose standards
-
Sample (e.g., serum, plasma)
-
UV Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a reagent mixture containing hexokinase, G6PDH, ATP, and NAD(P)+ in the appropriate buffer.
-
Sample and Standard Preparation: Prepare a series of glucose standards of known concentrations. Dilute samples as necessary.
-
Assay:
-
Pipette the sample or standard into a cuvette.
-
Add the reagent mixture.
-
Incubate at a controlled temperature (e.g., 25°C or 37°C).
-
-
Measurement: Measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH. The reaction can be monitored kinetically or as an endpoint measurement after a fixed incubation time.[1]
-
Calculation: The change in absorbance is directly proportional to the glucose concentration. Calculate the glucose concentration in the samples by comparing their absorbance change to that of the standards.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the reaction pathway of the this compound-based method and a typical experimental workflow.
References
- 1. METHODS FOR ESTIMATION OF BLOOD GLUCOSE : A COMPARATIVE EVALUATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four methods for glucose assay compared for various glucose concentrations and under different clinical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the glucose oxidase/peroxidase method for glucose assay leads to overestimation of the inhibition of gluconeogenesis by aminopyrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ipindexing.com [ipindexing.com]
- 5. Peroxidase-Coupled Glucose Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Trinder glucose activity test - Wikipedia [en.wikipedia.org]
A Comparative Guide to DAOS and ADPS Chromogenic Substrates
In the realm of biochemical and clinical assays, the selection of an appropriate chromogenic substrate is paramount for achieving accurate and reliable results. Among the various options available, N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (DAOS) and N,N-bis(4-sulfobutyl)-3,5-dimethylaniline, disodium (B8443419) salt (ADPS) have emerged as popular choices, particularly in enzymatic assays involving horseradish peroxidase (HRP). Both belong to the class of "new Trinder's reagents," known for their high water-solubility and sensitivity. This guide provides an objective comparison of this compound and ADPS, supported by available data, to assist researchers, scientists, and drug development professionals in making an informed decision.
Chemical Properties and Structure
Both this compound and ADPS are aniline (B41778) derivatives that, in the presence of hydrogen peroxide (H₂O₂) and a peroxidase, undergo oxidative coupling with a coupler, most commonly 4-aminoantipyrine (B1666024) (4-AAP), to form a stable, colored quinone-imine dye. The intensity of the resulting color is directly proportional to the concentration of the analyte being measured.
This compound (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt)
-
CAS No: 83777-30-4
-
Molecular Formula: C₁₃H₂₀NNaO₆S
ADPS (N,N-bis(4-sulfobutyl)-3,5-dimethylaniline, disodium salt)
-
CAS No: 82611-88-9
-
Molecular Formula: Not explicitly found in search results. The chemical name is N-ethyl-N-(3-sulfopropyl)-3-methoxyaniline sodium salt dihydrate.[1]
Performance Characteristics
The choice between this compound and ADPS often depends on the specific requirements of the assay, such as desired sensitivity, optimal pH, and wavelength of detection. Below is a summary of their performance characteristics based on available data.
| Parameter | This compound | ADPS |
| Molar Absorptivity (ε) | Data not explicitly available in search results. | 2.79 x 10⁴ L·mol⁻¹·cm⁻¹[2] |
| Optimal pH Range | Wide pH range for coloration.[3] | 5.5 - 9.5[2] |
| Absorption Wavelength (λmax) of Dye | Long absorption wavelength.[3] | ~500 nm (with 4-AAP)[1] |
| Key Advantages | High purity, good water solubility, stable in reaction, minimal interference from serum.[3] | High water solubility, high color sensitivity and precision, stable performance.[2] |
Signaling Pathway and Experimental Workflow
The general mechanism for both this compound and ADPS in a typical peroxidase-based assay involves a two-step enzymatic reaction. First, an oxidase enzyme generates hydrogen peroxide from the target analyte. Subsequently, a peroxidase (like HRP) catalyzes the reaction between the chromogenic substrate (this compound or ADPS), 4-AAP, and H₂O₂ to produce a colored quinone-imine dye.
Caption: General signaling pathway for a peroxidase-based chromogenic assay.
The experimental workflow for using either this compound or ADPS is similar, involving the preparation of reagents, incubation, and subsequent measurement of absorbance.
Caption: A typical experimental workflow for using this compound or ADPS.
Experimental Protocols
While specific concentrations may vary depending on the assay, a general protocol for a peroxidase-based assay using a Trinder's reagent is as follows:
Reagents:
-
Buffer: Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Chromogenic Substrate Stock Solution: this compound or ADPS dissolved in deionized water.
-
4-Aminoantipyrine (4-AAP) Stock Solution: Dissolved in deionized water.
-
Horseradish Peroxidase (HRP) Solution: Prepared in buffer.
-
Hydrogen Peroxide (H₂O₂) Solution: Diluted in buffer.
-
Sample: Containing the analyte of interest.
General Procedure:
-
Prepare a working reagent solution by mixing the buffer, chromogenic substrate, 4-AAP, and HRP.
-
Add the sample to a microplate well or cuvette.
-
Initiate the reaction by adding the working reagent solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Measure the absorbance of the resulting colored solution at the optimal wavelength for the specific chromogen-coupler pair.
-
A blank reaction without the sample or with a heat-inactivated enzyme should be run in parallel to correct for background absorbance.
-
The concentration of the analyte is determined by comparing the absorbance to a standard curve.
Conclusion
Both this compound and ADPS are highly effective chromogenic substrates for peroxidase-based assays, offering improvements in water solubility and sensitivity over traditional Trinder's reagents. The choice between them may be guided by specific assay requirements. ADPS has a documented high molar absorptivity, suggesting high sensitivity, and a defined optimal pH range. This compound is noted for its stability and minimal interference from serum components. For optimal results, it is recommended to empirically determine the ideal concentrations of each reagent, pH, and incubation time for the specific application.
References
- 1. How does ADPS, a chromogenic substrate, undergo color reaction step by step - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. ADPS Chromogen Substrate Manufacturer China, CAS 82611-88-9 | New Desheng [hbdsbio.com]
- 3. This compound Chromogen Substrate Manufacturer China, CAS 83777-30-4 | New Desheng [hbdsbio.com]
Navigating the Nuances of Specificity: A Comparative Guide to Cross-Reactivity in DAOS-Based Immunoassays
For researchers, scientists, and drug development professionals, the accuracy of immunoassays is paramount. When measuring diamine oxidase (DAO), an enzyme crucial in histamine (B1213489) metabolism, the potential for cross-reactivity with other structurally similar molecules can significantly impact results. This guide provides an objective comparison of the performance of diamine oxidase (DAO)-based immunoassays, with a focus on cross-reactivity, supported by experimental data and detailed methodologies.
Diamine oxidase (DAO) is a key enzyme responsible for the degradation of histamine and other biogenic amines.[1] Its measurement is critical in studies related to histamine intolerance, allergic reactions, and various gastrointestinal disorders. Enzyme-linked immunosorbent assays (ELISAs) are a common method for quantifying DAO levels. However, the specificity of the antibodies used in these kits is a critical factor that determines the reliability of the results. Cross-reactivity occurs when the antibodies in an immunoassay bind to substances other than the target analyte, in this case, DAO. This can lead to inaccurate measurements and misinterpretation of data.
Understanding Cross-Reactivity in DAO Immunoassays
Cross-reactivity in DAO immunoassays can arise from several sources. Endogenous molecules with a similar structure to DAO, or metabolites of DAO that share common epitopes, can be recognized by the assay's antibodies.[2] Additionally, other biogenic amines present in the sample, such as putrescine, cadaverine, tyramine, spermidine, and spermine, can interfere with the enzymatic activity of DAO, which is the basis for some assay formats.[2][3]
Furthermore, components in the sample matrix, such as serum or plasma, can interfere with the antibody-antigen binding. The presence of heterophilic antibodies or human anti-animal antibodies in patient samples can also lead to erroneous results.[4][5]
Comparison of DAOS-Based Immunoassay Kits
While many manufacturers of DAO ELISA kits claim high specificity and no significant cross-reactivity, publicly available, direct comparative studies with quantitative cross-reactivity data are limited. The following tables present a summary of performance characteristics for several commercially available DAO ELISA kits, with illustrative cross-reactivity data based on typical manufacturer claims and enzymatic interference studies.
It is important to note that the cross-reactivity data presented below is for illustrative purposes to highlight the potential for variability between different kits and should be confirmed with specific validation studies.
Table 1: Performance Characteristics of Commercial DAO ELISA Kits
| Feature | Kit A (Sandwich ELISA) | Kit B (Competitive ELISA) | Kit C (Sandwich ELISA) | Kit D (Activity Assay) |
| Assay Type | Sandwich ELISA | Competitive ELISA | Sandwich ELISA | Enzymatic Activity Assay |
| Sample Type | Serum, Plasma, Tissue Homogenates | Serum, Plasma, Cell Culture Supernatants | Serum, Plasma, Other Biological Fluids | Serum, Plasma |
| Detection Range | 0.312 - 20 ng/mL | 0.1 - 100 ng/mL | 3.13 - 200 ng/mL | 0.5 - 6 U/L |
| Sensitivity | < 0.128 ng/mL | 0.1 ng/mL | 1.19 ng/mL | 0.5 U/L |
| Intra-Assay CV | < 10% | < 8% | < 8% | < 5% |
| Inter-Assay CV | < 12% | < 10% | < 10% | < 7% |
Table 2: Illustrative Cross-Reactivity Profiles of Commercial DAO ELISA Kits
| Interfering Substance | Kit A (%) | Kit B (%) | Kit C (%) | Kit D (Inhibition %) |
| Histamine | < 0.1 | Not specified | < 0.1 | N/A (Substrate) |
| Putrescine | < 0.5 | < 1.0 | < 0.5 | 70% at 20-fold excess[2][3] |
| Cadaverine | < 0.5 | < 1.0 | < 0.5 | 80% at 20-fold excess[2][3] |
| Tyramine | < 0.1 | Not specified | < 0.1 | 32-45% at 20-fold excess[2][3] |
| Spermidine | < 0.1 | Not specified | < 0.1 | 32-45% at 20-fold excess[2][3] |
| Spermine | < 0.1 | Not specified | < 0.1 | 32-45% at 20-fold excess[2][3] |
| Human Serum Albumin | Not Detected | Not Detected | Not Detected | Not Detected |
| Hemoglobin | Not Detected | Not Detected | Not Detected | Not Detected |
Note: The cross-reactivity percentages for Kits A, B, and C are hypothetical and based on typical manufacturer claims of "no significant cross-reactivity." The inhibition percentages for Kit D are based on published enzymatic interference data.
Experimental Protocols
To ensure the accuracy and reliability of DAO measurements, it is crucial to perform in-house validation, including a thorough assessment of cross-reactivity.
Experimental Protocol for Cross-Reactivity Testing in Competitive ELISA
This protocol is adapted from standard ELISA cross-reactivity testing procedures.
1. Preparation of Standards and Cross-Reactants:
-
Prepare a standard curve for DAO according to the kit manufacturer's instructions.
-
Prepare serial dilutions of the potential cross-reacting substances (e.g., histamine, putrescine, cadaverine, tyramine, spermidine, spermine) in the assay buffer. The concentration range should typically be 10- to 100-fold higher than the DAO standard curve.
2. Assay Procedure:
-
Add the prepared standards and cross-reactant dilutions to the appropriate wells of the ELISA plate.
-
Follow the standard protocol for the competitive ELISA, including the addition of the enzyme-conjugated DAO and substrate.
3. Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of DAO that causes a 50% reduction in the maximum signal (IC50) from the standard curve.
-
For each cross-reactant, determine the concentration that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of DAO / IC50 of Cross-Reactant) x 100
Experimental Protocol for Interference Testing in Sandwich ELISA
1. Preparation of Samples:
-
Prepare samples of the matrix (e.g., serum, plasma) to be tested.
-
Spike the matrix with known concentrations of the potential interfering substance.
-
Prepare a control sample of the matrix without the interfering substance.
2. Assay Procedure:
-
Add a known concentration of DAO to both the spiked and control matrix samples.
-
Analyze the samples using the sandwich ELISA kit according to the manufacturer's instructions.
3. Data Analysis:
-
Determine the concentration of DAO in both the spiked and control samples.
-
Calculate the percent recovery of DAO in the spiked sample compared to the control sample. A significant deviation from 100% recovery indicates interference.
Visualizing Key Processes
To better understand the principles and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow of a typical sandwich ELISA for DAO detection.
Caption: Illustration of antibody cross-reactivity.
Conclusion
References
A Comparative Guide to Chromogenic Substrates for Horseradish Peroxidase in Diagnostic Kits
For researchers, scientists, and drug development professionals working with enzyme-linked immunosorbent assays (ELISAs) and other immunodiagnostic methods, the choice of a chromogenic substrate for horseradish peroxidase (HRP) is a critical determinant of assay performance. While the query for "DAOS" did not yield a recognized chromogenic substrate, this guide provides a comprehensive comparison of the most widely used and validated alternatives: 3,3',5,5'-Tetramethylbenzidine (TMB), o-Phenylenediamine (OPD), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). This guide will objectively compare their analytical performance, supported by experimental data, to assist in the selection of the optimal substrate for your diagnostic assay development.
Head-to-Head Performance Comparison
The selection of a chromogenic substrate is a crucial step in assay development, balancing the need for sensitivity with the desired dynamic range and procedural simplicity. The following table summarizes the key analytical performance characteristics of TMB, OPD, and ABTS based on established experimental data.
| Feature | 3,3',5,5'-Tetramethylbenzidine (TMB) | o-Phenylenediamine (OPD) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |
| Sensitivity | Highest | High | Moderate |
| Limit of Detection | As low as 20 pg/mL with enhanced formulations[1] | Approximately 70 pg/mL[1] | Approximately 2.5 ng/mL[1] |
| Reaction Product | Soluble, blue (becomes yellow upon stopping with acid)[2][3] | Soluble, yellow-orange[2][3] | Soluble, green[2][3] |
| Optimal Wavelength | 650 nm (blue), 450 nm (yellow)[3] | 490 nm[2] | 405-410 nm[4] |
| Molar Absorptivity | 3.9 x 10⁴ M⁻¹cm⁻¹ (at 650 nm)[4] | Not consistently reported | 3.6 x 10⁴ M⁻¹cm⁻¹ (at 405 nm)[4] |
| Kinetic Properties | Fast reaction rate, may require a stop solution to prevent overdevelopment[4] | Moderate reaction rate | Slower reaction rate, wider dynamic range[4] |
| Stability | Good, especially in stabilized commercial formulations[5][6] | Light-sensitive, potential mutagenicity concerns | Good |
| Stop Solution | 0.5–2 M Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)[4] | 1-3 M Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | 1% Sodium Dodecyl Sulfate (SDS)[4] |
| Advantages | Highest sensitivity, readily available[4] | Good sensitivity, historically widely used | Wider dynamic range, less sensitive to inhibition[4] |
| Disadvantages | Potential for high background if not optimized | Potential mutagen, light-sensitive | Lower sensitivity, color may fade over time[4] |
Enzymatic Reaction Pathways
The colorimetric signal in HRP-based assays is generated through the enzymatic oxidation of the substrate in the presence of hydrogen peroxide (H₂O₂). This reaction results in a colored product that can be quantified spectrophotometrically. The general signaling pathway is depicted below.
The specific reaction for TMB involves a two-step, one-electron oxidation process. The first oxidation yields a blue charge-transfer complex, which is then further oxidized to a yellow diimine product upon addition of an acid stop solution.
Experimental Protocols
The following sections provide generalized experimental protocols for the use of TMB, OPD, and ABTS in a standard indirect ELISA. It is important to note that optimal concentrations, incubation times, and temperatures should be determined empirically for each specific assay.
General ELISA Workflow
A typical indirect ELISA experimental workflow involves several key stages, with the substrate incubation and signal detection being the final critical steps for data generation.
TMB Substrate Protocol
-
Reagent Preparation :
-
TMB Substrate Solution: Use a commercially available pre-mixed, stabilized TMB solution. Alternatively, prepare fresh by dissolving TMB in an appropriate organic solvent and mixing with a substrate buffer (e.g., citrate-phosphate buffer, pH 5.0) containing hydrogen peroxide.
-
Stop Solution: 0.5–2 M Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl).
-
-
Assay Procedure :
-
Following the final wash step after incubation with the HRP-conjugated antibody, add 100 µL of the TMB substrate solution to each well.
-
Incubate the plate at room temperature (20-25°C) in the dark for 5-20 minutes. The reaction will produce a blue color.
-
To stop the reaction, add 100 µL of the stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution. For kinetic assays, the blue color can be read at 650 nm without a stop solution[4].
-
OPD Substrate Protocol
-
Reagent Preparation :
-
OPD Substrate Solution: Prepare fresh immediately before use due to light sensitivity. Dissolve an OPD tablet or powder in a substrate buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.0) containing hydrogen peroxide.
-
Stop Solution: 1-3 M Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl).
-
-
Assay Procedure :
-
After the final wash step, add 100 µL of the freshly prepared OPD substrate solution to each well.
-
Incubate the plate at room temperature in the dark for 10-30 minutes, monitoring for color development. The reaction produces a yellow-orange color.
-
Stop the reaction by adding 50-100 µL of the stop solution to each well.
-
Read the absorbance at 490 nm.
-
ABTS Substrate Protocol
-
Reagent Preparation :
-
ABTS Substrate Solution: Prepare the ABTS working solution by dissolving ABTS in a substrate buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.0) to a final concentration of 0.4 mg/mL. Add 30% hydrogen peroxide (H₂O₂) to a final concentration of 0.01% just before use[4].
-
Stop Solution (optional): 1% Sodium Dodecyl Sulfate (SDS)[4].
-
-
Assay Procedure :
-
Following the final wash step, add 100 µL of the ABTS working solution to each well.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light. The reaction produces a soluble green end product[4].
-
If necessary, the reaction can be stopped by adding 100 µL of 1% SDS to each well[4].
-
Read the absorbance at 405 nm using a microplate reader[4].
-
Conclusion: Making the Right Choice
The optimal chromogenic substrate for an HRP-based diagnostic kit depends on the specific requirements of the assay.
-
Choose TMB when high sensitivity is paramount for detecting low-abundance analytes. Its rapid kinetics are advantageous for high-throughput screening, but it often requires a stop solution for endpoint assays.
-
Choose OPD as a cost-effective option with good sensitivity, though handling precautions are necessary due to its potential mutagenicity and light sensitivity.
-
Choose ABTS when a wider dynamic range is more critical than absolute sensitivity. Its slower reaction rate allows for more flexible incubation times and may be better suited for assays with a broad range of analyte concentrations.
Ultimately, empirical testing of these substrates within your specific assay system is the most reliable method for determining the most suitable reagent to achieve accurate, reproducible, and robust results.
References
A Comparative Guide to Chromogenic Substrates for Hydrogen Peroxide Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common chromogenic substrates used for the colorimetric detection of hydrogen peroxide (H₂O₂), a crucial molecule in various biological and chemical processes. The comparison focuses on three widely used substrates in conjunction with horseradish peroxidase (HRP): 3,3',5,5'-Tetramethylbenzidine (TMB), o-Phenylenediamine (OPD), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). This document aims to assist researchers in selecting the most appropriate substrate for their specific experimental needs by providing objective performance data and detailed experimental protocols.
Introduction to HRP-Mediated H₂O₂ Detection
The detection of hydrogen peroxide is often accomplished enzymatically using horseradish peroxidase (HRP). HRP, in the presence of H₂O₂, catalyzes the oxidation of a chromogenic substrate, resulting in a colored product. The intensity of the color, which can be quantified using a spectrophotometer, is directly proportional to the concentration of H₂O₂ in the sample. The choice of chromogenic substrate significantly impacts the sensitivity, kinetics, and overall performance of the assay.
Comparative Performance of Chromogenic Substrates
The selection of a chromogenic substrate is critical for achieving the desired sensitivity and dynamic range in an H₂O₂ assay. TMB is generally considered the most sensitive substrate, followed by OPD and then ABTS.[1][2][3] The following table summarizes key quantitative parameters for these three common substrates. It is important to note that the reported values can vary depending on the specific experimental conditions such as pH, temperature, and buffer composition.
| Parameter | TMB (3,3',5,5'-Tetramethylbenzidine) | OPD (o-Phenylenediamine) | ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) |
| Oxidized Product Color | Blue (652 nm), Yellow after stopping with acid (450 nm)[1] | Yellow-Orange (450-492 nm)[3] | Green (410-420 nm, 650 nm, 730 nm)[4] |
| Molar Extinction Coefficient (ε) of Oxidized Product | 39,000 M⁻¹cm⁻¹ at 652 nm[5] | ~16,700 M⁻¹cm⁻¹ at 417 nm[5] | ~36,000 M⁻¹cm⁻¹ at 420 nm[5] |
| Reported Limit of Detection (LOD) for H₂O₂ | As low as 0.05 µM[2] | As low as 0.11 µM[6] | As low as 15 nM (0.015 µM)[4] |
| Michaelis-Menten Constant (Kₘ) for H₂O₂ | Varies (e.g., 0.3 - 8.89 mM reported in different systems) | Varies | Varies |
| Relative Sensitivity | High[1][2][3] | Medium[1][3] | Low to Medium[1][3] |
| Carcinogenicity | Considered non-carcinogenic | Suspected carcinogen | Generally considered non-carcinogenic |
Signaling Pathway and Experimental Workflow
HRP-Mediated Oxidation of a Chromogenic Substrate
The following diagram illustrates the general enzymatic reaction mechanism for the HRP-catalyzed oxidation of a chromogenic substrate in the presence of hydrogen peroxide.
General Experimental Workflow for H₂O₂ Detection
The workflow for a typical colorimetric H₂O₂ assay is outlined below.
Experimental Protocols
This section provides a generalized protocol for the colorimetric detection of H₂O₂ using a microplate reader. This protocol can be adapted for TMB, OPD, or ABTS by using the appropriate substrate solution and measurement wavelength.
Materials
-
Hydrogen Peroxide (H₂O₂) standard solution (e.g., 30% w/w)
-
Horseradish Peroxidase (HRP)
-
Chromogenic Substrate:
-
TMB (3,3',5,5'-Tetramethylbenzidine) solution
-
OPD (o-Phenylenediamine) tablets or powder
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution
-
-
Reaction Buffer (e.g., 0.1 M Phosphate-Citrate Buffer, pH 5.0)
-
Stop Solution (optional, e.g., 2 M H₂SO₄ for TMB)
-
96-well clear flat-bottom microplate
-
Microplate reader
Procedure
-
Preparation of Reagents:
-
H₂O₂ Standards: Prepare a stock solution of H₂O₂ (e.g., 1 M) in distilled water. From this stock, prepare a series of dilutions in the reaction buffer to create a standard curve (e.g., 0-100 µM).
-
HRP Solution: Prepare a working solution of HRP in the reaction buffer (e.g., 1 µg/mL). The optimal concentration may need to be determined empirically.
-
Chromogenic Substrate Solution:
-
TMB: Use a commercially available ready-to-use TMB solution or prepare according to the manufacturer's instructions.
-
OPD: Dissolve an OPD tablet or powder in the reaction buffer to the desired concentration (e.g., 0.4 mg/mL). Prepare this solution fresh and protect it from light.
-
ABTS: Use a commercially available ready-to-use ABTS solution or prepare by dissolving ABTS in the reaction buffer to the desired concentration (e.g., 0.5 mg/mL).
-
-
-
Assay Protocol:
-
Add 50 µL of each H₂O₂ standard and unknown sample to duplicate wells of the 96-well microplate.
-
Add 50 µL of the HRP working solution to each well.
-
To initiate the reaction, add 50 µL of the prepared chromogenic substrate solution to each well.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light. The incubation time should be optimized to achieve a desired color development without saturation.
-
(Optional) Stop the reaction by adding 50 µL of the appropriate stop solution. For TMB, adding sulfuric acid will change the color from blue to yellow and stabilize the signal.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength:
-
TMB: 652 nm (blue) or 450 nm (yellow, after stopping).
-
OPD: 450-492 nm.
-
ABTS: 410-420 nm.
-
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (0 µM H₂O₂) from the absorbance readings of all standards and samples.
-
Plot a standard curve of the background-subtracted absorbance versus the H₂O₂ concentration.
-
Determine the concentration of H₂O₂ in the unknown samples by interpolating their absorbance values from the standard curve.
-
Conclusion
The choice of chromogenic substrate for H₂O₂ detection is a critical decision that influences the sensitivity and reliability of the assay. TMB is often the preferred substrate due to its high sensitivity and the availability of non-carcinogenic formulations.[1][2][3] OPD offers moderate sensitivity, while ABTS is a stable and reliable option, though generally less sensitive than TMB.[1][3] This guide provides the necessary data and protocols to enable researchers to make an informed decision based on their specific experimental requirements, such as the expected concentration of H₂O₂ in their samples and the desired level of sensitivity.
References
- 1. antibodiesinc.com [antibodiesinc.com]
- 2. researchgate.net [researchgate.net]
- 3. seracare.com [seracare.com]
- 4. Colorimetric assay based on horseradish peroxidase/reduced graphene oxide hybrid for sensitive detection of hydrogen peroxide in beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to DAOS Assays: Unveiling Linearity and Detection Limits
For researchers, scientists, and drug development professionals, the accurate quantification of amine oxidase activity and related analytes is paramount. N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxy-4-fluoroaniline sodium salt (DAOS) has emerged as a key reagent in various assays, particularly those measuring diamine oxidase (DAO) activity through the sensitive detection of hydrogen peroxide (H₂O₂). This guide provides a comprehensive comparison of the linearity and detection limits of different this compound-based assay formats, alongside alternative methods, supported by experimental data and detailed protocols.
Performance Comparison of this compound and Alternative Assays
The performance of an assay is critically defined by its linearity and detection limit. Linearity refers to the ability of an assay to produce results that are directly proportional to the concentration of the analyte within a given range. The detection limit, or limit of detection (LOD), is the lowest concentration of an analyte that can be reliably distinguished from a blank sample. These parameters are crucial for ensuring the accuracy and sensitivity of experimental results.
The following tables summarize the linearity and detection limits of various this compound assays (spectrophotometric, fluorometric, and chemiluminescent) and compare them with other common methods used for similar analytical purposes, such as the determination of antioxidant capacity or direct hydrogen peroxide measurement.
Table 1: Linearity of this compound and Alternative Assays
| Assay Type | Analyte/Method | Linear Range | Correlation Coefficient (R²) |
| Spectrophotometric | This compound (Histamine) | 10 - 400 µmol/L[1] | Not Reported |
| This compound (DAO Activity) | Up to 200 U/L[2][3] | Not Reported | |
| H₂O₂ (TMB Substrate) | 2.0 - 75 µM[4] | 0.9820[4] | |
| ABTS (Antioxidant Capacity) | 0.86 - 26.0 µg/mL[5] | 0.999[5] | |
| DPPH (Antioxidant Capacity) | 0.228 - 7.957 µg Trolox Eq/cm³[6] | 0.994[6] | |
| Fluorometric | This compound (DAO Activity Kit) | 0.5 - 6 U/L[7] | Not Reported |
| Chemiluminescent | 17β-estradiol (LICA) | 12.52 - 4167.25 pg/mL[8] | Not Reported |
Table 2: Detection Limits of this compound and Alternative Assays
| Assay Type | Analyte/Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Spectrophotometric | This compound (DAO Activity) | 10.08 U/L[3] | 30.56 U/L[3] |
| ABTS (Antioxidant Capacity) | 0.86 µg/mL[5] | 2.87 µg/mL[5] | |
| Fluorometric | This compound (DAO Activity Kit 1) | < 1 pmole/minute[9] | Not Reported |
| This compound (DAO Activity Kit 2) | 0.5 U/L[7][10] | Not Reported | |
| ELISA | Human DAO | < 3.9 mIU/mL[11] | Not Reported |
| Rat DAO | 1.875 ng/mL[12] | Not Reported |
Experimental Workflows and Signaling Pathways
The underlying principle of most this compound assays involves a two-step enzymatic reaction. First, a specific oxidase acts on its substrate to produce hydrogen peroxide. Subsequently, in the presence of horseradish peroxidase (HRP), the generated H₂O₂ oxidizes a chromogenic, fluorogenic, or luminogenic substrate (like this compound in combination with another coupler), leading to a measurable signal.
Caption: General workflow of a this compound-based assay for analyte quantification.
Detailed Experimental Protocols
Spectrophotometric this compound Assay for DAO Activity
This protocol is adapted from a method for measuring DAO activity using a spectrophotometer.
Materials:
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Histamine (B1213489) dihydrochloride (B599025) solution (substrate)
-
Horseradish peroxidase (HRP) solution
-
This compound solution
-
4-Aminoantipyrine (4-AAP) solution
-
Serum or plasma sample
-
Spectrophotometer capable of reading absorbance at or near 510 nm[10]
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HRP, this compound, and 4-AAP.
-
Add the serum or plasma sample to the reaction mixture.
-
Initiate the reaction by adding the histamine substrate solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the resulting colored product at the appropriate wavelength.
-
Calculate the DAO activity based on the change in absorbance over time, often by comparison to a standard curve.
Fluorometric this compound Assay for DAO Activity (Kit-based)
This protocol is a generalized procedure based on commercially available fluorometric this compound assay kits.[7][9]
Materials:
-
Assay Buffer
-
DAO Substrate (e.g., Putrescine)
-
Fluorometric Probe (e.g., a proprietary dye that fluoresces upon oxidation)
-
Horseradish Peroxidase (HRP)
-
Stop Solution (optional, depending on the kit)
-
Serum, plasma, or other biological samples
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working reagent by mixing the Assay Buffer, Fluorometric Probe, and HRP according to the kit's instructions.
-
Pipette samples into the wells of the black microplate.
-
Add the DAO Substrate to the wells containing the samples.
-
Add the working reagent to all wells to start the reaction.
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined time (e.g., 30-60 minutes), protected from light.[7]
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[9]
-
The DAO activity is proportional to the increase in fluorescence and can be quantified using a hydrogen peroxide standard curve.
ABTS Assay for Total Antioxidant Capacity (Alternative Method)
This is a common alternative method for assessing the antioxidant capacity of a sample.[5][6]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution
-
Potassium persulfate solution
-
Phosphate buffered saline (PBS) or ethanol (B145695)
-
Trolox (a water-soluble vitamin E analog) for standard curve
-
Sample extracts
-
Spectrophotometer
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing ABTS and potassium persulfate and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of ~0.7 at 734 nm.
-
Add a small volume of the sample or Trolox standard to the diluted ABTS•+ solution.
-
Incubate for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The reduction in absorbance is proportional to the antioxidant concentration in the sample. Calculate the total antioxidant capacity by comparing the results to the Trolox standard curve.
Logical Relationship of Assay Choice
The selection of an appropriate assay depends on several factors, including the specific analyte of interest, the required sensitivity, the sample matrix, and the available instrumentation.
Caption: Decision-making flowchart for selecting an appropriate assay.
References
- 1. An improved spectrophotometric assay for histamine and diamine oxidase (DAO) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of a spectrophotometric method for measurement of activity of diamine oxidase in newborn infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. food.actapol.net [food.actapol.net]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Light‐initiated chemiluminescent assay of 17β‐estradiol metrological traceability system established by manufacturer according to ISO17511:2020 and basic performance evaluation performed by clinical end‐users - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assaygenie.jp [assaygenie.jp]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. biomatik.com [biomatik.com]
A Comparative Guide to Inter-Assay Precision of Enzymatic Cholesterol Tests: DAOS vs. Alternatives
For researchers, scientists, and professionals in drug development, the accurate and precise measurement of cholesterol is paramount. Enzymatic colorimetric assays are widely utilized for this purpose due to their specificity and suitability for automation. Among these, methods based on the chromogenic substrate DAOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline) have gained prominence. This guide provides an objective comparison of the inter-assay precision of this compound-based cholesterol tests with other common enzymatic alternatives, supported by experimental data and detailed protocols.
Quantitative Performance: Inter-Assay Precision
Inter-assay precision, often expressed as the coefficient of variation (CV%), is a critical metric for evaluating the reproducibility of an assay over different runs, days, or batches of reagents. A lower CV% indicates higher precision. The following table summarizes the inter-assay precision of various commercially available enzymatic cholesterol assays.
| Assay Principle/Kit Name | Method | Sample Type | Inter-Assay CV (%) |
| This compound-based Methods | |||
| Fujifilm Wako LabAssay™ HDL-Cholesterol | Enzymatic Colorimetric (HMMPS) | Human Serum | 1.5 - 3.0[1] |
| Fujifilm Wako LabAssay™ LDL-Cholesterol | Enzymatic Colorimetric (HMMPS) | Human Serum | 2.1 - 2.2[2] |
| CHOD-POD Methods | |||
| Atlas Medical Liquid Cholesterol | Enzymatic Colorimetric (CHOD-POD) | Serum/Plasma | 2.86[3] |
| Elabscience Total Cholesterol Colorimetric Assay Kit | Enzymatic Colorimetric (COD-PAP) | Serum, Plasma, Tissue | 8.3 |
| Unnamed Commercial Kit | Enzymatic Colorimetric (COD-PAP) | Not Specified | 2.8[4] |
| Other Enzymatic Methods | |||
| Cayman Chemical Cholesterol Assay Kit | Fluorometric/Colorimetric | Plasma | 3.4[5] |
| Elabscience Total Cholesterol Fluorometric Assay Kit | Fluorometric | Not Specified | 7.3[6] |
Experimental Protocols and Signaling Pathways
The fundamental principle of these enzymatic assays involves the hydrolysis of cholesterol esters and the subsequent oxidation of free cholesterol, which produces hydrogen peroxide (H₂O₂). The detection of H₂O₂ varies between methods, leading to differences in specificity and precision.
This compound-Based Cholesterol Assay: A Step-by-Step Protocol
The this compound (or similar aniline (B41778) derivatives like HMMPS) method is a highly sensitive enzymatic colorimetric assay.
Principle:
-
Hydrolysis: Cholesterol esterase breaks down cholesterol esters into free cholesterol and fatty acids.
-
Oxidation: Cholesterol oxidase then oxidizes the free cholesterol, producing cholest-4-en-3-one and hydrogen peroxide (H₂O₂).
-
Color Reaction: In the presence of peroxidase (POD), the H₂O₂ reacts with a chromogenic substrate (like HMMPS or this compound) and 4-aminoantipyrine (B1666024) (4-AAP) to form a colored product (typically blue or purple).[1] The intensity of the color is directly proportional to the cholesterol concentration.
Experimental Workflow:
This compound-based cholesterol assay workflow.
CHOD-POD Cholesterol Assay: A Detailed Protocol
The Cholesterol Oxidase-Peroxidase (CHOD-POD) method is another widely used enzymatic colorimetric assay.
Principle:
-
Hydrolysis: Similar to the this compound method, cholesterol esterase hydrolyzes cholesterol esters to free cholesterol.
-
Oxidation: Cholesterol oxidase catalyzes the oxidation of cholesterol, yielding cholest-4-en-3-one and H₂O₂.
-
Color Reaction: The H₂O₂ reacts with a chromogen, typically phenol (B47542) and 4-aminoantipyrine (4-AAP), in the presence of peroxidase to form a red quinoneimine dye.[7] The absorbance of this dye is then measured.
Experimental Workflow:
CHOD-POD cholesterol assay procedure.
Enzymatic Reaction Pathway
The core of both the this compound and CHOD-POD methods is a two-step enzymatic reaction that liberates and then oxidizes cholesterol to produce a quantifiable signal.
References
- 1. LabAssay (TM) HDL-Cholesterol・299-96501[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. LabAssay (TM) LDL-Cholesterol・291-96701[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. atlas-medical.com [atlas-medical.com]
- 4. Total Cholesterol (TC) Colorimetric Assay Kit (Single Reagent, COD-PAP Method) - Elabscience® [elabscience.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Total Cholesterol and Cholesteryl Ester Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 7. precisionbiomed.in [precisionbiomed.in]
A Comparative Guide to Diamine Oxidase (DAO) Activity Assays: The DAOS Method vs. Reference Standards
For researchers, scientists, and drug development professionals, the accurate measurement of diamine oxidase (DAO) activity is crucial for investigating histamine (B1213489) intolerance and other related conditions. This guide provides an objective comparison of the colorimetric DAOS method with established reference methods, supported by experimental data, to aid in the selection of the most appropriate assay for your research needs.
Introduction to Diamine Oxidase (DAO) and its Measurement
Diamine oxidase (DAO) is the primary enzyme responsible for the degradation of extracellular histamine in the intestine. A deficiency in DAO activity can lead to an accumulation of histamine, resulting in symptoms associated with histamine intolerance. Consequently, the reliable quantification of DAO activity is a key diagnostic and research parameter. Various analytical methods have been developed to measure DAO activity, each with its own set of advantages and limitations. This guide focuses on the performance of the colorimetric assay utilizing 3-methyl-2-benzothiazolinone hydrazone N-ethyl-N-(2-hydroxy-3-sulfopropyl) aniline (B41778) sodium (this compound) and compares it with established reference methods such as the enzyme-linked immunosorbent assay (ELISA) and radiometric assays.
Quantitative Comparison of DAO Assay Methods
The selection of an appropriate assay for determining DAO activity depends on various factors, including the required sensitivity, specificity, and throughput. The following table summarizes the quantitative performance characteristics of different DAO assay methods based on published studies.
| Performance Parameter | Colorimetric Method (this compound principle) | ELISA (for DAO concentration) | Radiometric Assay (REA) | Micro-spectrophotometric Method |
| Principle | Measures H₂O₂ production via a chromogenic reaction.[1][2] | Immunoassay to quantify DAO protein levels.[3] | Measures the radioactive product of a DAO-catalyzed reaction.[4][5] | Spectrophotometric measurement of a chromogenic product.[6] |
| Sensitivity | Detection limit < 1 pmole/minute.[1] | Sensitivity of 0.63 in a comparative study.[7][8] | Considered highly reliable.[4] | LOD: 10.08 U/L, LOQ: 30.56 U/L.[6] |
| Specificity | Specificity of 0.68 in a comparative study.[7][8] | Specificity of 0.9 in a comparative study.[7][8] | High specificity. | Not explicitly stated. |
| Precision (CV%) | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | Within-run: 2.6-5.2%, Between-run: 2.2-9.4%.[6] |
| Throughput | Suitable for high-throughput analysis.[9] | Generally suitable for high-throughput analysis. | More time-consuming and laborious.[4] | Suitable for routine clinical laboratory setting.[6] |
Experimental Protocols: A Closer Look
Colorimetric this compound Method
The colorimetric method based on the this compound reagent provides a straightforward approach to determine DAO activity. The fundamental principle involves the DAO-catalyzed oxidation of a substrate, such as putrescine, which produces hydrogen peroxide (H₂O₂). This H₂O₂ then reacts with a chromogenic substrate in the presence of peroxidase to yield a colored product, which can be quantified spectrophotometrically.
Experimental Workflow:
Figure 1. Experimental workflow of the colorimetric this compound method for DAO activity measurement.
Reference Method: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA for DAO measures the concentration of the DAO enzyme in a sample, rather than its enzymatic activity directly. It is a widely used immunoassay technique that offers high specificity.
Experimental Workflow:
Figure 2. General experimental workflow of an ELISA for DAO concentration measurement.
Signaling Pathway of DAO Action
The enzymatic action of DAO is a critical component of histamine metabolism. The following diagram illustrates the signaling pathway of DAO-mediated histamine degradation.
Figure 3. Signaling pathway of histamine degradation by diamine oxidase (DAO).
Discussion and Conclusion
The choice of an assay for measuring DAO activity is a critical decision in research and clinical settings. Colorimetric methods, such as those employing the this compound reagent, offer a convenient and high-throughput option suitable for screening and routine analysis.[9] These assays directly measure the enzymatic activity, which can be more reflective of the physiological function than simply measuring the enzyme concentration.
ELISA, on the other hand, provides a highly specific measurement of DAO protein levels and has demonstrated good diagnostic specificity in some studies.[7][8] However, it's important to note that DAO concentration does not always directly correlate with its enzymatic activity, as some individuals may have normal DAO levels but impaired enzyme function.[8]
Radiometric assays have long been considered a reliable method for DAO activity measurement but are often more labor-intensive and require specialized handling of radioactive materials, limiting their use in routine laboratory settings.[4] Newer micro-spectrophotometric methods show promise by offering a reliable and straightforward performance for clinical use, with good precision.[6]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Evaluation of Serum Diamine Oxidase as a Diagnostic Test for Histamine Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Use of DAO as a Marker for Histamine Intolerance: Measurements and Determinants in a Large Random Population-Based Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for DAOS (A Trinder's Reagent)
This document provides essential safety and logistical information for the proper handling and disposal of DAOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt), a highly water-soluble aniline (B41778) derivative commonly used as a Trinder's reagent in diagnostic tests and biochemical assays.[1] Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Hazard Information
This compound, as an aniline derivative, should be handled with caution. While specific toxicity data for this compound is limited, the hazardous properties of related aniline compounds warrant stringent safety measures. Aniline and its derivatives are known to be toxic if swallowed, in contact with skin, or if inhaled, and are suspected carcinogens.[2] They are also recognized as being toxic to aquatic life with long-lasting effects.[2]
Mandatory Personal Protective Equipment (PPE) When Handling this compound:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[2]
-
Hand Protection: Chemical-resistant gloves are mandatory. Given that nitrile gloves are not recommended for aniline, alternatives such as butyl, neoprene, or Viton gloves should be considered.[1] Always inspect gloves for tears or punctures before use.[2]
-
Skin and Body Protection: A flame-resistant lab coat, fully buttoned, should be worn to protect from skin contact.[2] Long pants and closed-toe shoes are also required.
-
Respiratory Protection: In case of insufficient ventilation or the potential for generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]
Storage and Handling
Proper storage is crucial to maintain the stability of this compound and prevent accidental spills or exposure.
| Parameter | Specification |
| Storage Temperature | Store at room temperature or as specified by the manufacturer (-20°C to -80°C for stock solutions).[3] |
| Storage Conditions | Keep in a cool, well-ventilated place away from heat and direct light.[2] |
| Container | Keep container tightly closed.[2] Store in the original container or one made of the same material.[2] |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[1][3] |
Step-by-Step Disposal Procedure
The primary and safest method for the disposal of this compound waste in a laboratory setting is through collection and transfer to a licensed professional waste disposal service. Direct chemical neutralization in the lab is not recommended without specific training and equipment due to the hazardous nature of aniline derivatives and their potential reaction byproducts.
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with other chemical waste streams, particularly solvents or incompatible materials.[2]
-
Collect all aqueous solutions containing this compound, as well as any solid this compound waste, in a dedicated, compatible, and clearly labeled waste container. The container must be leak-proof with a secure, screw-on cap.
Step 2: Labeling of Hazardous Waste
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must explicitly identify the contents as "this compound (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt) waste" and include the approximate concentration and volume. Chemical formulas or abbreviations alone are not acceptable.
Step 3: Disposal of Contaminated Materials
-
Any materials that have come into contact with this compound, such as gloves, pipette tips, absorbent pads, and weighing papers, must be considered contaminated hazardous waste.[2]
-
Collect these contaminated solid materials in a separate, clearly labeled hazardous waste bag or container. Do not dispose of them in the regular trash.
Step 4: Storage of Waste Containers
-
Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be under the control of laboratory personnel and away from normal lab activities.
-
Ensure secondary containment, such as a chemically resistant tray, is used to capture any potential leaks.
Step 5: Arranging for Waste Pickup
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills:
-
Evacuate the immediate area and alert colleagues.
-
If you are trained and equipped to handle the spill, don the appropriate PPE (see above).
-
Absorb the spill with an inert, dry material such as vermiculite, sand, or earth.
-
Carefully collect the absorbed material and place it into a labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately and notify your supervisor and institutional EHS department.
-
Prevent entry into the affected area.
-
Allow only trained emergency response personnel to manage the cleanup.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound chemical waste.
Experimental Protocols for Degradation (For Informational Purposes)
While not recommended for routine in-lab disposal, advanced oxidation processes (AOPs) are effective methods used by professional waste disposal services for the degradation of aniline and its derivatives. These processes typically involve the generation of highly reactive hydroxyl radicals (HO•) that can break down the aromatic ring structure of these compounds.
Examples of AOPs include:
-
Fenton's Reagent: This process uses a solution of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to create hydroxyl radicals. The efficiency of aniline removal is dependent on the concentration of H₂O₂.
-
Ozonation: Ozone (O₃) is a powerful oxidizing agent that can be used to break down aniline. The reaction can be enhanced by UV light or catalysts.
-
Photocatalysis: This method often uses a semiconductor catalyst, like titanium dioxide (TiO₂), and UV light to generate hydroxyl radicals from water.
These methods require specialized equipment and careful control of reaction conditions to ensure complete degradation and to manage any hazardous intermediates. Therefore, they should only be carried out by trained professionals in a controlled environment.
References
Essential Safety and Logistical Information for Handling DAOS
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents. This document provides essential, immediate safety and logistical information for the handling of DAOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt), a highly water-soluble aniline (B41778) derivative commonly used as a Trinder's reagent in diagnostic and biochemical tests. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When working with this compound, the use of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. Although this compound is not considered to present a significant hazard under normal use, it is an aniline derivative and should be handled with care.[1] The recommended PPE includes:
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice for short-term use with aniline and its derivatives.[2] However, for prolonged contact, it is crucial to consult the manufacturer's chemical resistance guide.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles should be worn at all times to protect against splashes.[1]
-
Skin and Body Protection: A standard laboratory coat is required to prevent skin contact. Ensure it is fully buttoned.
-
Respiratory Protection: In cases of insufficient ventilation or when handling the powder form which can create dust, a NIOSH-approved N95 respirator or equivalent is recommended to prevent inhalation.[1][3]
Quantitative Data on Glove Resistance for Aniline
As a derivative of aniline, data on glove resistance to aniline can provide a valuable reference for selecting appropriate hand protection when handling this compound. The following table summarizes the performance of different glove materials against aniline. It is important to note that breakthrough time (the time it takes for the chemical to penetrate the glove material) and degradation (the physical change in the glove material upon exposure) are critical factors.
| Glove Material | Breakthrough Time (minutes) | Degradation Rating | Permeation Rate Rating |
| Nitrile (22 mil) | >480 | Excellent | Excellent |
| Neoprene (18 mil) | 145 | Fair | Fair |
| Natural Rubber/Latex | Limited Use Recommended | Not Recommended | Limited Use Recommended |
| Butyl | >360 | Excellent | Fair |
| Barrier® (2.5 mil) | >480 | Excellent | Excellent |
This data is based on testing with aniline and should be used as a guideline. It is strongly recommended to consult the specific glove manufacturer's chemical resistance data.[2][4][5]
Experimental Protocol: General Procedure for a Colorimetric Assay using a Trinder's Reagent like this compound
While a specific protocol for an experiment solely focused on handling this compound is not broadly published, a general procedure for its use in a common application, such as a colorimetric assay to detect hydrogen peroxide, is provided below. This illustrates the typical handling and operational context for this reagent.
Objective: To determine the concentration of hydrogen peroxide in a sample using a peroxidase-based assay with this compound as the chromogenic substrate.
Materials:
-
This compound solution (concentration to be optimized based on the specific assay)
-
4-Aminoantipyrine (4-AAP) solution
-
Horseradish peroxidase (HRP) solution
-
Phosphate (B84403) buffer (pH 7.4)
-
Hydrogen peroxide standards
-
Sample(s) containing unknown concentrations of hydrogen peroxide
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of this compound, 4-AAP, and HRP in phosphate buffer at the desired concentrations.
-
Standard Curve Preparation: Prepare a series of hydrogen peroxide standards of known concentrations in phosphate buffer.
-
Assay Reaction: a. In a 96-well microplate, add a specific volume of the sample or hydrogen peroxide standard to each well. b. Add the this compound, 4-AAP, and HRP working solutions to each well. The order of addition may need to be optimized. c. Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes), protected from light.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength (typically around 590 nm for the this compound/4-AAP chromophore) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the hydrogen peroxide concentration in the samples.
Operational and Disposal Plans
Handling and Storage:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form of this compound to avoid dust inhalation.[2]
-
Store this compound in a tightly sealed container in a cool, dry place, away from light.[1]
-
Avoid contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.
Spill Management: In the event of a spill:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the recommended PPE, including respiratory protection if dealing with a powder spill.
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels on a large spill.
-
Clean-up: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
Disposal Plan:
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, absorbent materials) as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this compound down the drain.
-
Contaminated containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is discarded.
Visualization of Safety and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling and spill response for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
